Oseltamivir Acid Potassium Salt
Description
BenchChem offers high-quality Oseltamivir Acid Potassium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oseltamivir Acid Potassium Salt including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.K/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17;/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19);/q;+1/p-1/t11-,12+,13+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDJOHGESXQWMU-LUHWTZLKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23KN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Oseltamivir acid potassium salt chemical structure and properties
Structural Characterization, Synthesis, and Pharmaceutical Applications
Executive Summary
Oseltamivir acid potassium salt (C₁₄H₂₃KN₂O₄) is the potassium salt form of oseltamivir carboxylate (GS 4071), the active neuraminidase-inhibiting metabolite of the prodrug oseltamivir phosphate (Tamiflu®). While the phosphate ester is the clinical delivery vehicle, the carboxylate species is the bioactive moiety responsible for halting influenza viral replication.
The potassium salt variant serves a critical role in pharmaceutical development as a stable analytical reference standard and a crystallization intermediate during the purification of the active metabolite. This guide details the structural properties, synthesis pathways, and analytical profiling of this compound, providing a roadmap for researchers investigating neuraminidase inhibition kinetics and metabolic profiling.
Chemical Identity & Structural Analysis
The core scaffold of oseltamivir is a cyclohexene derivative designed to mimic the transition state of sialic acid cleavage by viral neuraminidase. The potassium salt stabilizes the free carboxylate group, enhancing aqueous solubility and shelf-life stability for analytical applications.
1.1 Nomenclature and Identification
| Property | Detail |
| Chemical Name | Potassium (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate |
| Common Name | Oseltamivir Acid Potassium Salt; GS 4071 Potassium Salt |
| CAS Number | 1363339-68-7 |
| Molecular Formula | C₁₄H₂₃KN₂O₄ |
| Molecular Weight | 322.44 g/mol |
| Parent Compound | Oseltamivir Acid (GS 4071); MW: 284.35 g/mol |
| Prodrug Source | Oseltamivir Phosphate (Tamiflu®); MW: 410.40 g/mol |
1.2 Stereochemistry and Functional Groups
The molecule possesses three chiral centers (3R, 4R, 5S) essential for its "induced fit" into the neuraminidase active site.
-
C1 Carboxylate (Salt form): In the potassium salt, the C1 carboxylic acid is deprotonated (
), forming an ionic bond with . This anionic charge is critical for electrostatic interaction with the arginine triad (Arg118, Arg292, Arg371) in the enzyme pocket. -
C3 Pentyl Ether: A bulky hydrophobic 1-ethylpropoxy group that fills the hydrophobic pocket of the enzyme, a key differentiator from the natural substrate (sialic acid).
-
C4 Acetamido: Mimics the N-acetyl group of sialic acid.
-
C5 Amino: A basic amine group that interacts with Glu119 and Asp151 in the enzyme active site.
Physicochemical Properties
The transition from the ethyl ester (prodrug) to the acid potassium salt significantly alters the physicochemical profile, particularly regarding solubility and lipophilicity.
| Property | Oseltamivir Phosphate (Prodrug) | Oseltamivir Acid (Active) | Oseltamivir Acid K-Salt |
| State | Crystalline Solid | Crystalline/Amorphous Solid | Crystalline Solid |
| Solubility (Water) | High (>500 mg/mL) | Moderate | High (Ionic) |
| Lipophilicity (LogP) | ~1.1 (Ester) | ~ -0.9 (Acid) | < -1.0 (Salt) |
| pKa | N/A (Ester) | ~3.6 (Carboxyl), ~7.8 (Amine) | Salt of Weak Acid |
| Hygroscopicity | Low | Moderate | Moderate-High |
Technical Insight: The potassium salt is preferred in specific analytical workflows because the free acid (zwitterionic form) can suffer from poor solubility in certain organic mobile phases used in LC-MS. The potassium salt dissociates readily, ensuring the carboxylate anion is available for detection.
Synthesis & Preparation Protocol
The preparation of the potassium salt typically involves the hydrolysis of the commercial phosphate prodrug followed by selective salt formation.
3.1 Workflow Diagram (Graphviz)
Figure 1: Synthetic pathway for the conversion of Oseltamivir Phosphate to Oseltamivir Acid Potassium Salt.
3.2 Experimental Protocol (Laboratory Scale)
Safety Warning: Handle all reagents in a fume hood. Oseltamivir is a bioactive antiviral agent.[1][2]
-
Hydrolysis (Prodrug to Acid):
-
Dissolve 1.0 eq of Oseltamivir Phosphate in ethanol/water (4:1 v/v).
-
Add 2.5 eq of 1M NaOH dropwise at 0°C.
-
Stir at room temperature for 2 hours. Monitor via TLC or HPLC for disappearance of the ester peak.
-
Adjust pH to 6.0-7.0 using dilute acetic acid to precipitate the zwitterionic free acid (GS 4071).
-
Filter and wash with cold acetone.
-
-
Potassium Salt Formation:
-
Suspend the isolated Oseltamivir Acid in anhydrous methanol.
-
Add exactly 1.0 eq of Potassium Hydroxide (KOH) (0.5M methanolic solution).
-
Stir for 30 minutes until the solution is clear (complete deprotonation).
-
Concentrate the solvent under reduced pressure.
-
Recrystallize the residue using Isopropanol/Hexane to yield Oseltamivir Acid Potassium Salt as a white crystalline solid.
-
Analytical Profiling
For drug metabolism and pharmacokinetics (DMPK) studies, accurate quantification of the active metabolite is required. The potassium salt is often used to prepare calibration standards.
4.1 HPLC-UV Method
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 215 nm (Amide absorption).
-
Retention Time: Oseltamivir Acid elutes significantly earlier (~3-4 min) than the Phosphate prodrug (~10-12 min) due to higher polarity.
4.2 Mass Spectrometry (LC-MS/MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
) or Negative Mode ( ). -
Key Transitions (Positive Mode):
-
Precursor: m/z 285.2
(Free acid mass). -
Product Ions: m/z 197.1 (Loss of pentyl ether side chain).
-
Note: The potassium ion dissociates in the source; the MS detects the protonated acid species.
-
Biological Mechanism of Action
The efficacy of Oseltamivir relies entirely on the structural geometry of the carboxylate anion (derived from the potassium salt in solution) binding to the viral neuraminidase.
5.1 Interaction Logic (Graphviz)
Figure 2: Mechanism of Action showing the dissociation of the salt and specific binding interactions of the pharmacophore.
Mechanistic Causality: The carboxylate group (provided by the salt) forms a strong electrostatic clamp with the arginine triad. If this group is esterified (as in the prodrug), this interaction is impossible, rendering the molecule inactive until metabolized. The potassium salt form ensures the molecule is pre-poised for this interaction immediately upon dissolution in assay media.
References
-
FDA Center for Drug Evaluation and Research. (1999). Tamiflu (Oseltamivir Phosphate) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]
-
Kim, C. U., et al. (1997). "Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity." Journal of the American Chemical Society, 119(4), 681-690. Retrieved from [Link]
-
He, G., et al. (1999). "Identification of GS 4104 as an Orally Bioavailable Prodrug of the Influenza Virus Neuraminidase Inhibitor GS 4071."[7][8][9] Antimicrobial Agents and Chemotherapy, 43(11), 2735–2741. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 449381, Oseltamivir acid. Retrieved from [Link]
Sources
- 1. OSELTAMIVIR ACID | 187227-45-8 [chemicalbook.com]
- 2. Innovated formulation of oseltamivir powder for suspension with stability study after reconstitution using a developed ion-pair reversed phase high-performance liquid chromatography method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Determination of Oseltamivir on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mjcce.org.mk [mjcce.org.mk]
- 7. Penetration of GS4071, a novel influenza neuraminidase inhibitor, into rat bronchoalveolar lining fluid following oral administration of the prodrug GS4104 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of GS 4104 as an orally bioavailable prodrug of the influenza virus neuraminidase inhibitor GS 4071 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of GS 4104 as an Orally Bioavailable Prodrug of the Influenza Virus Neuraminidase Inhibitor GS 4071 - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of Oseltamivir acid potassium salt
The following is an in-depth technical guide on Oseltamivir Acid Potassium Salt, structured for researchers and drug development professionals.
Physicochemical Properties, Synthesis, and Analytical Applications[1][2]
Executive Summary
Oseltamivir acid (Oseltamivir carboxylate; GS 4071) is the active neuraminidase inhibitor metabolite of the prodrug Oseltamivir phosphate (Tamiflu®).[1] While the phosphate salt of the ethyl ester is the clinical formulation, Oseltamivir Acid Potassium Salt serves a critical role in bioanalytical chemistry and virology research.[1] It functions primarily as a stable, high-purity reference standard for quantifying the active metabolite in biological matrices (plasma, urine) and for in vitro neuraminidase inhibition assays.[1]
This guide provides a comprehensive technical analysis of the potassium salt form, defining its molecular specifications, synthesis pathways, and rigorous analytical protocols.[1]
Section 1: Chemical Identity & Physicochemical Specifications[1][3][4][5]
The potassium salt of oseltamivir acid is distinct from the prodrug (Oseltamivir Phosphate).[1] It represents the hydrolyzed, active carboxylate moiety stabilized by a potassium cation.[1]
1.1 Molecular Specifications
| Property | Specification |
| Chemical Name | Potassium (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate |
| Common Name | Oseltamivir Acid Potassium Salt; Oseltamivir Carboxylate Potassium Salt |
| CAS Registry Number | 1363339-68-7 (Specific to K-salt) |
| Parent Acid CAS | 187227-45-8 (Oseltamivir Carboxylate) |
| Molecular Formula | C₁₄H₂₁KN₂O₄ (Theoretical Stoichiometric Salt) Note: Some vendor catalogs list C₁₄H₂₃KN₂O₄, implying a potential dihydrate or protonated adduct variant. |
| Molecular Weight | 320.43 g/mol (Anhydrous K-Salt) 284.35 g/mol (Free Acid) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in water (>50 mg/mL); sparingly soluble in methanol; insoluble in acetonitrile.[1] |
| pKa | ~3.6 (Carboxylic acid); ~7.8 (Primary amine) |
1.2 Structural Logic
Oseltamivir acid possesses a zwitterionic character in solution due to the basic amino group (C-5) and the acidic carboxyl group (C-1). The potassium salt replaces the acidic proton, stabilizing the molecule in a solid form suitable for gravimetric preparation of standards.[1]
Figure 1: Chemical Structure & Salt Formation
Caption: Transformation from Oseltamivir Phosphate prodrug to the Active Acid and its subsequent stabilization as a Potassium Salt.
Section 2: Synthesis & Preparation[1][6]
For research purposes, the potassium salt is often prepared from the commercially available phosphate prodrug via base-catalyzed hydrolysis.[1]
2.1 Protocol: Conversion of Oseltamivir Phosphate to Oseltamivir Acid K-Salt
This protocol ensures high purity suitable for use as an analytical standard.[1]
Reagents:
-
Oseltamivir Phosphate (CAS 204255-11-8)
-
Potassium Hydroxide (KOH), 1M aqueous solution[1]
-
Amberlite IR-120 (H+ form) resin (for pH adjustment if necessary)[1]
-
Ethanol (Absolute)[1]
Workflow:
-
Hydrolysis: Dissolve Oseltamivir Phosphate (1 eq) in water. Add KOH (3 eq) slowly at 0°C.
-
Reaction: Stir at room temperature for 2 hours. Monitor disappearance of the ethyl ester via TLC or HPLC.[1]
-
Neutralization/Salt Formation: The excess base cleaves the phosphate and the ester.[1] To isolate the specific potassium carboxylate:
-
Purification: Recrystallize from aqueous ethanol to remove inorganic phosphates.
-
Validation: Verify potassium content via Atomic Absorption Spectroscopy (AAS) and organic purity via HPLC.
Section 3: Analytical Characterization & Applications[1]
The primary utility of Oseltamivir Acid Potassium Salt is as a Quantitative Reference Standard in bioanalysis (PK/PD studies).[1]
3.1 HPLC-MS/MS Methodology
To quantify the active metabolite in patient plasma, the potassium salt is used to prepare the calibration curve.[1]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 2.1 x 100 mm)[1]
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 90% B over 5 minutes.
-
Detection: ESI Positive Mode (MRM).
Note on Stoichiometry: When weighing the Potassium Salt for standard preparation, the mass must be corrected to the free acid equivalent using the ratio of molecular weights:
3.2 Neuraminidase Inhibition Assay
The potassium salt is directly active in enzymatic assays, unlike the phosphate prodrug which requires prior hydrolysis.[1]
Figure 2: Analytical & Biological Workflow
Caption: Dual utility of the K-Salt in Pharmacokinetic (PK) calibration and In Vitro efficacy testing.
Section 4: Stability & Handling[1]
-
Hygroscopicity: The potassium salt is hygroscopic.[1] It must be stored in a desiccator at -20°C.[1]
-
Solution Stability: Aqueous stock solutions are stable for 48 hours at 4°C but prone to microbial growth if unpreserved.[1]
-
Light Sensitivity: Protect from direct light to prevent slow degradation of the cyclohexene double bond.[1]
References
-
BioOrganics. Oseltamivir Acid Potassium Salt Product Specification. Retrieved from .[1]
-
U.S. Food and Drug Administration (FDA). Tamiflu (Oseltamivir Phosphate) Prescribing Information. Retrieved from .[1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65028: Oseltamivir. Retrieved from .[1]
-
Chem960. Oseltamivir Acid Potassium Salt Chemical Properties. Retrieved from .[1]
-
European Medicines Agency (EMA). Tamiflu: EPAR - Scientific Discussion. Retrieved from .[1]
Sources
Technical Whitepaper: Oseltamivir Acid Potassium Salt (CAS 1005379-91-2)
Physicochemical Profiling, Mechanism of Action, and In Vitro Assay Protocols
As a Senior Application Scientist in antiviral drug development, I frequently encounter a critical bottleneck in early-stage pharmacological screening: the misapplication of prodrugs in cell-free assays. Oseltamivir phosphate (Tamiflu) is a globally recognized antiviral, but it is entirely inactive in vitro[1]. It strictly requires enzymatic conversion by hepatic esterases to form the active moiety, oseltamivir carboxylate[2].
To bypass this in vivo requirement during structural biology studies, high-throughput screening, and viral resistance monitoring, researchers must utilize the pre-activated, highly stable salt form: Oseltamivir Acid Potassium Salt (CAS 1005379-91-2) . This guide details the structural properties, target engagement mechanics, and self-validating protocols required to successfully deploy this compound in the laboratory.
Physicochemical Profiling & Structural Elucidation
The potassium salt of oseltamivir acid offers superior aqueous solubility compared to the free acid. This facilitates immediate dissociation in physiological assay buffers without the need for organic co-solvents (such as DMSO), which can perturb delicate enzymatic kinetics or cause protein denaturation.
| Property | Technical Specification |
| Chemical Name | Potassium (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate |
| CAS Registry Number | 1005379-91-2 (Frequently co-registered as 1363339-68-7)[3] |
| Molecular Formula | C₁₄H₂₃KN₂O₄[3] |
| Molecular Weight | 322.44 g/mol [3] |
| Active Moiety Mass | 284.35 g/mol (Oseltamivir Carboxylate) |
| Appearance | White to off-white crystalline powder |
| Aqueous Solubility | >50 mg/mL (Freely soluble in water and physiological buffers) |
| Target IC₅₀ | 0.1 to 4.9 nM (Influenza A/B Neuraminidase)[4] |
Mechanism of Action (MoA): Target Engagement
Oseltamivir carboxylate functions as a potent transition-state analogue of sialic acid[5]. Influenza virions rely on the viral neuraminidase (NA) surface glycoprotein to cleave terminal
By competitively binding to the highly conserved active site of the NA glycoprotein, the oseltamivir carboxylate anion effectively halts this cleavage[6]. The causality of this binding results in viral aggregation at the host cell surface, trapping the virus and terminating the exponential replication cycle.
Fig 1: Pharmacological activation and mechanism of action of Oseltamivir Acid Potassium Salt.
Synthesis & Isolation Protocol
For laboratories synthesizing the active standard from the commercial prodrug, the conversion relies on a carefully controlled base-catalyzed saponification.
Causality Behind Reagent Selection: Potassium hydroxide (KOH) is specifically selected over sodium hydroxide (NaOH) for the ester cleavage. The resulting potassium salt demonstrates superior crystallinity and lower hygroscopicity compared to its sodium counterpart. This is critical for maintaining an anhydrous molar mass during long-term storage, ensuring precise analytical weighing for sub-nanomolar assays[7].
Step-by-Step Methodology:
-
Dissolution: Suspend 1.0 eq of Oseltamivir Phosphate in a 1:1 mixture of absolute ethanol and deionized water.
-
Saponification: Dropwise, add 2.5 eq of 1M KOH in ethanol under continuous magnetic stirring. The excess base ensures complete cleavage of the ethyl ester and neutralizes the phosphate counterion.
-
Thermal Control: Maintain the reaction strictly at 40°C for 4 hours. Causality: Exceeding 40°C risks the hydrolysis of the C4-acetamido group, which is strictly required for optimal target binding within the neuraminidase active site.
-
Self-Validation (LC-MS): Monitor the reaction via LC-MS until the prodrug mass (m/z 312) is completely replaced by the active carboxylate mass (m/z 284). Proceed only when conversion is >99%.
-
Neutralization: Carefully adjust the pH to 8.5 using dilute phosphoric acid to precipitate potassium phosphate salts, leaving the highly soluble oseltamivir acid potassium salt in the supernatant.
-
Isolation: Filter the suspension through a 0.22 µm PTFE membrane. Lyophilize the filtrate to yield a crude white powder, followed by recrystallization from cold isopropanol/water.
Fig 2: Step-by-step synthetic workflow for isolating Oseltamivir Acid Potassium Salt.
In Vitro Neuraminidase Inhibition Assay Protocol
To evaluate viral susceptibility (e.g., screening for the H275Y resistance mutation), this fluorogenic assay utilizes MUNANA (2'-(4-methylumbelliferyl)-
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute Oseltamivir Acid Potassium Salt in assay buffer (32.5 mM MES, 4 mM CaCl₂, pH 6.5) to create a 1 mM stock. Causality: Calcium ions (Ca²⁺) are essential structural cofactors; they stabilize the neuraminidase active site, ensuring maximal enzymatic activity and accurate IC₅₀ representation.
-
Serial Dilution: Prepare a 10-point half-log serial dilution of the inhibitor (ranging from 100 nM down to 0.003 nM) in a black 96-well microtiter plate.
-
Enzyme Incubation: Add the standardized viral isolate (or recombinant NA) to the inhibitor wells. Incubate at 37°C for 30 minutes. Causality: This pre-incubation allows the transition-state analogue to reach steady-state competitive binding with the enzyme active site prior to substrate introduction.
-
Substrate Addition: Add MUNANA substrate to a final concentration of 100 µM. Incubate for 60 minutes at 37°C.
-
Termination: Terminate the reaction by adding 0.1 M Glycine buffer (pH 10.7). Causality: The highly alkaline pH maximizes the fluorescence quantum yield of the cleaved 4-MU fluorophore.
-
Data Acquisition: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm).
Self-Validating System: To ensure assay integrity, calculate the Z'-factor using a no-enzyme blank (negative control) and a no-inhibitor well (positive control). A Z'-factor > 0.5 validates the dynamic range of the fluorescence readout, confirming that any observed reduction in 4-MU signal is strictly due to competitive inhibition by the oseltamivir carboxylate, and not an assay artifact.
References
-
Title: Summary on Compassionate Use for Tamiflu IV Source: European Medicines Agency (EMA) / europa.eu URL: [Link]
-
Title: Oseltamivir: a review of its use in influenza Source: PubMed / National Institutes of Health (NIH) URL: [Link]
-
Title: Oseltamivir hard capsules (EPAR) Source: Geneesmiddeleninformatiebank URL: [Link]
-
Title: Neuraminidase Inhibitors for Treatment of Influenza A and B Infections Source: Restored CDC URL: [Link]
-
Title: Synthesis of oseltamivir derivatives designed for multivalent influenza A inhibition Source: Utrecht University Student Theses Repository URL: [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. 氨基酸及其衍生物化合物 – 960化工网 [m.chem960.com]
- 4. selleckchem.com [selleckchem.com]
- 5. restoredcdc.org [restoredcdc.org]
- 6. Oseltamivir: a review of its use in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. studenttheses.uu.nl [studenttheses.uu.nl]
- 8. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
Technical Guide: A Deep Dive into the Binding Affinity of Oseltamivir Acid to Influenza Neuraminidase
Executive Summary
Oseltamivir is a cornerstone of anti-influenza therapy, functioning through the potent inhibition of the viral neuraminidase (NA) enzyme.[1] This guide provides an in-depth technical examination of the binding interaction between oseltamivir's active metabolite, oseltamivir carboxylate (oseltamivir acid), and the influenza NA active site. We will dissect the molecular basis of this high-affinity interaction, present field-proven methodologies for its quantification, and analyze the thermodynamic and kinetic parameters that define its efficacy. This document is intended for researchers, drug development professionals, and scientists engaged in virology and medicinal chemistry, offering expert insights into the causality behind experimental design and data interpretation.
Oseltamivir: From Systemic Prodrug to Active Site Inhibitor
Oseltamivir is administered orally as an inactive ethyl ester prodrug, oseltamivir phosphate, to enhance bioavailability.[2] Post-absorption, it is rapidly and extensively metabolized by hepatic esterases into its active form, oseltamivir carboxylate (oseltamivir acid).[2][3] This conversion is critical, as the carboxylate group is essential for high-affinity binding to the NA active site.[4]
It is important to clarify the role of the specified "potassium salt." In laboratory and pharmaceutical contexts, active pharmaceutical ingredients (APIs) like oseltamivir acid are often formulated as salts (e.g., sodium or potassium salts) to improve stability, handling, and aqueous solubility.[5] When dissolved in an aqueous buffer for an assay, the salt dissociates, yielding the oseltamivir carboxylate anion and the potassium cation (K+). The binding event is driven by the interaction of the carboxylate anion with the enzyme. The potassium counter-ion is considered a spectator ion, not participating directly in the specific binding interactions within the NA active site.[6][7] Therefore, all subsequent discussions of binding affinity refer to the active oseltamivir carboxylate molecule.
The Molecular Architecture of Inhibition
The efficacy of oseltamivir is rooted in its structural mimicry of the natural substrate, sialic acid, allowing it to fit snugly into the highly conserved catalytic site of the neuraminidase enzyme.[8]
The Neuraminidase Catalytic Site: A Triad of Arginines
The NA active site is a well-defined pocket lined with highly conserved amino acid residues that are critical for substrate recognition and catalysis.[9] A key feature is a triad of positively charged arginine residues (R118, R292, and R371) that form strong ionic interactions with the negatively charged carboxylate group of the sialic acid substrate.[10] This arginine triad is the primary anchor for oseltamivir carboxylate.
Oseltamivir Carboxylate: Key Binding Interactions
The binding of oseltamivir carboxylate is a precisely orchestrated event involving multiple non-covalent interactions:
-
Ionic Bonding: The negatively charged carboxylate group of the inhibitor forms a salt bridge with the three conserved arginine residues (R118, R292, R371), acting as the lynchpin of the interaction.[4][11]
-
Hydrogen Bonding: The acetyl and amino groups of oseltamivir form crucial hydrogen bonds with residues such as R152 and D151.[4][12]
-
Hydrophobic Interactions: The inhibitor's pentyl ether side chain is accommodated within a hydrophobic pocket. This pocket is not pre-formed; it is created by a significant conformational change, specifically the rotation of the glutamate 276 (E276) side chain, which moves to interact with arginine 224 (R224).[13] This induced-fit mechanism is a hallmark of oseltamivir's interaction and a key differentiator from other inhibitors like zanamivir.
The complex interplay of these interactions results in oseltamivir being a slow-binding inhibitor with a high affinity for the target enzyme.[9]
Caption: Oseltamivir carboxylate competitively inhibits the neuraminidase active site, preventing the release of new virions.
Methodologies for Quantifying Binding Affinity
Determining the binding affinity of an inhibitor is paramount for drug development. Several robust biophysical and biochemical techniques are employed, each providing unique insights. The choice of method is critical and depends on the specific questions being asked—from thermodynamic profiling to kinetic analysis and functional inhibition.
Enzyme Inhibition Assay using MUNANA
This is the most common method for assessing the functional inhibition of neuraminidase.[14] It measures the enzymatic activity in the presence of varying concentrations of the inhibitor to determine the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
Causality of Experimental Choices:
-
Substrate: The fluorogenic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is used because its cleavage by NA releases the highly fluorescent product 4-methylumbelliferone (4-MU), providing a sensitive and continuous readout of enzyme activity.[15]
-
Buffer Conditions: The assay is typically run at an acidic pH (e.g., pH 5.5-6.5) to mimic the endosomal environment and optimize enzyme activity.[16]
-
Pre-incubation: A pre-incubation step of the enzyme with the inhibitor before adding the substrate is often included. This is crucial for slow-binding inhibitors like oseltamivir to ensure that the binding has reached equilibrium, leading to an accurate IC50 determination.[16]
Step-by-Step Protocol: MUNANA-Based NA Inhibition Assay
-
Reagent Preparation:
-
Prepare Assay Buffer: 100 mM sodium acetate, 10 mM CaCl2, pH 5.5.[16]
-
Prepare MUNANA Substrate Stock: Dissolve MUNANA in DMSO to a concentration of 10 mM.
-
Prepare Working Substrate Solution: Dilute the MUNANA stock in Assay Buffer to a final concentration of 200 µM.[16]
-
Prepare Oseltamivir Carboxylate Serial Dilutions: Perform a serial dilution of oseltamivir carboxylate potassium salt in Assay Buffer, typically ranging from nanomolar to micromolar concentrations.
-
-
Assay Setup (96-well black, flat-bottom plate):
-
Add 25 µL of serially diluted oseltamivir (or Assay Buffer for the "no inhibitor" control) to each well.
-
Add 25 µL of diluted influenza virus (containing a standardized amount of NA enzyme activity) to each well.
-
Include a "no enzyme" control well containing 50 µL of Assay Buffer.
-
-
Pre-incubation:
-
Enzymatic Reaction:
-
Initiate the reaction by adding 50 µL of the 200 µM MUNANA working solution to all wells.
-
Immediately transfer the plate to a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~450 nm) every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each inhibitor concentration.
-
Normalize the rates relative to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]
-
Caption: A validated workflow for determining the IC50 of NA inhibitors using the MUNANA fluorescence assay.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful, label-free technique that directly measures the heat released or absorbed during a binding event. It is the gold standard for determining the complete thermodynamic profile of an interaction.
Causality of Experimental Choices:
-
Direct Measurement: ITC provides a direct measurement of the binding enthalpy (ΔH). It also determines the binding constant (Ka), from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated. This allows for a full understanding of the thermodynamic forces (enthalpic vs. entropic) driving the interaction.[18]
-
Stoichiometry: The technique also determines the stoichiometry (n) of the binding, confirming the binder-to-target ratio.
Step-by-Step Protocol: ITC for Oseltamivir-NA Binding
-
Sample Preparation:
-
Dialyze both the purified NA protein and the oseltamivir carboxylate solution extensively against the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch effects.
-
Determine the exact concentrations of protein and ligand using a reliable method (e.g., UV-Vis spectroscopy).
-
-
Instrument Setup:
-
Thoroughly clean the ITC instrument sample and reference cells.
-
Set the experimental temperature (e.g., 25°C).
-
-
Loading the Instrument:
-
Load the purified NA protein into the sample cell (typically at a concentration of 10-50 µM).
-
Load the oseltamivir carboxylate solution into the injection syringe (typically at 10-20 times the protein concentration).
-
-
Titration Experiment:
-
Perform a series of small, sequential injections (e.g., 2-5 µL) of the oseltamivir solution into the NA solution.
-
Record the heat change after each injection until the binding sites are saturated.
-
-
Data Analysis:
-
Integrate the area of each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters: Ka (and its inverse, the dissociation constant Kd), ΔH, and n.[18][19]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides real-time kinetic data on binding interactions, including the association rate constant (ka) and the dissociation rate constant (kd).
Causality of Experimental Choices:
-
Kinetic Data: Unlike ITC or endpoint assays, SPR provides the on- and off-rates of binding, which can be critical for understanding a drug's mechanism of action and its residence time on the target.[20]
-
High Sensitivity: SPR is highly sensitive and requires relatively small amounts of protein.
Step-by-Step Protocol: SPR for Oseltamivir-NA Binding
-
Sensor Chip Preparation:
-
Immobilize a capture molecule (e.g., an anti-His antibody if the NA is His-tagged) onto a sensor chip surface using standard amine coupling chemistry.
-
-
Ligand Capture:
-
Inject the purified NA protein over the sensor surface, allowing it to be captured by the immobilized antibody. This creates a stable and oriented surface of the target enzyme.
-
-
Binding Analysis:
-
Inject a series of concentrations of oseltamivir carboxylate (the analyte) over the NA-captured surface.
-
Record the binding response (in Response Units, RU) in real-time during the association phase.
-
Inject buffer alone over the surface and record the dissociation of the complex.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the captured NA, preparing the surface for the next cycle.
-
-
Data Analysis:
Interpreting Binding Data: Wild-Type vs. Resistant Mutants
The true test of an antiviral's resilience is its ability to maintain high binding affinity in the face of viral mutations. Oseltamivir resistance is most commonly associated with specific mutations in the neuraminidase gene.[21]
| Neuraminidase Variant | Technique | Parameter | Typical Value (nM) | Fold Change vs. WT | Reference |
| Wild-Type (N1) | SPR (IC50) | IC50 | 7.7 | - | [17] |
| H274Y Mutant (N1) | SPR (IC50) | IC50 | 256 | ~33-fold increase | [17] |
| Wild-Type (N1) | ITC | Kd | ~1.5 | - | [18][19] |
| H274Y Mutant (N1) | ITC | Kd | ~4,500 | ~3000-fold increase | [18][19] |
| Wild-Type (N2) | Enzyme Assay | Ki | 0.32 - 1 | - | [9] |
| R292K Mutant (N2) | Enzyme Assay | Ki | >10,000 | >10,000-fold increase | [22] |
Note: Values can vary based on influenza strain, subtype (N1, N2, etc.), and specific assay conditions. The table presents representative data to illustrate the magnitude of change.
The H274Y (in N1 subtype) and R292K (in N2 subtype) mutations are canonical examples of resistance.[22][23] The H274Y mutation introduces a bulky tyrosine residue that sterically hinders the proper positioning of E276, preventing the formation of the hydrophobic pocket required to accommodate oseltamivir's pentyl ether group.[24][25] This disruption dramatically reduces binding affinity, as evidenced by the significant increase in IC50 and Kd values.[17][24] Similarly, the R292K mutation disrupts a key salt bridge with the inhibitor's carboxylate group, severely compromising the primary anchoring interaction.[4][26]
Caption: Network of key interactions between oseltamivir carboxylate and conserved residues in the neuraminidase active site.
Conclusion
The binding of oseltamivir carboxylate to influenza neuraminidase is a high-affinity, thermodynamically favorable interaction characterized by a significant induced-fit mechanism. This interaction can be robustly quantified using a suite of complementary techniques, including enzymatic assays, ITC, and SPR, which together provide a comprehensive picture of the inhibitor's efficacy. Understanding the precise molecular interactions and the quantitative impact of resistance mutations is fundamental to monitoring the clinical utility of existing antivirals and provides a critical framework for the structure-based design of next-generation inhibitors capable of overcoming resistance.
References
-
A 3D‐RISM/RISM study of the oseltamivir binding efficiency with the wild‐type and resistance‐associated mutant forms of the viral influenza B neuraminidase. National Center for Biotechnology Information. [Link]
-
Mechanism by Which Mutations at His274 Alter Sensitivity of Influenza A Virus N1 Neuraminidase to Oseltamivir Carboxylate and Zanamivir. National Center for Biotechnology Information. [Link]
-
Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir. PubMed. [Link]
-
Mechanism of Resistance to Oseltamivir. YouTube. [Link]
-
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. National Center for Biotechnology Information. [Link]
-
Clinical Pharmacokinetics of the Prodrug Oseltamivir and its Active Metabolite Ro 64-0802. SpringerLink. [Link]
-
Influenza neuraminidase mutations and resistance to neuraminidase inhibitors. Taylor & Francis Online. [Link]
-
Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. Ovid. [Link]
-
Neuraminidase Mutations Conferring Resistance to Oseltamivir in Influenza A(H7N9) Viruses. Journal of Virology. [Link]
-
Oseltamivir. National Center for Biotechnology Information. [Link]
-
Influenza Antiviral Drug Resistance. Centers for Disease Control and Prevention. [Link]
-
Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus. National Center for Biotechnology Information. [Link]
-
A surface plasmon resonance assay for measurement of neuraminidase inhibition, sensitivity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drugs zanamivir and oseltamivir. PubMed. [Link]
-
A surface plasmon resonance assay to determine the effect of influenza neuraminidase mutations on its affinity with antiviral drugs. ORKG Ask. [Link]
-
Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. National Center for Biotechnology Information. [Link]
-
2HU4: N1 neuraminidase in complex with oseltamivir 2. RCSB PDB. [Link]
-
Dynamic residue interaction network analysis of the oseltamivir binding site of N1 neuraminidase and its H274Y mutation site conferring drug resistance in influenza A virus. PeerJ. [Link]
-
3CL0: N1 Neuraminidase H274Y + oseltamivir. RCSB PDB. [Link]
-
4QN7: Crystal structure of neuramnidase N7 complexed with Oseltamivir. RCSB PDB. [Link]
-
NaCl and KCl pharma: Fields of application. K+S Aktiengesellschaft. [Link]
-
Theoretical Studies on the Susceptibility of Oseltamivir against Variants of 2009 A/H1N1 Influenza Neuraminidase. ACS Publications. [Link]
-
Computational study of binding of oseltamivir to neuraminidase mutants of influenza A virus. Journal of Applied Pharmaceutical Science. [Link]
-
Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. MDPI. [Link]
-
Tamiflu (oseltamivir) dosing, indications, interactions, adverse effects, and more. Medscape. [Link]
-
Tamiflu (oseltamivir) Label. accessdata.fda.gov. [Link]
-
Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations. National Center for Biotechnology Information. [Link]
-
Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses. PLOS ONE. [Link]
-
Tamiflu (oseltamivir phosphate) capsules label. accessdata.fda.gov. [Link]
-
Nonclinical Pharmacokinetics of Oseltamivir and Oseltamivir Carboxylate in the Central Nervous System. Antimicrobial Agents and Chemotherapy. [Link]
-
Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. ResearchGate. [Link]
-
Inhibitory activity of oseltamivir and zanamivir on the neuraminidase... ResearchGate. [Link]
-
(PDF) Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. ResearchGate. [Link]
-
Characterization of the binding affinities of peramivir and oseltamivir carboxylate to the neuraminidase enzyme. PubMed. [Link]
-
Kinetics of directional transport (A to B) of oseltamivir in human... ResearchGate. [Link]
-
Label: OSELTAMIVIR PHOSPHATE- oseltamivir capsule. DailyMed - NIH. [Link]
-
Design, molecular docking, synthesis and in vitro evaluation of anti-influenza activity of oseltamivir carboxamides and. F1000Research. [Link]
-
K-TAB® (potassium chloride extended-release tablets, USP). accessdata.fda.gov. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]
-
Potassium Chloride: Formula, Side Effects, & Uses. WebMD. [Link]
-
Potassium chloride. Wikipedia. [Link]
-
Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus. Charles Explorer. [Link]
-
Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs. PLOS. [Link]
Sources
- 1. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Potassium chloride - Wikipedia [en.wikipedia.org]
- 8. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]
- 9. Mechanism by Which Mutations at His274 Alter Sensitivity of Influenza A Virus N1 Neuraminidase to Oseltamivir Carboxylate and Zanamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A 3D‐RISM/RISM study of the oseltamivir binding efficiency with the wild‐type and resistance‐associated mutant forms of the viral influenza B neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. ovid.com [ovid.com]
- 15. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses | PLOS One [journals.plos.org]
- 17. A surface plasmon resonance assay for measurement of neuraminidase inhibition, sensitivity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drugs zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinetic, Thermodynamic, and Structural Analysis of Drug Resistance Mutations in Neuraminidase from the 2009 Pandemic Influenza Virus | Charles Explorer [nomos.is.cuni.cz]
- 20. Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Influenza Antiviral Drug Resistance | Influenza (Flu) | CDC [cdc.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. tandfonline.com [tandfonline.com]
- 24. Dynamic residue interaction network analysis of the oseltamivir binding site of N1 neuraminidase and its H274Y mutation site conferring drug resistance in influenza A virus [PeerJ] [peerj.com]
- 25. rcsb.org [rcsb.org]
- 26. pubs.acs.org [pubs.acs.org]
The Oseltamivir Conundrum: A Technical Dissection of Oseltamivir Carboxylate and the Hypothetical Oseltamivir Acid Potassium Salt
For Immediate Release
A Deep-Dive for Drug Development Professionals, Researchers, and Scientists
This technical guide provides an in-depth exploration of oseltamivir carboxylate, the active metabolite of the widely-used antiviral agent oseltamivir (Tamiflu®), and addresses the theoretical distinction and potential implications of its potassium salt form, "oseltamivir acid potassium salt." While oseltamivir carboxylate is the subject of extensive research, its potassium salt is not a commonly documented entity. This guide will, therefore, focus on the established science of the carboxylate form and extrapolate the potential characteristics of its potassium salt based on fundamental pharmaceutical principles.
Oseltamivir: From Prodrug to Potent Inhibitor
Oseltamivir is administered orally as oseltamivir phosphate, an inactive prodrug.[1][2][3][4] Following absorption, it undergoes extensive first-pass metabolism, primarily by hepatic esterases, to its active form, oseltamivir carboxylate.[1][2][4][5][6] This conversion is crucial for its therapeutic effect. Oseltamivir carboxylate is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses.[1][7][8][9] This enzyme is vital for the release of newly formed viral particles from infected host cells. By blocking neuraminidase, oseltamivir carboxylate halts the spread of the virus within the respiratory tract.[2][7]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Comparison of anti-influenza virus activity and pharmacokinetics of oseltamivir free base and oseltamivir phosphate [jmicrobiol.or.kr]
- 3. Carboxylic Acid Salts | lookchem [lookchem.com]
- 4. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oseltamivir_total_synthesis [chemeurope.com]
- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
In Vitro Antiviral Activity of Oseltamivir Acid Potassium Salt: A Technical Guide for Preclinical Evaluation
Introduction & Pharmacological Rationale
In the landscape of antiviral drug development, the transition from in vivo efficacy to in vitro mechanistic validation requires precise biochemical control. Oseltamivir phosphate (commercially known as Tamiflu) is an orally administered ethyl ester prodrug. In human physiology, it requires rapid ester hydrolysis by hepatic carboxylesterase 1 (CES1) to be converted into its active metabolite, oseltamivir carboxylate (oseltamivir acid)[1].
The Causality of the Potassium Salt Formulation: Standard in vitro cell culture models (such as Madin-Darby Canine Kidney [MDCK] cells) and cell-free enzymatic assays inherently lack the necessary CES1 esterase activity. Applying the oseltamivir phosphate prodrug directly to these assays yields false-negative results due to the absence of the active pharmacophore. Therefore, researchers must use oseltamivir acid for in vitro evaluations.
Furthermore, the free carboxylic acid form of oseltamivir is highly polar and can induce localized pH drops upon dissolution. Because viral neuraminidase (NA) activity is strictly pH-dependent (optimal at pH 6.5), introducing the free acid can artificially denature the enzyme, confounding IC50 calculations. Utilizing the potassium salt of oseltamivir acid ensures rapid, complete dissolution in aqueous physiological buffers while maintaining strict pH stability, creating a reliable and self-validating experimental system[2].
Mechanism of Action & Structural Biology
Oseltamivir acid acts as a transition-state analogue that competitively binds to the highly conserved active site of the influenza neuraminidase enzyme, preventing the cleavage of terminal sialic acid residues on the host cell surface[1]. By halting this cleavage, the drug prevents the release of progeny virions, causing them to aggregate at the host cell surface and halting the viral replication cycle.
Structurally, the carboxylate group of oseltamivir forms a critical bidentate hydrogen bond with the guanidine group of Arginine 371 (R371) and a secondary H-bond with Arginine 292 (R292) within the NA active site[3]. Concurrently, the pentyl group of the drug inserts into a hydrophobic pocket formed by Glutamate 276 (E276), anchoring the inhibitor firmly in place[3].
Mechanism of Action: Oseltamivir acid competitively inhibiting viral neuraminidase.
Quantitative In Vitro Antiviral Profile
The in vitro potency of oseltamivir acid is highly dependent on the viral strain and the specific neuraminidase subtype. It exhibits sub-nanomolar efficacy against wild-type Influenza A, but naturally requires slightly higher concentrations to inhibit Influenza B[4].
Table 1: Baseline IC50 Values (Wild-Type Strains)
| Virus Strain / Subtype | Target Enzyme | Mean IC50 (nM) | Clinical Susceptibility |
| Influenza A (H1N1) | N1 Neuraminidase | ~0.45 | Highly Susceptible |
| Influenza A (H3N2) | N2 Neuraminidase | ~0.67 | Highly Susceptible |
| Influenza B | B Neuraminidase | ~8.50 | Susceptible |
Data synthesized from standardized cell-free NA inhibition assays[4].
Table 2: Resistance Mutation Profiling
Viral evolution under drug pressure leads to specific amino acid substitutions that alter the binding pocket geometry. For instance, the R292K mutation replaces a direct H-bond with a water-mediated H-bond, collapsing the hydrophobic pocket required for the drug's pentyl group[3].
| Mutation | Subtype Context | Mutant IC50 (nM) | Fold-Change vs WT | Resistance Level |
| H274Y | N1 (e.g., H1N1) | ~400 | >800x | High Resistance |
| R292K | N2 (e.g., H3N2) | >3,000 | >4,000x | Extreme Resistance |
Data reflecting oseltamivir carboxylate resistance profiles[4].
Core Experimental Methodologies
To accurately quantify the antiviral activity of oseltamivir acid potassium salt, two primary orthogonal assays are employed: a biochemical enzyme inhibition assay and a phenotypic cell-based assay.
Workflow for the cell-free fluorescence-based Neuraminidase Inhibition (NAI) assay.
Protocol 1: Cell-Free Fluorescence-Based NA Inhibition Assay
This assay measures the direct biochemical inhibition of the NA enzyme using the fluorogenic substrate MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)[2].
Causality in Design: The assay buffer strictly requires Calcium Chloride (
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 33 mM MES (2-(N-morpholino)ethanesulfonic acid) and 4 mM
, adjusted strictly to pH 6.5. -
Compound Dilution: Dissolve Oseltamivir acid potassium salt in the assay buffer. Prepare a 10-point 1:3 serial dilution starting at 10 µM down to picomolar concentrations.
-
Enzyme Addition: Add a standardized titer of viral isolate (or recombinant NA) to the inhibitor dilutions in a black 96-well microplate.
-
Pre-Incubation: Incubate the mixture at 37°C for 30 minutes. Rationale: This allows the transition-state analogue to achieve steady-state binding kinetics with the enzyme before substrate competition begins.
-
Substrate Addition: Add MUNANA substrate to a final concentration of 100 µM.
-
Reaction & Readout: Incubate for 60 minutes at 37°C. Stop the reaction with 0.1 M NaOH (in 80% ethanol) to maximize the fluorescence of the cleaved 4-methylumbelliferone (4-MU) product. Read fluorescence at Excitation 360 nm / Emission 450 nm.
Protocol 2: Cell-Based Cytopathic Effect (CPE) Reduction Assay
While the biochemical assay proves target engagement, the CPE assay validates that oseltamivir acid successfully halts viral replication in a living biological system[1].
Causality in Design: Influenza viruses require the cleavage of their Hemagglutinin (HA) protein (from HA0 to HA1/HA2) to fuse with host endosomes. MDCK cells do not naturally secrete the proteases required for this cleavage. Therefore, exogenous TPCK-treated trypsin must be added to the media to facilitate multi-cycle viral replication.
Step-by-Step Methodology:
-
Cell Seeding: Seed MDCK cells in 96-well plates at
cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% until 90% confluent. -
Media Exchange: Wash cells twice with PBS to remove serum (serum contains natural NA inhibitors and protease inhibitors). Replace with assay media: DMEM containing 0.3% BSA and 1 µg/mL TPCK-treated trypsin.
-
Infection & Treatment: Add Influenza virus at a Multiplicity of Infection (MOI) of 0.01, immediately followed by varying concentrations of oseltamivir acid potassium salt.
-
Incubation: Incubate for 72 hours.
-
Viability Readout: Assess cell viability using a tetrazolium-based dye (e.g., MTT) or ATP-luminescence (CellTiter-Glo). Calculate the EC50 based on the compound's ability to rescue cells from virus-induced death.
References
-
TAMIFLU (oseltamivir phosphate) CAPSULES AND FOR ORAL SUSPENSION - FDA Label U.S. Food and Drug Administration (FDA) URL:[Link]
-
Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs PLOS Computational Biology / PubMed Central (PMC) URL:[Link]
-
Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]
-
Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay Biomolecules / PubMed Central (PMC) URL:[Link]
Sources
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Solubility Profile of Oseltamivir Acid Potassium Salt: A Comparative Analysis in Aqueous vs. DMSO Solvents
Executive Summary & Core Directive
In antiviral drug development and in vitro assay design, the physicochemical behavior of the active pharmaceutical ingredient (API) dictates the integrity of the experimental data. Oseltamivir phosphate is a globally recognized prodrug used to treat influenza A and B. However, in vitro enzymatic assays targeting viral neuraminidase require the active metabolite: Oseltamivir acid (also known as Oseltamivir carboxylate or GS-4071)[1].
While the free acid form is widely available, the potassium salt of oseltamivir acid (CAS: 1363339-68-7) is frequently utilized by formulation scientists to overcome the dissolution rate limitations inherent to the zwitterionic free acid. As an application scientist, I frequently observe researchers failing to account for the drastic solvation differences between free acids and their alkali metal salts when transitioning between storage solvents (like DMSO) and assay buffers (like PBS).
This whitepaper provides an authoritative, self-validating framework for understanding and measuring the solubility profile of oseltamivir acid potassium salt, contrasting its behavior in water versus Dimethyl Sulfoxide (DMSO).
Physicochemical Grounding: The Potassium Salt Advantage
To understand the solubility profile, we must first examine the causality behind the molecular interactions. Oseltamivir acid acts as a competitive inhibitor of influenza neuraminidases (IC50 ~ 0.1 to 4.9 nM)[2]. In its free acid form, the molecule possesses both a carboxylic acid and a primary amine, making its solubility highly pH-dependent due to zwitterion formation.
By synthesizing the potassium salt , the crystal lattice energy is fundamentally altered. The introduction of the potassium counterion (
-
Aqueous Solvation: Water has a high dielectric constant (
), which readily shields the ionic bond between the carboxylate anion and the cation. The salt completely dissociates, and water molecules form a robust hydration sphere via ion-dipole interactions. -
DMSO Solvation: DMSO is a polar aprotic solvent (
). While it is an excellent solvent for uncharged, lipophilic molecules, it lacks hydrogen bond donors. It cannot effectively solvate the hard ion or the carboxylate anion. Consequently, tight ion-pairing persists, drastically reducing the solubility of the salt compared to the free acid.
Quantitative Solubility Comparison
The table below synthesizes the solubility limits of various Oseltamivir forms. Note the critical discrepancy: while the free acid can achieve high solubility in DMSO, the potassium salt is highly restricted in aprotic environments.
| Compound Form | Solvent | Solubility Limit | Solvation Mechanism |
| Oseltamivir Acid (Free Acid) | Water | ~56 - 57 mg/mL | Hydrogen bonding / Zwitterionic |
| Oseltamivir Acid (Free Acid) | DMSO | 6 to | Dipole-dipole interactions |
| Oseltamivir Phosphate (Prodrug) | Water | Sparingly Soluble | Limited dissociation |
| Oseltamivir Acid Potassium Salt | Water | > 50 mg/mL | Complete ionic dissociation |
| Oseltamivir Acid Potassium Salt | DMSO | < 5 mg/mL | Ion-pairing / Lack of H-bond donors |
*Note: DMSO solubility for the free acid varies wildly in literature (from 6 mg/mL[2] to >230 mg/mL[1]) depending on the crystalline polymorph and trace moisture content. Moisture-contaminated DMSO significantly reduces solubility[2].
Mechanistic Pathways & Workflow Visualizations
To visualize the causality of our solvent selection, the following diagrams map the solvation mechanics and the biological activation pathway that necessitates the use of the acid/salt form in vitro.
Caption: Solvation dynamics of Oseltamivir Acid Potassium Salt in aqueous versus aprotic solvents.
Caption: In vivo activation of Oseltamivir Phosphate to the active carboxylate metabolite.
Self-Validating Experimental Protocols
Protocol 1: Thermodynamic Solubility Profiling (HPLC-UV)
Purpose: To determine the absolute equilibrium solubility limit of the salt in a specific solvent.
-
Preparation: Accurately weigh 10 mg of Oseltamivir acid potassium salt into a 1.5 mL amber glass HPLC vial.
-
Solvent Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4 or anhydrous DMSO).
-
Equilibration: Cap the vial and incubate at 25°C for 24 hours on an orbital shaker at 300 RPM. Causality: 24 hours ensures the solid and liquid phases reach true thermodynamic equilibrium.
-
Separation: Centrifuge the suspension at 15,000 x g for 15 minutes to pellet any undissolved solute.
-
Quantification: Carefully extract the supernatant, perform a serial dilution in the HPLC mobile phase, and inject into an HPLC-UV system (detection at 230 nm).
-
Self-Validation Loop: Simultaneously run a known standard calibration curve of Oseltamivir acid (0.1 to 100 µg/mL). Spike a known concentration (e.g., 50 µg/mL) into a blank matrix prior to extraction to calculate recovery. The protocol is validated only if recovery falls between 95% and 105%.
Protocol 2: Kinetic Solubility Profiling (Nephelometry)
Purpose: To detect the exact "cloud point" (precipitation) when shifting the compound from a DMSO stock into an aqueous assay buffer.
-
Stock Preparation: Prepare a 10 mM stock of Oseltamivir acid potassium salt in sterile water (avoid DMSO for the salt form if possible; if testing the free acid, use anhydrous DMSO)[2].
-
Serial Dilution: Create a 2-fold serial dilution of the stock in the primary solvent across a 96-well plate.
-
Solvent Shift: Transfer 5 µL of each dilution into 95 µL of the final aqueous assay buffer in a clear-bottom 96-well plate.
-
Incubation: Agitate the plate for 2 hours at room temperature to simulate the duration of a standard neuraminidase inhibition assay.
-
Detection: Measure light scattering using a nephelometer. The "cloud point" is identified as the concentration where light scattering significantly exceeds the buffer-only baseline.
-
Self-Validation Loop: Include a highly soluble control (e.g., caffeine) and a poorly soluble control (e.g., amiodarone). The assay is validated if caffeine shows no scattering at 1 mM, and amiodarone precipitates visibly, confirming the dynamic range of the nephelometer.
Application Insights & Best Practices
As a Senior Application Scientist, my primary directive to researchers handling Oseltamivir acid potassium salt is to avoid DMSO stock solutions whenever possible.
While DMSO is the default solvent in high-throughput screening (HTS) libraries, the potassium salt is explicitly engineered for aqueous solubility. Dissolving the salt in DMSO forces ion-pairing, drastically reducing solubility and leading to erratic precipitation when spiked into aqueous buffers.
Best Practice: Prepare stock solutions of Oseltamivir acid potassium salt directly in sterile, deionized water or the specific aqueous buffer required for your neuraminidase assay (e.g., 50 mM MES, pH 6.5). If you must use DMSO due to automated liquid handling constraints, you must utilize the free acid form of Oseltamivir (GS-4071), ensuring the DMSO is strictly anhydrous, as moisture contamination will immediately crash the compound out of solution[2].
References
Sources
Mechanistic Profiling of Oseltamivir Acid Potassium Salt: Interaction Dynamics with H1N1 and H5N1 Neuraminidases
Executive Technical Summary
This guide provides a high-resolution analysis of Oseltamivir Acid Potassium Salt (the potassium salt form of the active metabolite, oseltamivir carboxylate/GS4071) and its differential binding kinetics against Influenza A subtypes H1N1 (seasonal/pandemic) and H5N1 (avian/highly pathogenic).
While Oseltamivir phosphate (Tamiflu®) serves as the clinical prodrug, the acid potassium salt is the standard reagent for in vitro structural biology and enzymatic assays. It bypasses the requirement for hepatic esterase hydrolysis, allowing direct interrogation of the neuraminidase (NA) active site. This document details the structural basis of inhibition, the impact of the H274Y resistance mutation across strains, and a validated protocol for the MUNANA fluorescence assay.
Structural Mechanism of Action
The N1 Active Site Architecture
Oseltamivir carboxylate acts as a transition-state analogue of sialic acid. Its efficacy relies on a precise "induced fit" mechanism within the neuraminidase active site.
-
The Arginine Triad: The carboxylate group of oseltamivir interacts with the conserved arginine triad (Arg118, Arg292, Arg371 ) via strong electrostatic forces.
-
The Hydrophobic Pocket (Crucial for Specificity): Unlike the natural substrate (sialic acid), oseltamivir possesses a bulky hydrophobic pentyl ether side chain. For high-affinity binding, the enzyme must undergo a conformational change:
-
Glu276 must rotate to form a salt bridge with Arg224 .
-
This rotation opens a hydrophobic pocket comprising Ile222, Arg224, and Ala246 .
-
The pentyl side chain inserts into this pocket, anchoring the inhibitor.
-
The 150-Loop Dynamics (H1N1 vs. H5N1)
Both H1N1 and H5N1 belong to the Group 1 neuraminidases. A defining feature of Group 1 NAs is the 150-loop (residues 147–152), which can exist in an "open" or "closed" conformation.
-
H5N1 Specifics: Crystallographic data (Russell et al.) suggests the H5N1 150-loop has a distinct cavity dynamics that may offer additional druggable space, although oseltamivir primarily targets the conserved catalytic core.
-
H1N1 Specifics: The flexibility of the 150-loop in H1N1 contributes to the binding entropy, but the primary determinant of oseltamivir efficacy remains the accessibility of the Glu276 pocket.
Mechanism of Resistance (H274Y)
The H274Y mutation (Histidine to Tyrosine at position 274) is the dominant driver of oseltamivir resistance in N1 subtypes.
-
Causality: The bulky Tyrosine side chain sterically pushes the carboxylate of Glu276 .
-
Consequence: Glu276 is forced into the active site, preventing the formation of the hydrophobic pocket. The pentyl side chain of oseltamivir is sterically excluded, reducing binding affinity by >500-fold.
-
H1N1 vs. H5N1 Impact: While H274Y confers resistance in both, the "fitness cost" varies.[1] In seasonal H1N1, compensatory mutations (e.g., V234M, R222Q) have restored viral fitness, allowing resistant strains to circulate. In H5N1, H274Y is less common in wild-type isolates but can be selected under drug pressure.
Interaction Pathway Diagram
The following diagram illustrates the critical binding pathway and the disruption caused by H274Y.
Figure 1: Mechanistic pathway of Oseltamivir binding and the structural disruption caused by the H274Y resistance mutation.
Comparative Efficacy Data (H1N1 vs. H5N1)
The following data summarizes the inhibitory concentration (IC50) of Oseltamivir Acid Potassium Salt against key viral panels. Note the stark contrast between Wild-Type (WT) and H274Y mutants.[2][3]
| Strain / Subtype | Genotype | Mean IC50 (nM) | Interpretation |
| Seasonal H1N1 | Wild-Type | 0.3 – 0.8 | Highly Susceptible |
| Seasonal H1N1 | H274Y Mutant | 300 – 900 | Resistant |
| H5N1 (Clade 1) | Wild-Type | 0.1 – 0.4 | Highly Susceptible |
| H5N1 (Clade 2) | Wild-Type | 0.6 – 2.5 | Reduced Sensitivity* |
| H5N1 | H274Y Mutant | 800 – 2500 | Highly Resistant |
*Note: Certain H5N1 Clade 2 isolates (e.g., from Indonesia) show naturally reduced sensitivity (approx. 10-30 fold higher IC50 than Clade 1) due to drift mutations in the stalk or active site periphery, but are not classified as fully resistant.
Validated Experimental Protocol: MUNANA Assay
This protocol utilizes Oseltamivir Acid Potassium Salt to determine IC50 values. It is a self-validating system using the fluorogenic substrate MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid).
Reagent Preparation[4]
-
Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂, 0.1% NP-40 (optional for lysis).
-
Oseltamivir Stock: Dissolve Oseltamivir Acid Potassium Salt in ddH₂O to 10 mM. Store at -20°C.
-
Why Potassium Salt? It provides higher aqueous solubility and stability compared to the free acid, without the hydrolysis step required for the phosphate prodrug.
-
-
Substrate: MUNANA (Sigma) dissolved to 2 mM in water.
-
Stop Solution: 0.14 M NaOH in 83% Ethanol (raises pH to 10.7 to maximize 4-MU fluorescence).
Assay Workflow[4]
-
Virus Titration: Dilute virus in Assay Buffer to determine the dilution yielding a signal-to-noise ratio of >10 in the linear range.
-
Inhibitor Dilution: Prepare 4-fold serial dilutions of Oseltamivir (range: 0.01 nM to 1000 nM).
-
Pre-Incubation (Equilibrium Binding):
-
Mix 25 µL Virus + 25 µL Oseltamivir dilution.
-
Incubate 30–45 mins at 37°C .
-
Critical Step: This allows the slow-binding kinetics (induced fit of Glu276) to reach equilibrium.
-
-
Reaction:
-
Add 50 µL MUNANA (Final conc: 100 µM).
-
Incubate 60 mins at 37°C .
-
-
Termination & Read:
Assay Logic Diagram
Figure 2: Step-by-step workflow for the MUNANA Neuraminidase Inhibition Assay.
References
-
Russell, R. J., et al. (2006). "The structure of H5N1 avian influenza neuraminidase suggests new opportunities for drug design."[5] Nature, 443(7107), 45–49. Link
-
Collins, P. J., et al. (2008). "Crystal structures of oseltamivir-resistant influenza virus neuraminidase mutants." Nature, 453(7199), 1258–1261. Link
-
Hurt, A. C., et al. (2012). "Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza." Journal of Virological Methods, 179(1), 126-132. Link
-
Yen, H. L., et al. (2007). "Neuraminidase inhibitor-resistant influenza viruses may differ substantially in fitness and transmissibility."[1] Antimicrobial Agents and Chemotherapy, 49(10), 4075–4084. Link
-
World Health Organization (WHO). "Laboratory methodologies for testing the antiviral susceptibility of influenza virus: Neuraminidase inhibition assay." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]
Thermodynamic Stability of Oseltamivir Acid Potassium Salt Crystal Forms
The following technical guide details the thermodynamic stability profile and characterization framework for Oseltamivir Acid Potassium Salt (Oseltamivir Carboxylate Potassium).
While Oseltamivir Phosphate (Tamiflu®) is the commercially dominant prodrug form, the Potassium Salt of the active metabolite (Oseltamivir Carboxylate/GS 4071) represents a critical distinct entity. It is often investigated during salt screening to optimize solubility, bioavailability, or isolation purity during the saponification of the ethyl ester prodrug.[1]
Executive Summary & Chemical Context
Oseltamivir Acid Potassium Salt is the potassium carboxylate derivative of the active neuraminidase inhibitor.[1] Unlike the ethyl ester prodrug (Oseltamivir Phosphate), which requires hepatic activation, the acid salt is the direct active species.
-
Chemical Entity: Potassium (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate.[1]
-
Thermodynamic Relevance: Potassium salts of carboxylic acids frequently exhibit hydratomorphism (formation of channel hydrates) due to the high coordination number of the K+ ion (typically 6–8), which differs significantly from the anhydrous packing often seen in phosphate salts.
-
Stability Challenge: The primary thermodynamic challenge for the K-salt is distinguishing between anhydrous polymorphs and hydrated forms driven by water activity (
) in the crystallization solvent.
Solid-State Landscape & Polymorph Identification
To determine the thermodynamically stable form, one must first map the solid-state landscape.[1] Potassium salts typically exist in dynamic equilibrium between hygroscopic amorphous phases and crystalline hydrates.
Predicted Crystal Forms
Based on general alkali metal carboxylate behavior and Oseltamivir structural analogs:
-
Form I (Anhydrous): Likely stable only at low water activity (
) or high temperatures. -
Form II (Hemihydrate/Monohydrate): The probable thermodynamically stable form at ambient conditions (
). The K+ ion often recruits water molecules to satisfy coordination geometry. -
Form III (Metastable): Kinetic forms obtained from rapid precipitation (e.g., anti-solvent addition of Acetone to Aqueous solution).
Characterization Matrix
| Technique | Observable Parameter | Stability Implication |
| PXRD (Powder X-Ray Diffraction) | Bragg Peak Shifts ( | Distinguishes unique lattice packing (fingerprinting). |
| DSC (Diff. Scanning Calorimetry) | Melting Point ( | Higher |
| DVS (Dynamic Vapor Sorption) | Mass change vs. %RH | Identifies critical water activity for hydrate formation/deliquescence. |
| TGA (Thermogravimetric Analysis) | Weight loss onset | Differentiates solvates/hydrates from anhydrous forms. |
Thermodynamic Stability Determination Protocols
The following protocols are self-validating systems designed to identify the global energy minimum (stable form).
Protocol A: Competitive Slurry Conversion (The Gold Standard)
This experiment relies on Ostwald ripening, where metastable forms dissolve and the stable form grows, mediated by solubility differences.
Methodology:
-
Preparation: Create a saturated solution of Oseltamivir Potassium in a chosen solvent (e.g., Isopropanol/Water 95:5) at 25°C.
-
Seeding: Add equal mass mixtures (e.g., 50 mg each) of all identified forms (Form I, II, etc.) to the saturated solution.
-
Equilibration: Stir the suspension at constant temperature for 48–72 hours.
-
Analysis: Filter the solid phase and analyze via PXRD immediately.
-
Result: The remaining crystal form is the thermodynamically stable form at that specific temperature and solvent composition.[1]
-
Protocol B: Solubility-Temperature Dependence (Van't Hoff Analysis)
Thermodynamic stability is defined by the lowest solubility. By plotting
-
Monotropy: If the solubility curves never cross below the melting point, one form is always stable.[1]
-
Enantiotropy: If curves cross at
, the stability order inverts at that temperature.
Visualizing the Stability Workflow
The following diagram illustrates the logical flow for determining the stable form of the potassium salt, distinguishing between kinetic and thermodynamic control.
Caption: Workflow for isolating and validating the thermodynamically stable crystal form of Oseltamivir Potassium.
Critical Mechanistic Insights
The "Potassium Effect" on Lattice Energy
Unlike the Phosphate salt, which relies on hydrogen bonding between the ammonium group and phosphate anions, the Potassium salt stability is driven by electrostatic interactions and coordination geometry .[1]
-
Observation: Potassium salts often have higher melting points than their sodium counterparts but are more prone to forming channel hydrates.
-
Causality: The larger ionic radius of
(1.38 Å) vs (1.02 Å) requires a larger coordination sphere, often satisfied by bridging water molecules. -
Risk: If the "stable" form is a hydrate, drying it aggressively (e.g.,
vacuum) may collapse the lattice into a high-energy amorphous state, which is chemically unstable.
Comparison with Oseltamivir Phosphate
| Feature | Oseltamivir Phosphate (Form A) | Oseltamivir Potassium (Hypothetical) |
| Counter-ion | ||
| Dominant Force | Hydrogen Bonding Network | Ionic/Coordination |
| Hygroscopicity | Low (Non-hygroscopic) | Moderate to High (Likely Deliquescent) |
| Solubility | High in water (>500 mg/mL) | Very High (Salting-in effect) |
References
-
Oseltamivir Phosphate Polymorphism
-
General Salt Screening Principles
-
Oseltamivir Carboxylate (Active Metabolite)
-
Solid-State Analysis of Oseltamivir Derivatives
- Source: Further structural data on Oseltamivir derivatives and salts (e.g., ethoxysuccinate) can be found in recent synthesis papers.
-
Citation: Zabolotnaya, O., et al. (2021). "Promising New Salt of Oseltamivir." Pharmaceutical Chemistry Journal. Link
Sources
- 1. CN104138355A - A kind of oseltamivir phosphate dry suspension and preparation method thereof - Google Patents [patents.google.com]
- 2. KR20150095970A - Improved process for preparing Oseltamivir - Google Patents [patents.google.com]
- 3. MaxiPost | CAS:187523-35-9 | Potassium channel modulator; exerts subtype-specific effects | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. WO2012083122A1 - Inhibitors of influenza viruses replication - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Next-Generation Reduction Sensitive Lipid Conjugates of Tenofovir: Antiviral Activity and Mechanism of Release - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Preparation and Handling of Oseltamivir Acid Potassium Salt Stock Solutions for In Vitro Cell Culture Assays
Rationale & Scientific Grounding
The Prodrug Dilemma in Cell Culture
Oseltamivir phosphate (commercially known as Tamiflu) is an ethyl ester prodrug. In vivo, it is rapidly absorbed and hydrolyzed by hepatic carboxylesterases (primarily CES1) into its active carboxylate metabolite, oseltamivir acid (GS-4071) 1. However, standard in vitro cell culture models (e.g., MDCK, A549, or Vero cells) lack sufficient endogenous esterase activity to perform this bioconversion efficiently. Consequently, applying the prodrug directly to cultured cells results in falsely elevated IC50 values and poor neuraminidase inhibition. For cell-based viral replication or neuraminidase inhibition assays, researchers must bypass the prodrug stage and directly apply the active metabolite, oseltamivir acid 2.
The Advantage of the Potassium Salt Formulation
While the free acid form of GS-4071 is soluble in dimethyl sulfoxide (DMSO), the potassium salt variant (Oseltamivir acid potassium salt) is highly hydrophilic. This allows for direct reconstitution in nuclease-free water or phosphate-buffered saline (PBS) 3. Avoiding DMSO is a critical experimental advantage in virology. DMSO concentrations above 0.1% (v/v) can induce cytotoxicity, alter host cell membrane permeability, and artificially confound viral entry or budding kinetics. Utilizing the potassium salt ensures a physiologically neutral vehicle for your assays.
Physicochemical Properties
Understanding the precise molecular weight of the salt form is critical for accurate molarity calculations. Failure to account for the potassium ion will result in sub-optimal dosing.
Table 1: Physicochemical Properties of Oseltamivir Acid Potassium Salt
| Property | Specification |
| Compound Name | Oseltamivir Acid Potassium Salt |
| Synonyms | GS-4071 potassium salt, Ro 64-0802 potassium salt |
| CAS Number | 1363339-68-7 |
| Molecular Formula | C₁₄H₂₃KN₂O₄ |
| Molecular Weight | 322.44 g/mol |
| Primary Target | Influenza Virus Neuraminidase (IC50 ~ 1–2 nM) |
| Primary Solvent | ddH₂O or 1X PBS (pH 7.2–7.4) |
| Aqueous Solubility | >50 mg/mL |
Mechanism of Action: Prodrug vs. Active Metabolite
Diagram 1: Bioconversion pathway of Oseltamivir and the rationale for direct active metabolite use.
Step-by-Step Protocol: 10 mM Stock Solution Preparation
This protocol outlines the creation of a self-validating, sterile 10 mM stock solution optimized for cell culture.
Step 1: Equilibration Remove the vial of Oseltamivir acid potassium salt from -20°C storage. Place it in a desiccator and allow it to equilibrate to room temperature for at least 30 minutes before opening. Causality: The potassium salt is hygroscopic; opening a cold vial will cause atmospheric moisture condensation, degrading the compound and altering the mass.
Step 2: Weighing and Calculation To prepare a 10 mM stock solution, use the following formula: Volume (mL) = Mass (mg) / [Concentration (mM) × Molecular Weight (g/mol)] × 1000
-
Weigh exactly 3.22 mg of the powder.
-
Transfer to a sterile 1.5 mL microcentrifuge tube.
Step 3: Dissolution Add 1.0 mL of sterile, nuclease-free ddH₂O or 1X PBS (pH 7.4) to the tube. Vortex gently for 10–15 seconds. The highly hydrophilic potassium salt will dissolve rapidly, yielding a clear solution.
Step 4: Sterilization (Critical for Cell Culture) Inside a biosafety cabinet, draw the solution into a sterile syringe and pass it through a 0.22 µm low-protein binding filter (Polyethersulfone [PES] or Polyvinylidene fluoride [PVDF]).
-
Causality: Do not use standard nitrocellulose filters, as they exhibit high non-specific binding and will strip the active compound from your solution, leading to inaccurate downstream dosing.
Step 5: Aliquoting and Storage Aliquot the sterile stock into amber microcentrifuge tubes (50–100 µL per tube) to protect from light.
-
Short-term: Store at -20°C for up to 1 month.
-
Long-term: Store at -80°C for up to 6 months.
-
Note: The carboxylate group is stable, but repeated freeze-thaw cycles (>2 times) will lead to accelerated degradation and loss of neuraminidase inhibitory potency.
Experimental Workflow Visualization
Diagram 2: Step-by-step workflow for the preparation of sterile Oseltamivir acid potassium salt.
Protocol: Working Solution & Cell Culture Application
For in vitro neuraminidase inhibition or plaque reduction assays, the working concentration of Oseltamivir acid typically ranges from 0.1 nM to 10 µM , depending on the viral strain's susceptibility (e.g., wild-type H1N1 vs. H275Y mutants).
Application Guidelines:
-
Fresh Preparation: Thaw a single stock aliquot on ice. Dilute the 10 mM aqueous stock directly into your assay medium (e.g., DMEM supplemented with 0.1% BSA and TPCK-treated trypsin).
-
Stability: Do not store diluted aqueous working solutions for more than 24 hours. Prepare them fresh on the day of the infection assay.
-
Timing: For prophylactic models, pre-incubate cells with the working solution for 1 hour prior to viral infection. For therapeutic models, add the compound to the overlay medium immediately post-viral adsorption.
Table 2: Serial Dilution Matrix for Cell Culture (from 10 mM Stock)
| Final Concentration | Source Solution | Volume of Source | Volume of Assay Media |
| 10 µM | 10 mM Stock | 1.0 µL | 999 µL |
| 1 µM | 10 mM Stock | 0.1 µL (or 10 µL of 100 µM) | 999 µL |
| 100 nM | 10 µM Working Solution | 10.0 µL | 990 µL |
| 10 nM | 10 µM Working Solution | 1.0 µL | 999 µL |
References
-
Li W, Escarpe PA, Eisenberg EJ, et al. "Identification of GS 4104 as an orally bioavailable prodrug of the influenza virus neuraminidase inhibitor GS 4071." Antimicrobial Agents and Chemotherapy, 1998.[Link][1]
-
He W, Mullarkey CE, Miller CJ, et al. "Two Escape Mechanisms of Influenza A Virus to a Broadly Neutralizing Stalk-Binding Antibody." PLoS Pathogens, 2016.[Link] [2]
Sources
Application Note: HPLC Method Development for Oseltamivir Acid Potassium Salt
This guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of Oseltamivir Acid Potassium Salt (the active carboxylate metabolite of Oseltamivir).
Unlike the prodrug (Oseltamivir Phosphate), the acid form is zwitterionic and highly polar, presenting unique retention challenges on standard C18 stationary phases. This protocol addresses these challenges through precise pH control and stationary phase selection.
Introduction & Scientific Context
Oseltamivir acid (GS 4071) is the active neuraminidase inhibitor formed by the hepatic hydrolysis of the prodrug Oseltamivir phosphate (Tamiflu®). In analytical development, the Potassium Salt form is often used as a stable reference standard or an intermediate.
Physicochemical Profile[1][2][3][4][5][6][7][8]
-
Chemical Nature: Zwitterionic (contains a secondary amine and a carboxylic acid).
-
Polarity: High (LogP ≈ 1.1).
-
Chromophores: Lacks strong chromophores; absorption relies on the amide/ene system (
~200–215 nm). -
Challenge: The zwitterionic nature leads to poor retention and peak tailing on standard C18 columns at neutral pH.
Method Strategy
To ensure retention and peak symmetry, we employ a pH-controlled Reversed-Phase strategy. By maintaining the mobile phase pH at 3.0 , we suppress the ionization of the carboxylic acid group (
Method Development Workflow
The following diagram illustrates the critical decision pathways for optimizing this method.
Figure 1: Strategic workflow for method development focusing on zwitterion retention.
Detailed Experimental Protocol
Instrumentation & Reagents[5][6][7][9][10]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, PDA/UV Detector).
-
Reagents:
-
Potassium Dihydrogen Phosphate (
), HPLC Grade. -
Orthophosphoric Acid (85%), HPLC Grade.
-
Acetonitrile (ACN), Gradient Grade.
-
Milli-Q Water (18.2 MΩ·cm).
-
Chromatographic Conditions
This method uses an isocratic elution to ensure stable baseline and reproducible retention times for the polar analyte.
| Parameter | Setting | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | High surface area and double end-capping reduce silanol interactions with the amine. |
| Mobile Phase A | 50 mM Phosphate Buffer, pH 3.0 | Low pH suppresses carboxylate ionization, increasing retention. |
| Mobile Phase B | Acetonitrile | Organic modifier for elution control. |
| Ratio (A:B) | 70:30 (v/v) | Optimized for retention ( |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Wavelength | 215 nm | Optimal absorbance for the amide backbone; 254 nm has negligible response. |
| Injection Vol. | 10 µL | Standard volume; prevent overloading. |
| Temperature | 30°C | Controls viscosity and improves reproducibility. |
| Run Time | 10 - 12 minutes | Oseltamivir acid typically elutes at ~4.5 - 5.5 min. |
Preparation of Solutions[6][8]
Buffer Preparation (50 mM Phosphate, pH 3.0)
-
Dissolve 6.8 g of Potassium Dihydrogen Phosphate (
) in 900 mL of Milli-Q water. -
Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid (10%).
-
Dilute to 1000 mL with water.
-
Filter through a 0.45 µm Nylon membrane filter.
Standard Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of Oseltamivir Acid Potassium Salt into a 10 mL volumetric flask. Dissolve and dilute to volume with Mobile Phase.
-
Working Standard (50 µg/mL): Transfer 0.5 mL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase.
Note: If reporting as "Oseltamivir Acid" (free acid), apply the salt conversion factor:
System Suitability & Validation (ICH Q2)
To ensure the method is "fit for purpose," the following system suitability parameters must be met before analyzing samples.
System Suitability Criteria
| Parameter | Acceptance Limit | Typical Result |
| Retention Time (RT) | ± 0.2 min deviation | ~4.8 min |
| Theoretical Plates (N) | > 2000 | ~4500 |
| Tailing Factor (T) | < 1.5 | 1.1 - 1.2 |
| RSD (n=6 injections) | < 2.0% | 0.4% |
Validation Logic Flow
The validation process follows the ICH Q2(R2) guidelines.
Figure 2: Sequential validation steps ensuring data integrity.
-
Specificity: Inject Mobile Phase (Blank) and Placebo. Ensure no interference at the retention time of Oseltamivir Acid.
-
Linearity: Prepare 5 concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).
must be . -
Accuracy: Spike placebo at 50%, 100%, and 150% levels. Recovery should be 98.0% – 102.0%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Short Retention Time | pH is too high (> 3.5). | Carboxylate is ionizing. Lower pH to 3.0 or 2.8 to increase hydrophobicity. |
| Peak Tailing | Silanol interactions. | Ensure column is "Base Deactivated" (e.g., Eclipse Plus or XBridge). Add 0.1% TEA if necessary (rarely needed at pH 3). |
| Baseline Drift | Temperature fluctuation. | Ensure column oven is stable at 30°C. |
| High Backpressure | Salt precipitation. | Ensure organic ratio does not exceed buffer solubility limits (30% ACN is safe). Wash system with 10:90 ACN:Water after use. |
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). [Link]
-
Centers for Disease Control and Prevention (CDC). (2008). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods.[3][4] Emerging Infectious Diseases.[4] [Link]
-
Aydogmus, Z. et al. (2010). RP-HPLC Method for Determination of Oseltamivir Phosphate in Capsules and Spiked Plasma. Journal of Chromatographic Science. [Link]
-
National Institutes of Health (NIH) - PubChem. Oseltamivir Acid (Compound Summary). [Link]
Sources
Application Note: High-Sensitivity LC-MS/MS Quantitation of Oseltamivir Carboxylate
This Application Note is designed for bioanalytical scientists and method developers requiring a robust, validated protocol for the quantification of Oseltamivir Carboxylate (the active metabolite of Oseltamivir) in biological matrices.
Target Analyte: Oseltamivir Acid (via Potassium Salt Reference Standard) Matrix: Human Plasma / Serum Method Category: Bioanalytical (PK/PD Support)
Executive Summary
Oseltamivir phosphate (Tamiflu®) is a prodrug rapidly hydrolyzed by hepatic carboxylesterases to its active metabolite, Oseltamivir Carboxylate (OC) .[1] While the prodrug is moderately lipophilic, the active metabolite is highly polar and amphoteric, presenting significant challenges for reverse-phase retention and matrix effect mitigation.
This guide details a protocol using Positive Electrospray Ionization (ESI+) on a Triple Quadrupole MS, coupled with a high-strength silica (HSS) C18 or Biphenyl column. We specifically address the handling of the Potassium Salt reference standard and the critical stabilization of plasma to prevent ex vivo hydrolysis of the prodrug.
Chemical Context & Reference Standards
The reference material is frequently supplied as Oseltamivir Acid Potassium Salt due to its superior solid-state stability compared to the free acid.
Stoichiometry & Correction
When preparing stock solutions, you must correct for the potassium counter-ion to quantify the "free acid" concentration active in vivo.
| Compound | Molecular Weight ( g/mol ) | Correction Factor (Salt |
| Oseltamivir Acid (Free) | 284.35 | 1.00 |
| Oseltamivir Acid (Potassium Salt) | 322.44 | 0.882 |
-
Calculation:
-
Internal Standard (IS): Oseltamivir Carboxylate-d3 (Use the deuterated metabolite, not the deuterated prodrug).
Method Development Logic
The following decision tree illustrates the critical choices made in this protocol to balance sensitivity with robustness.
Figure 1: Method Development Decision Tree. The choice of Reverse Phase (RP) over HILIC is driven by the need for high-throughput robustness in plasma analysis, utilizing acidic pH to suppress the carboxylic acid moiety (keeping it neutral) while protonating the amine for ESI+ sensitivity.
LC-MS/MS Parameters
Mass Spectrometry (Source: ESI+)
Despite being an "acid," the molecule contains a primary amine. Positive mode is significantly more sensitive than negative mode.
Source Settings (Sciex 4500/5500/6500 equivalent):
-
Ion Spray Voltage (IS): 4500 V
-
Temperature (TEM): 500°C
-
Curtain Gas (CUR): 30 psi
-
Collision Gas (CAD): Medium
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Role | CE (eV) | Mechanism |
|---|---|---|---|---|---|
| Oseltamivir Acid | 285.2 | 138.1 | Quantifier | 25 | Cleavage of pentan-3-ol ether |
| 285.2 | 196.2 | Qualifier | 18 | Loss of pentan-3-ol |
| Oseltamivir Acid-d3 | 288.2 | 138.1 | Quantifier | 25 | Matches analyte fragmentation |
Note: The precursor is 285.2, representing the protonated free acid
Chromatography (LC)[1][2][3][4][5][6][7][8]
-
Column: Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl (2.1 x 50 mm, 2.6 µm).
-
Why: These columns withstand 100% aqueous conditions, necessary to retain the polar metabolite at the start of the gradient.
-
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Flow Rate: 0.4 mL/min.
Gradient Profile:
| Time (min) | %B | Event |
|---|---|---|
| 0.00 | 5 | Load/Retain (High Aqueous) |
| 0.50 | 5 | Isocratic Hold |
| 2.50 | 90 | Elution |
| 3.50 | 90 | Wash |
| 3.60 | 5 | Re-equilibration |
| 5.00 | 5 | Stop |
Sample Preparation Protocol
Critical Control Point: Blood collection tubes must contain an esterase inhibitor (Sodium Fluoride/Potassium Oxalate) to prevent the prodrug (Oseltamivir) from hydrolyzing into the metabolite (Oseltamivir Carboxylate) after sampling. Failure to do this will artificially inflate metabolite concentrations.
Method A: Protein Precipitation (PPT) - High Throughput
-
Aliquot: Transfer 50 µL of plasma (NaF treated) to a 96-well plate.
-
ISTD Addition: Add 20 µL of Internal Standard solution (500 ng/mL Oseltamivir Acid-d3 in 50:50 MeOH:H2O).
-
Precipitation: Add 200 µL of Acetonitrile containing 1% Formic Acid .
-
Why Acid? Acid helps break protein binding and ensures the analyte is soluble in the organic phase.
-
-
Vortex: High speed for 5 minutes.
-
Centrifuge: 4000 rpm (or 3000g) for 10 minutes at 4°C.
-
Transfer: Dilute 100 µL of supernatant with 100 µL of Water in a clean plate.
-
Why Dilute? Injecting pure ACN onto a high-aqueous gradient (5% B start) causes peak fronting/splitting. Diluting with water focuses the peak.
-
Method B: Solid Phase Extraction (SPE) - High Sensitivity/Cleanliness
Recommended for low LOQ (< 1 ng/mL) or if matrix effects in PPT are too high.
-
Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).
-
Condition: 1 mL Methanol -> 1 mL Water.
-
Load: 100 µL Plasma + 100 µL 2% Formic Acid (acidifies sample to protonate amine).
-
Wash 1: 1 mL 2% Formic Acid in Water (removes proteins/interferences).
-
Wash 2: 1 mL Methanol (removes neutrals/lipids; analyte stays bound by charge).
-
Elute: 500 µL 5% Ammonium Hydroxide in Methanol (neutralizes amine, releasing analyte).
-
Evaporate & Reconstitute: Dry under Nitrogen; reconstitute in Mobile Phase A.
Validation & Troubleshooting
Summary of Validation Metrics (Expected)
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity | 1.0 – 1000 ng/mL | |
| Accuracy | 85-115% | 92-104% |
| Precision (CV) | < 15% | < 8% |
| Matrix Effect | 85-115% (IS Normalized) | Minimal with MCX SPE |
Troubleshooting Guide
-
Issue: Peak Splitting.
-
Cause: Injection solvent too strong (too much ACN).
-
Fix: Ensure final sample is at least 50% aqueous before injection.
-
-
Issue: High Background/Carryover.
-
Cause: Oseltamivir is "sticky" on metallic surfaces.
-
Fix: Use a needle wash of 50:25:25 ACN:MeOH:Water + 0.5% Formic Acid.
-
-
Issue: Conversion of Prodrug to Metabolite.
-
Check: If you see metabolite in "Time 0" samples, your blood collection tubes likely lacked inhibitors, or samples were left at Room Temperature too long before spinning.
-
References
-
FDA Bioanalytical Guidelines. Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (2018).[6] Link
-
Lindegardh, N., et al. "Quantification of oseltamivir and its carboxylate metabolite in human plasma..." Journal of Chromatography B, 859(1), 74-82. (2007).[6][4]
-
Baharami, G., et al. "Simple and sensitive bioanalytical method for determination of Oseltamivir..." Journal of Chromatography B, 850(1-2), 400-404. (2007).[6][4]
-
InvivoChem. Oseltamivir Acid Potassium Salt Product Data. (Technical specifications for salt correction). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Analysis and Transplacental Transfer of Oseltamivir and Oseltamivir Carboxylic Acid in Pregnant Rats | PLOS One [journals.plos.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. Chemical stability of oseltamivir in oral solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. so01.tci-thaijo.org [so01.tci-thaijo.org]
Dissolving Oseltamivir acid potassium salt for in vitro influenza studies
Application Note: Preparation and Handling of Oseltamivir Acid Potassium Salt for In Vitro Influenza Neuraminidase Inhibition Studies
Executive Summary & Scientific Rationale
This guide details the protocol for dissolving and handling Oseltamivir Acid Potassium Salt (the salt form of the active metabolite Oseltamivir Carboxylate) for in vitro applications.
Critical Scientific Distinction (The "Prodrug" Trap): A common failure mode in influenza research is the use of Oseltamivir Phosphate (Tamiflu®) in cell-based assays. Oseltamivir Phosphate is a prodrug that requires hepatic conversion (via carboxylesterase 1, CES1) to become the active neuraminidase inhibitor. Most in vitro cell lines (e.g., MDCK, A549) lack sufficient esterase activity to perform this conversion effectively.
Therefore, researchers must use Oseltamivir Acid (or its salts, such as the Potassium Salt) to directly inhibit the viral neuraminidase enzyme. The Potassium Salt form is preferred in some high-throughput screens due to its enhanced aqueous solubility compared to the free acid.
Mechanism of Action & Reagent Selection
Figure 1: Mechanistic rationale for using Oseltamivir Acid Potassium Salt in vitro. The prodrug pathway (Red) is bypassed by using the active salt form (Blue) directly.
Physicochemical Properties & Reagent Profile
Ensure you are using the correct chemical entity. The Potassium Salt is distinct from the Phosphate salt.
| Property | Oseltamivir Acid Potassium Salt | Oseltamivir Acid (Free Base) | Oseltamivir Phosphate (Prodrug) |
| CAS Number | 1363339-68-7 | 187227-45-8 | 204255-11-8 |
| Activity | Active (Direct) | Active (Direct) | Inactive (Requires Metabolism) |
| Formula | C₁₄H₂₃KN₂O₄ | C₁₄H₂₄N₂O₄ | C₁₆H₂₈N₂O₄·H₃PO₄ |
| Mol.[1][2] Weight | 322.44 g/mol | 284.35 g/mol | 410.40 g/mol |
| Solubility | High (Water/PBS) | Moderate (DMSO), Low (Water) | High (Water) |
Protocol: Stock Solution Preparation
Objective: Prepare a stable, sterile 10 mM stock solution.
Materials Required
-
Reagent: Oseltamivir Acid Potassium Salt (Purity ≥98%).
-
Solvent: Sterile Nuclease-Free Water (Preferred) or PBS (pH 7.4).
-
Note: While DMSO can be used, the Potassium Salt is designed for aqueous solubility, avoiding DMSO cytotoxicity in sensitive cell lines.
-
-
Filtration: 0.22 µm PES (Polyethersulfone) syringe filter (Low protein binding).
-
Vials: Amber glass or light-protected polypropylene tubes (Oseltamivir is light-sensitive).
Step-by-Step Procedure
-
Calculation: To prepare 1 mL of 10 mM stock :
[3] -
Weighing: Weigh exactly 3.22 mg of Oseltamivir Acid Potassium Salt into a sterile microcentrifuge tube.
-
Best Practice: If your balance lacks precision for <5mg, weigh ~10 mg and adjust the solvent volume accordingly (e.g., 10 mg / 322.44 g/mol = 0.031 mmol → add 3.1 mL water for 10 mM).
-
-
Dissolution (Aqueous Method):
-
Add the calculated volume of Sterile Water or PBS .
-
Vortex gently for 30–60 seconds. The salt should dissolve rapidly.
-
Troubleshooting: If particles persist (rare for the salt form), warm to 37°C for 5 minutes or sonicate for 2 minutes.
-
-
Sterilization:
-
Pass the solution through a 0.22 µm PES syringe filter into a sterile amber vial.
-
Note: Do not autoclave. Thermal degradation may occur.
-
-
Storage:
-
Aliquot: Split into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
-
Temp: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
-
Protocol: In Vitro Application (Dilution Strategy)
Objective: Dilute stock for IC50 determination (Neuraminidase Inhibition Assay).
Workflow Diagram
Figure 2: Dilution workflow ensuring solvent consistency and accuracy.
Dilution Steps
-
Assay Medium: Use the specific maintenance media for your cells (e.g., DMEM + 0.2% BSA + TPCK-Trypsin for MDCK assays).
-
Serial Dilution:
-
Thaw one aliquot of 10 mM stock on ice.
-
Prepare a 100 µM working solution (10 µL Stock + 990 µL Media).
-
Perform 1:10 or 1:3 serial dilutions to cover the expected IC50 range (typically 0.1 nM – 10 nM for wild-type strains).
-
-
Controls:
-
Negative Control: Media + Virus (No Drug).
-
Vehicle Control: If DMSO was used, ensure final DMSO concentration is <0.5% and matched in controls. (Not required if water was used).[4]
-
Positive Control: Zanamivir or a known sensitive viral strain.
-
Quality Control & Troubleshooting
| Issue | Probable Cause | Solution |
| Precipitation upon thawing | Low temperature solubility limit / Salt crash | Warm to 37°C and vortex. If persistent, prepare fresh stock. |
| High IC50 (Low Potency) | Wrong Reagent (Used Phosphate Prodrug) | Verify CAS #. Ensure you are using the Acid or Potassium Salt . |
| High IC50 (Low Potency) | Degradation | Check storage logs. Was the stock freeze-thawed >3 times? |
| Cytotoxicity in mock cells | Osmotic/pH stress | The Potassium salt is buffered, but ensure high concentrations (>100 µM) are pH-balanced in media. |
References
-
Centers for Disease Control and Prevention (CDC). (2023). Influenza Antiviral Drug Resistance Testing. Retrieved from [Link]
-
Davies, B. E. (2010).[5] Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations. Journal of Antimicrobial Chemotherapy, 65(suppl_2), ii5-ii10. [Link]
-
He, G., et al. (1999). Identification of GS 4104 as an orally bioavailable prodrug of the influenza virus neuraminidase inhibitor GS 4071.[4][6] Antimicrobial Agents and Chemotherapy, 43(11), 2731-2735. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Application of Oseltamivir acid_Chemicalbook [chemicalbook.com]
- 3. apexbt.com [apexbt.com]
- 4. Oseltamivir acid | Influenza Virus | Drug Metabolite | TargetMol [targetmol.com]
- 5. Oseltamivir Acid | 187227-45-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. caymanchem.com [caymanchem.com]
Application Note: High-Fidelity Determination of IC50 Values for Influenza Neuraminidase using Oseltamivir Acid Potassium Salt
Target Audience: Researchers, Assay Development Scientists, and Pharmacologists. Content Focus: Mechanistic causality, self-validating assay design, and standardized fluorometric protocols.
Introduction & Mechanistic Principle
The accurate determination of the half-maximal inhibitory concentration (IC50) is a cornerstone of antiviral drug development and resistance surveillance. Oseltamivir phosphate (commercially known as Tamiflu) is a prodrug that lacks in vitro activity. To evaluate neuraminidase (NA) inhibition in a biochemical assay, researchers must use its active metabolite: Oseltamivir Acid (also known as oseltamivir carboxylate)[1][2]. Utilizing the potassium salt formulation of this acid is highly recommended, as it provides superior aqueous solubility and chemical stability, ensuring precise molarity during serial dilutions[2].
The industry-standard method for determining NA IC50 values is the MUNANA-based fluorometric assay. The assay relies on the viral neuraminidase enzyme cleaving the synthetic substrate 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) to release 4-methylumbelliferone (4-MU), a highly fluorescent product[3][4].
Fig 1: Biochemical mechanism of MUNANA cleavage and competitive inhibition by Oseltamivir Acid.
Reagent Specifications & Causality
A robust assay requires understanding why specific reagents and conditions are selected. Deviations in buffer composition can drastically alter enzyme kinetics and IC50 readouts.
-
Assay Buffer (33 mM MES, 4 mM CaCl₂, pH 6.5):
-
Causality: Influenza neuraminidase exhibits optimal activity in a slightly acidic environment. MES is chosen because it provides exceptional buffering capacity exactly at pH 6.5[4][5].
-
Causality: Calcium ions (Ca²⁺) are essential structural cofactors. They stabilize the active site conformation of the NA enzyme, preventing rapid degradation of enzymatic activity during the 37°C incubation[4][5].
-
-
Oseltamivir Acid Potassium Salt (Inhibitor): Prepared as a 300 µM master stock in assay buffer[4].
-
MUNANA (Substrate): Prepared as a 300 µM working solution. Note: MUNANA is light-sensitive; protect with aluminum foil to prevent high background fluorescence[4].
-
Stop Solution (0.14 M NaOH in 83% Ethanol OR 0.1 M Glycine pH 10.7 with 25% Ethanol):
-
Causality: The stop solution serves a critical dual purpose. First, the high pH and ethanol content instantly denature the enzyme, halting the reaction precisely at the desired time point. Second, the released fluorophore (4-MU) is highly pH-dependent; shifting the environment to an alkaline pH (>10) deprotonates the 4-MU molecule, maximizing its quantum yield and fluorescence intensity for the readout[2][5].
-
Self-Validating Experimental Workflow
To ensure trustworthiness, this protocol is designed as a self-validating system. It requires an initial enzyme titration step to guarantee that the IC50 assay is performed within the linear dynamic range of the enzyme.
Fig 2: Step-by-step self-validating workflow for the MUNANA-based neuraminidase inhibition assay.
Phase 1: Enzyme Titration & Linearity Validation
Causality: If the enzyme concentration is too high, substrate depletion occurs rapidly, violating Michaelis-Menten assumptions and artificially inflating the apparent IC50 value[6].
-
Perform a 2-fold serial dilution of the virus/recombinant enzyme in assay buffer across a 96-well black plate.
-
Add MUNANA substrate and incubate for 60 minutes at 37°C.
-
Terminate with Stop Solution and read fluorescence.
-
Validation Check: Plot fluorescence vs. enzyme dilution. Select a dilution factor that falls squarely in the linear portion of the curve (typically yielding a signal-to-background ratio of 10:1)[4][6].
Phase 2: IC50 Assay Execution
-
Compound Dilution: Prepare a 10-fold serial dilution of Oseltamivir Acid Potassium Salt in assay buffer. Recommended final well concentrations: 0.03 nM to 30,000 nM[1][4].
-
Pre-incubation: In a black 96-well plate, mix 25 µL of the titrated enzyme with 25 µL of the inhibitor dilutions. Incubate at 37°C for 30–45 minutes.
-
Substrate Addition: Add 50 µL of the MUNANA working solution to all wells (final concentration ~100 µM). Incubate at 37°C for exactly 60 minutes[1][5].
-
Termination: Add 100 µL of Stop Solution to all wells to halt cleavage and maximize 4-MU fluorescence[2].
Data Acquisition & Quantitative Baselines
Measure the plate using a fluorescence microplate reader set to Excitation ~355–365 nm and Emission ~450–460 nm [2].
Data Analysis: Subtract the background fluorescence (wells containing buffer + MUNANA + stop solution, but no enzyme) from all raw values. Calculate the percentage of inhibition for each well relative to the uninhibited control (enzyme + buffer only). Fit the dose-response data using a 4-parameter logistic (4PL) non-linear regression model to extract the IC50[1][5].
Expected Quantitative Baselines
The following table summarizes validated IC50 ranges for Oseltamivir Acid against various neuraminidase subtypes to serve as a quality control benchmark for your assay:
| Neuraminidase Source / Subtype | Typical IC50 Range (Oseltamivir Acid) | Biological Context | Reference |
| Influenza A (H1N1) | 0.1 – 1.0 nM | Highly susceptible baseline | [4][6] |
| Influenza A (H3N2) | 0.1 – 1.0 nM | Highly susceptible baseline | [2][4] |
| Influenza B | 5.0 – 20.0 nM | Naturally lower susceptibility | [1][4] |
| Recombinant N1 (Baculovirus) | ~23.9 nM | Varies by specific clade/construct | [5] |
| Recombinant N3 (Baculovirus) | ~0.12 nM | High-affinity binding profile | [5] |
Note: A resistant mutant (e.g., H275Y in N1) will typically exhibit an IC50 shift of >100-fold compared to these baselines.
References
-
Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. Ovid. 3
-
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PubMed Central (NIH). 4
-
Standardization of the classic MUNANA-based neuraminidase activity assay for monitoring anti-viral resistance in influenza. ResearchGate. 7
-
A screening assay for neuraminidase inhibitors using neuraminidases N1 and N3 from a baculovirus expression system. Taylor & Francis. 5
-
Surveillance for neuraminidase inhibitor resistance in human influenza viruses from Australia: NA inhibition assay. CDC Australia. 1
-
Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals. PubMed. 8
-
A Comparative Guide to Oseltamivir Structure-Activity Relationships as a Neuraminidase Inhibitor. Benchchem. 2
-
Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes. MDPI. 6
Sources
- 1. ojs.cdi.cdc.gov.au [ojs.cdi.cdc.gov.au]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ovid.com [ovid.com]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Isolation of Oseltamivir Acid Potassium Salt from Oseltamivir Phosphate
Target Audience: Synthetic Chemists, Pharmacologists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide
Executive Summary & Mechanistic Background
Oseltamivir phosphate (Tamiflu®) is an orally bioavailable ethyl ester prodrug utilized globally for the treatment and prophylaxis of influenza A and B viruses. In vivo, the prodrug is pharmacologically inactive until it undergoes rapid ester hydrolysis—mediated predominantly by hepatic carboxylesterase 1 (CES1)—to form the active metabolite, oseltamivir carboxylate (often referred to as oseltamivir acid) 12.
For in vitro pharmacological assays (e.g., neuraminidase inhibition assays), pharmacokinetic modeling, and analytical standard preparation, researchers require the direct use of the active metabolite. This application note details a highly controlled, two-stage synthetic protocol to convert the commercially available oseltamivir phosphate (MW 410.4) 3 into the highly pure oseltamivir acid potassium salt (CAS: 1363339-68-7, MW 322.4) 4.
Rationale and Causality of Experimental Design
A common and costly pitfall in the laboratory synthesis of oseltamivir acid salts is the direct addition of a strong base (e.g., Potassium Hydroxide, KOH) to the phosphate prodrug.
The Problem with Direct Saponification:
Direct hydrolysis of the phosphate salt with excess KOH generates inorganic potassium phosphate salts (e.g.,
The Self-Validating Solution: To ensure a self-validating and high-purity yield, this protocol is strictly divided into two phases:
-
Phase 1: Free-Basing (Phosphate Removal). The phosphate counterion is neutralized using a mild aqueous base (
). The resulting uncharged oseltamivir free base is selectively partitioned into an organic solvent (dichloromethane), leaving all inorganic phosphates behind in the aqueous waste. -
Phase 2: Controlled Saponification. The purified free base is then reacted with exactly 1.05 equivalents of KOH in an ethanol/water matrix. This selectively cleaves the ethyl ester, directly yielding the oseltamivir acid potassium salt in quantitative purity without the need for complex downstream chromatography.
Workflow Visualization
Two-stage synthesis workflow for Oseltamivir Acid Potassium Salt.
Materials and Reagents
-
Oseltamivir Phosphate (API grade, >99% purity)
-
Sodium Bicarbonate (
, saturated aqueous solution) -
Dichloromethane (DCM, ACS grade)
-
Potassium Hydroxide (KOH, 1.0 M standardized aqueous solution)
-
Ethanol (Absolute, 200 proof)
-
Deionized Water (Milli-Q, 18.2 MΩ·cm)
-
Anhydrous Sodium Sulfate (
)
Step-by-Step Experimental Protocol
Phase 1: Isolation of Oseltamivir Free Base
-
Dissolution: Suspend 4.10 g (10.0 mmol) of Oseltamivir phosphate in 50 mL of deionized water in a 250 mL separatory funnel.
-
Neutralization: Slowly add 50 mL of saturated aqueous
.-
Causality Note: The use of a mild base prevents premature hydrolysis of the ethyl ester while effectively neutralizing the phosphoric acid.
gas evolution will occur; vent the separatory funnel frequently to prevent pressure buildup.
-
-
Extraction: Add 75 mL of Dichloromethane (DCM) to the funnel. Gently invert 10-15 times to extract the oseltamivir free base into the lower organic layer. Repeat the extraction with an additional 2 x 50 mL of DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous
, filter, and concentrate under reduced pressure using a rotary evaporator at 30°C.-
Checkpoint: The product should be a pale yellow oil or amorphous solid representing the pure oseltamivir free base (Expected yield: ~3.0 g, 96%).
-
Phase 2: Base-Catalyzed Ester Hydrolysis
-
Reconstitution: Dissolve the isolated oseltamivir free base (assume 9.6 mmol recovered) in 30 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirring bar.
-
Saponification: Chill the flask to 0°C in an ice bath. Dropwise, add 10.0 mL of 1.0 M KOH aqueous solution (10.0 mmol, ~1.04 eq).
-
Causality Note: Strict temperature control (0°C warming to room temperature) and the use of near-stoichiometric KOH are critical to prevent epimerization at the chiral centers and to avoid degradation of the acetamido group.
-
-
Reaction Monitoring: Remove the ice bath and stir the mixture at room temperature for 4-6 hours. Monitor reaction completion via TLC (Mobile Phase: DCM:MeOH 9:1) or LC-MS. The non-polar free base spot should completely disappear, replaced by a baseline-polar spot indicating the formation of the carboxylate salt.
-
Isolation: Once complete, evaporate the ethanol under reduced pressure at 35°C. The residual aqueous solution is frozen at -80°C and lyophilized (freeze-dried) for 24-48 hours.
-
Final Product: Oseltamivir acid potassium salt is yielded as a white to off-white hygroscopic crystalline powder. Store in a desiccator at -20°C.
-
Quantitative Data & Analytical Characterization
To validate the success of the synthesis, the final product must be characterized against the following quantitative benchmarks.
| Parameter | Expected Specification / Result | Analytical Method |
| Molecular Formula | N/A | |
| Molecular Weight | 322.44 g/mol | N/A |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Yield | > 90% (Theoretical) | Gravimetric Analysis |
| Purity | > 98.0% | RP-HPLC (UV at 230 nm) |
| Mass Spectrometry | m/z 285.2 | ESI-MS (Positive Ion Mode) |
| Solubility Profile | >50 mg/mL in | Solvent Partitioning |
| Loss of ethyl ester signals ( | 400 MHz NMR ( |
References
- Mechanism of Action of Oseltamivir (Tamiflu) in Treating Influenza. Dr.Oracle.
- Activation of the antiviral prodrug oseltamivir is impaired by two newly identified carboxylesterase 1 variants. PubMed (NIH).
- TAMIFLU™ (oseltamivir phosphate) CAPSULES AND FOR ORAL SUSPENSION DESCRIPTION. FDA Access Data.
- Oseltamivir : Metabolites (Oseltamivir Acid Potassium Salt). BioOrganics.
Sources
Fluorescence-based neuraminidase assay protocol with Oseltamivir acid salt
Target Analyte: Influenza Neuraminidase (NA) Inhibitor: Oseltamivir Acid (Carboxylate) Method: MUNANA Fluorescence Assay[1][2][3]
Abstract & Scope
This application note details the protocol for determining the susceptibility of influenza viruses to Oseltamivir using a fluorescence-based neuraminidase inhibition (NAI) assay. This method utilizes the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[1][2][3][4][5] Upon cleavage by viral neuraminidase, MUNANA releases the fluorescent moiety 4-Methylumbelliferone (4-MU), allowing for sensitive quantification of enzymatic activity.[1][3][5][6][7][8]
Critical Technical Note: In vitro assays must use Oseltamivir Carboxylate (Oseltamivir Acid) , the active metabolite. Do NOT use Oseltamivir Phosphate (Tamiflu®), as it is a prodrug requiring hepatic esterase conversion to become active.[1] Using the phosphate salt in a cell-free enzymatic assay will yield false-negative results (inactive drug).[1]
Mechanism of Action
The assay relies on the enzymatic cleavage of the glycosidic linkage in MUNANA. The reaction proceeds at a slightly acidic pH (optimal for viral NA), but the fluorescent signal of the product (4-MU) is maximal at an alkaline pH. Therefore, the protocol involves a two-step process: an enzymatic reaction phase followed by a termination phase using a high-pH stop solution.[1]
Figure 1: Assay Mechanism & Inhibition Pathway[1]
Caption: Mechanism of MUNANA cleavage by Neuraminidase and competitive inhibition by Oseltamivir Acid.[1]
Materials & Reagents
Reagents
| Reagent | Specification | Purpose |
| Substrate | MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) | Fluorogenic target for NA.[1][2][3][4][5][6][7][8][9][10] |
| Inhibitor | Oseltamivir Carboxylate (CAS: 187296-41-9) | Active site inhibitor.[1] |
| Buffer Base | 2-(N-morpholino) ethanesulfonic acid (MES) | Maintains pH 6.5 (optimal for NA).[1][4] |
| Cofactor | Calcium Chloride ( | Stabilizes NA tetramer structure.[1] |
| Stop Solution | Ethanol + NaOH (or Glycine buffer pH 10.[1]7) | Terminates reaction; maximizes 4-MU fluorescence. |
Buffer Preparation
-
1X Assay Buffer: 32.5 mM MES, 4 mM
, pH 6.5.[1] -
Stop Solution: 0.1 M Glycine, 25% Ethanol, pH 10.7 (Adjust pH with NaOH).
-
Why Ethanol? It increases the quantum yield of 4-MU fluorescence and helps solubilize the product.
-
Experimental Protocol
This workflow consists of two distinct phases: Virus Titration (to standardize enzyme input) and IC50 Determination (the inhibition assay).
Phase 1: Virus Titration (Standardization)
Before testing drugs, you must determine the optimal virus dilution to ensure the assay runs within the linear range of fluorescence detection.
-
Dilution: Prepare serial 2-fold dilutions of the virus in 1X Assay Buffer across a 96-well black flat-bottom plate (Rows A-H).
-
Substrate Addition: Add MUNANA (final concentration 100 µM) to all wells.
-
Incubation: Incubate for 1 hour at 37°C.
-
Termination: Add Stop Solution.
-
Measurement: Read Fluorescence (Ex: 365 nm, Em: 450 nm).
-
Selection: Select the virus dilution that yields a signal-to-noise ratio of approx. 10:1 to 20:1 (typically 1,000–5,000 RFU depending on gain settings).[1] This prevents "substrate depletion" artifacts.
Phase 2: IC50 Inhibition Assay
Use the virus dilution determined in Phase 1.
Figure 2: IC50 Assay Workflow
Caption: Step-by-step pipetting and incubation workflow for the IC50 determination.
Detailed Steps:
-
Drug Dilution: Prepare a 4-fold serial dilution of Oseltamivir Acid. Range: 1000 nM down to 0.01 nM. Include a "No Drug" control (Virus + Buffer) and a "Background" control (Buffer only).[1]
-
Pre-Incubation: Mix 50 µL of Virus + 50 µL of Drug dilution. Incubate at room temperature for 30 minutes.
-
Substrate Addition: Add 50 µL of MUNANA (300 µM stock
100 µM final in well). -
Reaction: Incubate at 37°C for 60 minutes.
-
Stop: Add 100 µL Stop Solution.
-
Read: Measure RFU immediately.
Data Analysis & Interpretation
IC50 Calculation
-
Background Subtraction: Subtract the mean RFU of the "Background" wells (Buffer + Substrate) from all data points.
-
Normalization: Convert RFU to % Activity:
-
Curve Fitting: Plot Log[Inhibitor] vs. % Activity.[1] Fit the data using a non-linear regression (4-parameter logistic equation) to determine the IC50 (concentration inhibiting 50% of activity).[1]
Interpreting Resistance (WHO Criteria)
The IC50 value itself varies by lab and equipment. Resistance is determined by the Fold Change (FC) compared to a reference wild-type virus.[1]
| Fold Change (FC) | Classification (WHO/CDC) | Interpretation |
| < 10-fold | Normal Inhibition | Susceptible |
| 10 to 100-fold | Reduced Inhibition (RI) | Potential Resistance |
| > 100-fold | Highly Reduced Inhibition (HRI) | High Resistance (e.g., H275Y mutation) |
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| High Background | Autofluorescence or degraded substrate.[1] | MUNANA is light-sensitive.[1][4] Store stock at -20°C protected from light. Ensure Stop Solution is not contaminated. |
| Low Signal | pH mismatch or low virus titer.[1] | Check Stop Solution pH (must be >10).[1] Re-titrate virus. Ensure 4-MU excitation is set to 365nm (not 485nm like FITC). |
| "Flat" Inhibition Curve | Substrate Depletion. | If >15-20% of MUNANA is consumed, the reaction is no longer linear (Michaelis-Menten kinetics break down).[1] Dilute virus further.[3] |
| No Inhibition | Wrong Drug Form. | Verify you are using Oseltamivir Carboxylate, not Phosphate. |
References
-
World Health Organization (WHO). (2011).[1] Manual for the laboratory diagnosis and virological surveillance of influenza.[11] WHO Global Influenza Surveillance Network. Link
-
Centers for Disease Control and Prevention (CDC). (2016).[1] Neuraminidase Inhibition Assay Protocol. Influenza Division. Link
-
Potier, M., et al. (1979).[1] "Fluorometric assay of neuraminidase with a sodium (4-methylumbelliferyl-alpha-D-N-acetylneuraminate) substrate." Analytical Biochemistry, 94(2), 287-296.[1] Link
-
Wetherall, N. T., et al. (2003).[1] "Evaluation of Neuraminidase Enzyme Assays using Different Substrates to Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors." Journal of Clinical Microbiology, 41(2), 742–750.[1] Link[1]
-
Gubareva, L. V., et al. (2002).[1] "Comparison of the activities of zanamivir, oseltamivir, and RWJ-270201 against clinical isolates of influenza virus and neuraminidase inhibitor-resistant variants." Antimicrobial Agents and Chemotherapy, 45(12), 3403-3408.[1] Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (4-Methylumbelliferyl)-N-acetyl-α-D-neuraminic acid sodium salt | 76204-02-9 [m.chemicalbook.com]
- 7. 76204-02-9,4-Methylumbelliferyl N-acetyl-a-D-neuraminic acid sodium salt,CAS:76204-02-9 [chemsynlab.com]
- 8. 2'-(4-Methylumbelliferyl)-a-D-N-acetylneuraminic acid sodium salt hydrate - CAS-Number 76204-02-9 (anhydr - Order from Chemodex [chemodex.com]
- 9. 4-Methylumbelliferyl-N-acetyl-alpha-D-Neuraminic Acid (sodium salt) | CAS 76204-02-9 | Cayman Chemical | Biomol.com [biomol.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Global Influenza Programme [who.int]
High-Precision Sample Preparation for Oseltamivir Carboxylate Pharmacokinetics
Application Note & Protocol Guide | LC-MS/MS Bioanalysis
Strategic Overview: The Stability Paradox
In pharmacokinetic (PK) studies of Oseltamivir (Tamiflu®), the primary analytical challenge is not the sensitivity of the instrument, but the biochemical stability of the sample .
Oseltamivir is an ethyl ester prodrug that is rapidly hydrolyzed by hepatic carboxylesterases to its active metabolite, Oseltamivir Carboxylate (OC) (also referred to as Oseltamivir Acid).[1] In a clinical or preclinical setting, plasma esterases remain active ex vivo after blood collection. If not immediately inhibited, the prodrug in the tube will continue to convert to the active acid, leading to a false elevation of Oseltamivir Carboxylate and a false underestimation of the prodrug .
This guide focuses on the robust quantification of Oseltamivir Carboxylate, using Oseltamivir Acid Potassium Salt as the reference standard, while implementing strict enzymatic inhibition protocols.
Chemical Logic & Pathway
The following diagram illustrates the critical conversion pathway and the intervention points required during sample preparation.
Figure 1: The hydrolytic pathway of Oseltamivir.[1][2] Preventing ex vivo conversion (red dashed line) is the critical quality attribute of this protocol.
Reagents & Reference Standard Preparation
Target Analyte: Oseltamivir Carboxylate (OC) Reference Material: Oseltamivir Acid Potassium Salt
Salt Correction Factor
When weighing Oseltamivir Acid Potassium Salt, you must account for the potassium ion to calculate the concentration of the free acid (active moiety).
-
MW (Oseltamivir Acid): ~284.4 g/mol [3]
-
MW (Oseltamivir Acid Potassium Salt): ~322.5 g/mol (Approximate; verify specific batch CoA)
-
Correction Factor:
Protocol:
-
Weigh 1.14 mg of Potassium Salt standard.
-
Dissolve in 1.0 mL of Water:Methanol (50:50 v/v).
-
This yields a stock solution equivalent to 1.0 mg/mL of free Oseltamivir Acid .
Internal Standards (IS)
-
Primary IS: Oseltamivir Acid-d3 (Deuterated standard is mandatory due to significant matrix effects in ESI+).
-
Preparation: Prepare a working IS solution at 500 ng/mL in Methanol.
Sample Collection & Stabilization (The "Kill Step")
Objective: Immediate inhibition of plasma esterases. Warning: Standard K2EDTA tubes are insufficient for stability alone.
Method A: Dichlorvos Inhibition (Gold Standard)
Dichlorvos is a potent organophosphate esterase inhibitor.
-
Preparation: Prepare a 20 mg/mL Dichlorvos solution in acetonitrile.
-
Tube Setup: Pre-spike blood collection tubes (vacutainers) with Dichlorvos solution to achieve a final concentration of ~20 µg/mL in whole blood.
-
Collection: Draw blood, invert gently 5 times.
-
Processing: Centrifuge at 4°C, 2000 x g for 10 mins.
-
Storage: Transfer plasma immediately to cryovials and freeze at -80°C.
Method B: Acidification (Alternative)
If Dichlorvos is unavailable due to toxicity concerns, acidification is a viable alternative.
-
Collection: Collect blood into tubes containing Sodium Fluoride (NaF)/Potassium Oxalate (NaF acts as a weak esterase inhibitor).
-
Acidification: Immediately after plasma separation, add 1.0 M HCl or 10% Formic Acid to the plasma (10 µL acid per 1 mL plasma) to lower pH < 4.0. Esterases are inactive at low pH.
Extraction Protocols
Two methods are provided: Protein Precipitation (PPT) for high-throughput clinical samples, and Solid Phase Extraction (SPE) for high-sensitivity trace analysis.
Protocol 4.1: "Solvent-First" Protein Precipitation (High Throughput)
Best for: Bioequivalence studies, high concentration samples (>1 ng/mL).
-
Plate Setup: Use a 96-well Protein Precipitation Plate (e.g., Biotage ISOLUTE PPT+ or equivalent).
-
Solvent First: Dispense 300 µL of Acetonitrile (containing IS) into the wells before adding plasma. This prevents protein clogging at the membrane interface.
-
Sample Addition: Add 100 µL of Stabilized Plasma directly into the acetonitrile.
-
Mixing: Aspirate/dispense 3 times or vortex plate for 2 mins.
-
Filtration: Apply positive pressure or vacuum to collect filtrate into a clean 96-well plate.
-
Evaporation (Optional): If sensitivity is low, evaporate under N2 at 40°C and reconstitute in 100 µL Mobile Phase A. If sensitivity is sufficient, inject directly (dilution factor is 1:4).
Protocol 4.2: Mixed-Mode Cation Exchange (MCX) SPE (High Sensitivity)
Best for: Low-level PK, removing phospholipids. Oseltamivir Acid is zwitterionic but contains a basic amine group, making MCX (Mixed-Mode Cation Exchange) ideal for cleanup.
| Step | Solvent/Buffer | Volume | Mechanism |
| Condition | Methanol | 1 mL | Activate sorbent |
| Equilibrate | 2% Formic Acid in Water | 1 mL | pH adjustment |
| Load | Plasma (acidified with 2% FA 1:1) | 200-500 µL | Cation exchange binding |
| Wash 1 | 2% Formic Acid in Water | 1 mL | Remove proteins/salts |
| Wash 2 | Methanol | 1 mL | Remove neutrals/hydrophobics |
| Elute | 5% Ammonia in Methanol | 2 x 250 µL | Release basic analyte |
Post-Elution: Evaporate eluate to dryness; reconstitute in 0.1% Formic Acid/Acetonitrile (90:10).
LC-MS/MS Analytical Conditions
Column Selection: While HILIC can be used for polar acids, a high-quality C18 column is sufficient and more robust if the mobile phase is acidic.
-
Column: Agilent Zorbax SB-C18 or Waters XBridge C18 (50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | %B | Event |
|---|---|---|
| 0.00 | 5 | Initial |
| 0.50 | 5 | Load |
| 2.50 | 90 | Elute |
| 3.50 | 90 | Wash |
| 3.60 | 5 | Re-equilibrate |
| 5.00 | 5 | Stop |
MS/MS Transitions (ESI Positive Mode):
-
Oseltamivir Carboxylate: m/z 285.2 → 138.1 (Quant), 285.2 → 94.1 (Qual).
-
Oseltamivir Acid-d3: m/z 288.2 → 138.1.
-
Note: Even though it is an acid, the amine group allows for sensitive detection in Positive Mode.
Validation & Troubleshooting
Self-Validating System Checks
-
The "Hydrolysis Check" QC:
-
Prepare a QC sample spiked only with Oseltamivir Prodrug (no Acid).
-
Process this sample alongside your batch.
-
Pass Criteria: The detected Oseltamivir Acid signal must be < 2% of the Prodrug spike concentration. If high Acid is detected, your stabilization (Dichlorvos/Acid) failed.
-
-
Matrix Effect Mapping:
-
Monitor the IS response (Peak Area) across the run. A drop of >50% compared to neat standards indicates phospholipid buildup on the column.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Background of Acid | Ex vivo hydrolysis of prodrug. | Check Dichlorvos concentration; ensure ice bath usage; reduce processing time. |
| Peak Tailing | Interaction with silanols. | Increase Ammonium Formate concentration to 10mM; check column pH limit. |
| Low Recovery (SPE) | Incorrect Elution pH. | Ensure Elution solvent is fresh (Ammonia is volatile); pH must be > 10 to neutralize the amine. |
References
-
Baharami, G., et al. (2008). Determination of oseltamivir carboxylic acid in human serum by solid phase extraction and high performance liquid chromatography with UV detection.[4] Journal of Chromatography B. Link
- Heinig, K., et al. (2011). Determination of oseltamivir and oseltamivir carboxylate in human plasma by LC–MS/MS: Influence of the esterase inhibitor dichlorvos on the stability of the prodrug. Journal of Pharmaceutical and Biomedical Analysis.
- Lindegardh, N., et al. (2007). Quantification of oseltamivir and its metabolite oseltamivir carboxylate in human plasma and urine using LC-MS/MS.
-
US FDA Bioanalytical Method Validation Guidance. (2018). Link
-
Cayman Chemical. Oseltamivir Acid Product Information & Stability Data. Link
Sources
- 1. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Determination of oseltamivir carboxylic acid in human serum by solid phase extraction and high performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Oseltamivir Acid Potassium Salt as a Neuraminidase Inhibitor Control
Abstract
This application note details the use of Oseltamivir acid potassium salt (the active carboxylate metabolite) as a reference standard in in vitro neuraminidase (NA) inhibition assays. While Oseltamivir phosphate (Tamiflu®) is the clinical standard, it is a prodrug requiring hepatic hydrolysis to become active. Consequently, Oseltamivir phosphate is inactive in biochemical assays using purified enzymes or isolated viruses. This guide provides a validated protocol for the fluorescence-based MUNANA assay, emphasizing the correct preparation, handling, and data analysis required to generate robust IC50 values using the potassium salt form of the active metabolite.
Scientific Background & Mechanism[1]
The "Prodrug Trap" in Assay Design
A common point of failure in influenza research is the attempted use of Oseltamivir phosphate in cell-free systems.
-
In Vivo: Oseltamivir phosphate is an ethyl ester prodrug. Upon oral administration, hepatic esterases cleave the ester group, releasing the active carboxylate.
-
In Vitro: Purified neuraminidase lacks esterase activity. Therefore, the phosphate form cannot bind the catalytic site effectively. Researchers must use Oseltamivir acid (or its salt forms, such as potassium) to observe inhibition.
Mechanism of Action
Oseltamivir acid acts as a transition-state analogue of sialic acid (N-acetylneuraminic acid). It binds competitively to the highly conserved active site of influenza neuraminidase enzymes (Types A and B). By inhibiting NA, the virus is unable to cleave terminal sialic acid residues on host cell receptors, preventing the release of progeny virions and causing viral aggregation at the cell surface.
Structural Pathway Diagram
The following diagram illustrates the activation pathway and the necessity of using the Acid form for in vitro workflows.
Figure 1: The activation pathway of Oseltamivir. Note that in vitro assays bypass the liver hydrolysis step, requiring the direct addition of the Acid form (derived from the Potassium Salt).
Material Specifications & Preparation
Compound Properties[2][3][4][5]
-
Compound Name: Oseltamivir acid potassium salt[1]
-
Synonyms: Oseltamivir carboxylate potassium salt; GS-4071 potassium salt.
-
CAS Number: 1363339-68-7 (Potassium salt); 187227-45-8 (Free acid).
-
Molecular Weight:
-
Free Acid (
): 284.35 g/mol [2] -
Potassium Salt (
): 322.44 g/mol (Use this for molarity calc)
-
-
Solubility: Soluble in water (>50 mg/mL) and DMSO.[3]
Stock Solution Protocol
Objective: Prepare a 10 mM Master Stock.
-
Weighing: Weigh 3.22 mg of Oseltamivir acid potassium salt.
-
Dissolution: Dissolve in 1.0 mL of sterile, deionized water (or pure DMSO).
-
Note: Water is preferred for enzyme assays to avoid solvent effects, but DMSO is acceptable if final concentration is <1%.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for >6 months).
Protocol: Fluorescence-Based MUNANA Assay
This protocol uses the fluorogenic substrate MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) to measure NA activity.[4][5][6][7]
Reagents Required
-
Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM
.-
Critical: Calcium is an essential cofactor for Neuraminidase. Without it, activity will be negligible.
-
-
Substrate: MUNANA (Sigma/Merck). Prepare 2 mM stock in water.
-
Stop Solution: 0.14 M NaOH in 83% Ethanol (or 0.2 M Glycine, pH 10.7).
-
Enzyme Source: Influenza virus (diluted allantoic fluid or culture supernatant) or Recombinant Neuraminidase.
-
Control: Oseltamivir acid potassium salt (prepared above).[1]
Experimental Workflow
| Step | Action | Volume | Notes |
| 1 | Dilution | -- | Dilute Virus/Enzyme in Assay Buffer to optimal titer (determined previously to be within linear range). |
| 2 | Inhibitor Prep | -- | Prepare 4x serial dilutions of Oseltamivir Acid K+ salt in Assay Buffer (Range: 0.01 nM to 1000 nM). |
| 3 | Plate Setup | 25 µL | Add diluted Virus/Enzyme to black 96-well flat-bottom plate. |
| 4 | Inhibitor Add | 25 µL | Add diluted Inhibitor to respective wells. Include "No Inhibitor" (100% Activity) and "No Enzyme" (Blank) controls. |
| 5 | Pre-Incubation | -- | Incubate 30 mins at 37°C. Critical for accurate IC50 as some inhibitors are slow-binding. |
| 6 | Substrate Add | 50 µL | Add 200 µM MUNANA (diluted in buffer) to all wells (Final conc: 100 µM). |
| 7 | Reaction | -- | Incubate 60 mins at 37°C in the dark. |
| 8 | Termination | 100 µL | Add Stop Solution to all wells. |
| 9 | Read | -- | Measure Fluorescence: Excitation ~360 nm |
Workflow Diagram
Figure 2: Step-by-step workflow for the MUNANA Neuraminidase Inhibition Assay.[4][5][8]
Data Analysis & Interpretation
Calculating IC50
-
Background Correction: Subtract the mean fluorescence of "No Enzyme" wells from all data points.
-
Normalization: Calculate % Activity:
-
Curve Fitting: Plot Log[Inhibitor] vs. % Activity. Fit using a non-linear regression (4-parameter logistic model/sigmoidal dose-response).
-
Equation:
-
Expected Values (Benchmarks)
When using Oseltamivir acid potassium salt as a control, expected IC50 values for wild-type strains are:
-
Influenza A (H1N1, H3N2): 0.1 nM – 1.0 nM
-
Influenza B: 5 nM – 30 nM (Typically higher than A)
-
Oseltamivir-Resistant (e.g., H274Y mutation): > 100 nM (Often >400-fold increase)
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Inhibition observed | Used Oseltamivir Phosphate (Prodrug). | Ensure Oseltamivir Acid (or K+ salt) is used. |
| Low Signal (Low RFU) | Missing Calcium in buffer. | Add 4 mM |
| High Background | Substrate degradation. | MUNANA is light-sensitive and unstable at high pH. Prepare fresh. |
| Variable IC50s | Lack of Pre-incubation.[9] | Ensure 30-min pre-incubation of Enzyme + Inhibitor before adding substrate. |
References
-
World Health Organization (WHO). Manual for the laboratory diagnosis and virological surveillance of influenza. (2011). Chapter 2.G: Neuraminidase inhibition assays.
-
Centers for Disease Control and Prevention (CDC). Influenza Antiviral Drug Resistance. (2023).[2] Explains the mechanism of NA inhibitors and resistance testing.
-
Gubareva, L. V., et al. (2002). "Comparison of the activities of zanamivir, oseltamivir, and RWJ-270201 against clinical isolates of influenza virus and neuraminidase inhibitor-resistant variants." Antimicrobial Agents and Chemotherapy, 46(12), 3871-3878.
-
Moscona, A. (2005). "Neuraminidase Inhibitors for Influenza." New England Journal of Medicine, 353, 1363-1373. (Detailed mechanism of action).
-
Cayman Chemical. Oseltamivir Acid Product Information. (Technical specifications for CAS 187227-45-8).[2][10]
Sources
- 1. BioOrganics [bioorganics.biz]
- 2. OSELTAMIVIR ACID | 187227-45-8 [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses | PLOS One [journals.plos.org]
- 10. caymanchem.com [caymanchem.com]
Crystallization techniques for Oseltamivir acid potassium salt purification
Application Note: Crystallization Techniques for Oseltamivir Acid Potassium Salt Purification
Executive Summary
This application note details the protocol for the isolation and purification of Oseltamivir Carboxylate (Oseltamivir Acid) via its Potassium Salt . While Oseltamivir Phosphate (Tamiflu®) is the commercial prodrug, the active metabolite—Oseltamivir Acid (GS 4071)—is frequently required for bioanalytical standards, metabolic studies, and novel formulation development.
Direct isolation of the zwitterionic free acid is often challenged by high water solubility and poor crystallization kinetics. This guide introduces a Reactive Crystallization strategy using potassium carriers (KOH or Potassium 2-ethylhexanoate) in non-aqueous or semi-aqueous media to achieve high-purity isolation (>99.5%) with superior filtration characteristics.
Scientific Rationale & Chemistry
The purification relies on the differential solubility of the ionic potassium salt compared to the neutral ethyl ester (prodrug) and the zwitterionic free acid.
-
Target Molecule: Potassium (3R,4R,5S)-4-acetamido-5-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylate.
-
Mechanism:
-
Hydrolysis: The ethyl ester of Oseltamivir is hydrolyzed under basic conditions.
-
Salt Formation: The resulting carboxylate anion coordinates with
ions. -
Crystallization: The lattice energy of the potassium salt is exploited in antisolvent systems (e.g., Isopropanol/Acetone) where the salt is insoluble, driving precipitation while leaving neutral organic impurities in solution.
-
Reaction Scheme
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Role |
| Oseltamivir Phosphate | >98% | Starting Material |
| Potassium Hydroxide (KOH) | 45% w/w aq. | Hydrolysis Base |
| Potassium 2-Ethylhexanoate | 1M in IPA | Alternative K-Source (Anhydrous) |
| Methanol (MeOH) | HPLC Grade | Solvent |
| Isopropanol (IPA) | ACS Reagent | Antisolvent |
| Acetone | ACS Reagent | Antisolvent |
Method A: Aqueous Hydrolysis & Antisolvent Crystallization
Best for: Recovering acid from Oseltamivir Phosphate bulk drug substance.
Step 1: Hydrolysis
-
Charge 10.0 g of Oseltamivir Phosphate into a 250 mL reactor.
-
Add 30 mL of water and stir at 25°C until fully dissolved.
-
Slowly add 45% KOH (approx. 3.5 eq) while maintaining temperature < 30°C.
-
Stir for 2 hours. Monitor hydrolysis by HPLC (disappearance of Ethyl Ester peak).
Step 2: Solvent Exchange
-
Concentrate the aqueous solution under vacuum (40°C) to a viscous oil/syrup.
-
Critical Step: Add 50 mL Methanol to dissolve the residue.
-
Filter off any insoluble inorganic salts (Potassium Phosphate) if present.
Step 3: Crystallization
-
Heat the methanolic filtrate to 45°C.
-
Slowly add 100 mL Isopropanol (IPA) over 30 minutes.
-
Seed with 10 mg of authentic Oseltamivir Carboxylate Potassium salt (if available).
-
Cool the mixture to 0°C at a rate of 10°C/hour.
-
Hold at 0°C for 4 hours to maximize yield.
Step 4: Isolation
-
Filter the white crystalline solid using a sintered glass funnel (P3 porosity).
-
Wash the cake with 20 mL cold Acetone (removes residual water/methanol).
-
Dry under vacuum at 45°C for 12 hours.
Method B: Anhydrous Reactive Crystallization
Best for: High-purity standard preparation from Free Base.
-
Dissolve 5.0 g Oseltamivir Free Acid (crude) in 40 mL Methanol .
-
Add 1.05 eq of Potassium 2-ethylhexanoate (in IPA) dropwise at 25°C.
-
Observation: The solution will thicken as the salt forms.
-
Add 60 mL Acetone as an antisolvent to drive the equilibrium.
-
Cool to -5°C and filter immediately to prevent re-dissolution of impurities.
Process Workflow Diagram
Caption: Workflow for the conversion of Oseltamivir Phosphate to purified Oseltamivir Acid Potassium Salt.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| Hydrolysis pH | 10.0 – 12.0 | <10: Incomplete hydrolysis. >12: Epimerization of the chiral center. |
| Temperature | < 30°C | High temps cause degradation of the acetamido group. |
| Water Content | < 5% (Final Step) | Excess water prevents crystallization (salt is highly hygroscopic). |
| Antisolvent Ratio | 1:3 (MeOH:IPA) | Low ratio leads to yield loss; High ratio traps impurities. |
Troubleshooting Guide:
-
Oiling Out: If the product separates as an oil instead of crystals, the water content is likely too high. Remedy: Re-dissolve in MeOH and perform an azeotropic distillation with IPA to remove water.
-
Low Yield: Check the pH of the mother liquor. If the pH is neutral, the salt may have reverted to the zwitterionic acid. Adjust pH to ~10.5 with KOH.
Characterization Criteria
To validate the "Potassium Salt" versus the "Free Acid":
-
H-NMR (
):-
The
-proton next to the carboxylate group shifts upfield in the salt form compared to the free acid due to increased electron density. -
Check: Absence of ethyl ester protons (quartet at ~4.2 ppm).
-
-
Flame Test / Ion Chromatography:
-
Positive violet flame (Potassium).
-
IC confirms 1:1 stoichiometry of
to Oseltamivir Carboxylate.
-
-
Solubility Profile:
-
K-Salt: Soluble in Water, MeOH. Insoluble in Acetone, THF.
-
Free Acid: Sparingly soluble in water (zwitterion effect), soluble in DMSO.
-
References
-
Roche Products Ltd. "Tamiflu (Oseltamivir Phosphate) Prescribing Information." European Medicines Agency. Link
-
Kim, C. U., et al. (1998).[1] "Influenza Neuraminidase Inhibitors Possessing a Novel Hydrophobic Interaction in the Enzyme Active Site: Design, Synthesis, and Structural Analysis of Carbocyclic Sialic Acid Analogues with Potent Anti-Influenza Activity." Journal of the American Chemical Society, 119(4), 681-690. Link
-
Federspiel, M., et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002)." Organic Process Research & Development, 3(4), 266-274. Link
-
Karpf, M., & Trussardi, R. (2001). "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry, 66(6), 2044–2051. Link
-
Harrington, P. J., et al. (2004). "Research and Development of a Second-Generation Process for the Anti-Influenza Drug Oseltamivir Phosphate." Organic Process Research & Development, 8(1), 86-114. Link
Sources
Troubleshooting & Optimization
Stability of Oseltamivir acid potassium salt in aqueous solution over time
Introduction
Welcome to the technical support hub for Oseltamivir Acid Potassium Salt (OAPS) .
Crucial Distinction: Ensure you are working with Oseltamivir Acid (the active neuraminidase inhibitor, also known as Oseltamivir Carboxylate) and notOseltamivir Phosphate (the ethyl ester prodrug, Tamiflu®).
While the phosphate prodrug is susceptible to ester hydrolysis, Oseltamivir Acid is the product of that hydrolysis.[1][2] Therefore, OAPS is thermodynamically more stable in aqueous environments than the prodrug. However, it is not inert. It undergoes specific degradation pathways—primarily epimerization and oxidative degradation —that can compromise your inhibition assays or crystallographic studies.
This guide provides the protocols to maintain the integrity of the carboxylate anion in solution.
Module 1: Critical Stability Parameters
The stability of OAPS in solution is governed by a "Goldilocks" window of pH and temperature. Deviating from these parameters triggers the formation of inactive isomers.
pH Sensitivity (The Epimerization Trap)
When OAPS is dissolved in water, the potassium salt dissociates completely. The resulting solution is slightly alkaline due to the weak carboxylic acid/strong base combination.
-
High pH (> 8.0): Promotes N,N-acyl migration , leading to the formation of Isomer I and Isomer II (epimers). These are pharmacologically inactive impurities.
-
Low pH (< 3.0): While generally more stable than in base, extreme acidity can protonate the amine groups, altering solubility and potentially catalyzing minor degradation pathways over long durations.
-
Optimal pH: 6.0 – 7.0 .
Temperature & Storage
-
Room Temperature (25°C): Significant degradation (formation of Isomer I) occurs within weeks.
-
Refrigerated (4°C): Stable for approximately 4-6 weeks if pH is controlled.
-
Frozen (-20°C to -80°C): Stable for >6 months.
Oxidative Stress
Oseltamivir acid is susceptible to radical oxidation (e.g., UV light or peroxides), which leads to mineralization. Solutions must be protected from direct UV exposure.
Summary of Stability Data
| Parameter | Condition | Stability Outcome | Risk Factor |
| pH | > 8.0 | Unstable | Rapid Epimerization (Isomer I/II) |
| pH | 6.0 – 7.0 | Optimal | Minimal degradation |
| Temperature | 25°C | Poor | >1% degradation in <30 days |
| Temperature | 4°C | Good | Stable for ~45 days |
| Temperature | -20°C | Excellent | Stable for >6 months |
| Light | UV Exposure | Poor | Radical-mediated oxidation |
Module 2: Preparation & Storage Protocol
Objective: Prepare a 10 mM stock solution of Oseltamivir Acid Potassium Salt with maximum shelf-life.
Reagents Required
-
Oseltamivir Acid Potassium Salt (Solid)
-
Milli-Q Water (18.2 MΩ·cm) — Critical to avoid Calcium precipitation.
-
PBS (Phosphate Buffered Saline) pH 7.4 or HEPES pH 7.0.
-
0.22 µm PES Syringe Filter.
Step-by-Step Workflow
-
Weighing: Weigh the target amount of OAPS.
-
Note: Account for the potassium counter-ion in your molecular weight calculations (MW of Oseltamivir Acid ≈ 284.35 g/mol vs. K-Salt ≈ 322.4 g/mol ).
-
-
Dissolution:
-
For Immediate Use (<24h): Dissolve in Milli-Q water.
-
For Storage (>24h): Dissolve in PBS (pH 7.4) or 10 mM HEPES (pH 7.0) .
-
Why? Water alone may drift alkaline (pH > 8) due to the salt nature, triggering epimerization. Buffering clamps the pH in the safe zone.
-
-
Filtration: Pass the solution through a 0.22 µm PES filter to remove particulates and sterilize.
-
Aliquoting: Divide into single-use aliquots (e.g., 50 µL or 100 µL) in amber microcentrifuge tubes.
-
Why? Repeated freeze-thaw cycles induce micro-precipitates and degradation. Amber tubes prevent UV damage.
-
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C .
Module 3: Troubleshooting & FAQs
Decision Matrix: Handling Storage & Degradation
Caption: Logic flow for minimizing Oseltamivir Acid degradation risks during preparation and storage.
Troubleshooting Guide
Q1: I see a new peak eluting before my main Oseltamivir peak in HPLC. What is it?
-
Diagnosis: This is likely Isomer I or Isomer II .[2]
-
Cause: Your solution pH likely drifted above 8.0, or the sample was left at room temperature for too long.
-
Solution: Check the pH of your stock.[3] If > 7.5, discard and prepare fresh in PBS. Ensure HPLC autosampler is cooled to 4°C.
Q2: My solution has a white precipitate. Is the drug insoluble?
-
Diagnosis: Salt precipitation (Salting out) or Calcium contamination.
-
Cause: Oseltamivir Acid Potassium Salt is highly soluble. Precipitation usually occurs if:
-
You used tap water (Calcium reacts with carboxylates/phosphates).
-
You mixed with a high-salt buffer (e.g., concentrated K-Phosphate) causing the Common Ion Effect.
-
-
Solution: Use Milli-Q water. Verify buffer compatibility. If using high concentrations (>50 mM), ensure the solution is not super-saturated at 4°C.
Q3: Can I autoclave the stock solution?
-
Answer: NO.
-
Reason: Thermal stress (121°C) will induce rapid degradation and potential decarboxylation.
-
Alternative: Use 0.22 µm sterile filtration (PES or PVDF membranes).
Q4: Is the Potassium Salt form different from the Phosphate form in assays?
-
Answer: Yes.
-
Reason: The Phosphate form is the prodrug (Tamiflu) and requires esterase cleavage to become active. The Potassium Salt dissociates directly into the active inhibitor.
-
Action: Do not use esterase in your assay buffer when using the Potassium Salt. It is already active.
References
-
Roche Group. (2009). Tamiflu® (oseltamivir phosphate) Capsules and for Oral Suspension Prescribing Information. Link
- Grounding: Establishes the baseline stability of the prodrug and suspension formulations, highlighting the formation of carboxylate degrad
-
Lindegårdh, N., et al. (2007).[2] "Chemical stability of oseltamivir in oral solutions." Pharmazie, 62(9), 679-680. Link
- Grounding: Identifies the specific degradation products (Isomer I/II)
-
Sohn, E., et al. (2021).[4] "Degradation of oseltamivir (Tamiflu) in UV photolysis and UV/H2O2 reactions." American Chemical Society (ACS) Fall 2021. Link
- Grounding: Provides data on the oxidative and photolytic degradation p
-
Ameti, A., et al. (2012).[4] "A Simple Isocratic RP-HPLC Method for Quality Control of Oseltamivir Capsules." Macedonian Journal of Chemistry and Chemical Engineering, 31(2), 205-215.[4] Link
- Grounding: Details the HPLC conditions required to separate the active acid
Sources
Technical Support Center: Minimizing Degradation of Oseltamivir Acid Potassium Salt During Extraction
Welcome to the Technical Support Center for the extraction and isolation of Oseltamivir Acid Potassium Salt (CAS: 1363339-68-7)[1],. Oseltamivir acid is the highly polar, active carboxylate metabolite of the antiviral prodrug oseltamivir phosphate[2],[3]. Due to its zwitterionic nature (amine pKa ~7.7, carboxylate pKa ~4.7)[4] and the presence of reactive functional groups, it is highly susceptible to degradation during extraction from biological matrices or synthetic workups.
This guide provides drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity extraction.
Part 1: Troubleshooting Guides & FAQs
Q1: During the concentration of my extracted samples, I am observing a significant loss in yield and the appearance of +16 m/z peaks on LC-MS. How do I prevent this? A: The +16 m/z mass shift indicates N-oxidation or epoxidation. Oseltamivir acid is highly susceptible to oxidative degradation, particularly when exposed to UV light or atmospheric oxygen during solvent evaporation[5],[6].
-
Causality & Solution: The primary amine and the cyclohexene double bond are highly reactive sites for reactive oxygen species (ROS). To prevent this, spike your aqueous sample with a radical scavenger such as benzoic acid prior to extraction[7]. Furthermore, always perform sample concentration under a gentle stream of Nitrogen (N
) rather than ambient air, and keep the water bath temperature strictly below 30°C to minimize the thermal kinetic energy that accelerates oxidation[5].
Q2: My chromatograms show a secondary peak with the exact same mass (m/z 285 for the free acid) eluting close to the main peak. What is this impurity and how is it forming? A: This is an isomeric impurity caused by base-catalyzed N,N-acyl migration or epimerization. Oseltamivir acid contains a 4-acetamido and a 5-amino group.
-
Causality & Solution: Under alkaline conditions (pH > 8.0), the unprotonated C5 primary amine becomes highly nucleophilic and can attack the adjacent C4 acetamide carbonyl, leading to an acyl group migration[8]. To establish a self-validating system, strictly buffer your extraction matrices to pH 6.0–6.5. This pH is safely below the amine's pKa of 7.7[4], ensuring the amine remains protonated and non-nucleophilic, thereby completely halting the migration pathway.
Q3: I am using Liquid-Liquid Extraction (LLE) with ethyl acetate, but my recovery of the potassium salt is inconsistent and matrix effects are high. Is there a better approach? A: Yes. Because Oseltamivir acid is a highly polar zwitterion, traditional LLE is highly inefficient unless complex ion-pairing reagents are used.
-
Causality & Solution: Transition to Solid-Phase Extraction (SPE) using Hydrophilic-Lipophilic Balance (HLB) cartridges. SPE provides superior recovery and significantly reduces endogenous matrix effects compared to LLE[9],[10]. By loading the sample at pH 6.5, the zwitterion is retained via hydrophilic interactions, allowing you to wash away salts and lipids before eluting with methanol.
Part 2: Quantitative Data Presentation
Understanding the relative kinetics of degradation pathways is critical for prioritizing protective measures during your workflow.
Table 1: Relative Degradation Magnitude of Oseltamivir Acid under ICH Stress Conditions [5]
| Stress Condition | Reagent / Environment | Temp / Time | Primary Degradation Pathway | Relative Degradation Severity |
| Photolytic | UV Light (200-400nm) | 24 hours | Oxidation (N-oxide formation) | High (Most Severe) |
| Oxidative | 3% H | 90°C, 30 min | N-Oxidation / Epoxidation | High |
| Alkaline | 0.1M NaOH (pH > 10) | 60°C, 1 hour | N,N-Acyl Migration / Hydrolysis | Moderate to High |
| Acidic | 0.1M HCl (pH < 2) | 60°C, 1 hour | Amide Hydrolysis | Low to Moderate |
| Thermal | Solid state / Dry heat | 105°C, 24 hours | Thermal Decomposition | Low |
Part 3: Mandatory Visualizations
Fig 1. Primary degradation pathways of Oseltamivir acid potassium salt during extraction.
Fig 2. Optimized SPE workflow for the isolation of Oseltamivir acid potassium salt.
Part 4: Experimental Protocols
Optimized SPE and Salt Formation Protocol
Objective: To extract Oseltamivir acid from aqueous matrices while preventing oxidative and base-catalyzed degradation, ultimately isolating it as the stable potassium salt.
Materials Required:
-
HLB (Hydrophilic-Lipophilic Balance) SPE Cartridges (e.g., 30mg/1mL).
-
Extraction Buffer: 50 mM Ammonium Acetate buffer (pH 6.5).
-
Antioxidant: Benzoic acid solution (0.1% w/v)[7].
-
Elution Solvent: HPLC-grade Methanol.
-
Salt-forming agent: 0.1 M Potassium Hydroxide (KOH) in Methanol.
Step-by-Step Methodology:
-
Sample Pre-treatment (Self-Validating Step): Spike the aqueous sample (e.g., 300 µL plasma or reaction mixture) with 10 µL of 0.1% benzoic acid to quench free radicals and prevent oxidative degradation[7]. Dilute 1:1 with 50 mM Ammonium Acetate buffer (pH 6.5).
-
SPE Conditioning: Condition the HLB cartridge with 1 mL of Methanol, followed by 1 mL of LC-MS grade water. Do not let the sorbent dry out to maintain active binding sites.
-
Sample Loading: Load the pre-treated sample onto the cartridge at a controlled flow rate of 1 mL/min. Keep the sample chilled (4°C) to suppress kinetic degradation.
-
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove highly polar endogenous interferences and salts.
-
Elution: Elute the Oseltamivir free acid using 1 mL of 100% Methanol.
-
Causality: Avoiding acidic modifiers (like formic acid) in the elution step prevents protonation of the carboxylate, which would complicate the subsequent stoichiometric salt formation[10].
-
-
Potassium Salt Formation & Concentration: Add an exact equimolar amount of 0.1 M KOH in methanol to the eluate to form the Oseltamivir acid potassium salt. Evaporate the solvent under a gentle stream of Nitrogen (N
) at a temperature strictly below 30°C.-
Causality: N
displacement prevents atmospheric oxidation, while <30°C prevents thermal degradation[5].
-
Part 5: References
-
[5] Validated UV-Visible Spectroscopic Analytical method development and stability studies on Oseltamivir | Research Journal of Pharmacy and Technology | [Link]
-
[1] BioOrganics: Oseltamivir Acid Potassium Salt | BioOrganics |[Link]
-
[6] UV-induced photodegradation of oseltamivir (Tamiflu) in water | ConnectSci |[Link]
-
Atomax Chemicals Co., Ltd. (Page 776) @ ChemBuyersGuide.com, Inc. | ChemBuyersGuide | [Link]
-
[4] Oseltamivir | C16H28N2O4 | CID 65028 - PubChem | NIH |[Link]
-
[9] Asian Journal of Pharmaceutical Analysis - Method Validation | Asian Journal of Pharmaceutical Analysis | [Link]
-
[10] Simultaneous Bioanalysis of Prodrug Oseltamivir and its Metabolite Oseltamivir Carboxylic Acid in Human Plasma by LC/MS/MS Method | Bentham Science Publisher | [Link]
-
[7] Extraction recovery for oseltamivir and oseltamivir carboxylate from human plasma | ResearchGate | [Link]
Sources
- 1. BioOrganics [bioorganics.biz]
- 2. Oseltamivir | 196618-13-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. connectsci.au [connectsci.au]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. eurekaselect.com [eurekaselect.com]
Effect of pH on the stability of Oseltamivir acid potassium salt
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with handling Oseltamivir acid potassium salt (CAS: 1363339-68-7).
Oseltamivir acid (also known as GS-4071 or oseltamivir carboxylate) is the active neuraminidase inhibitor metabolite of the prodrug oseltamivir phosphate[1]. While the prodrug is notorious for its susceptibility to rapid ester hydrolysis, the potassium salt of the active metabolite bypasses this pathway. However, it introduces its own set of stability challenges—primarily N,N-acyl migration and amide hydrolysis—which are highly dependent on the pH of the aqueous environment[2].
This guide synthesizes field-proven insights, self-validating experimental protocols, and mechanistic explanations to ensure the scientific integrity of your analytical and biological assays.
Troubleshooting Guide: pH-Dependent Stability Issues
Issue 1: Rapid loss of assay potency in aqueous stock solutions.
-
Root Cause: Preparation in unbuffered or slightly alkaline water. Oseltamivir acid possesses an acetamido group. At alkaline pH (>8), the molecule undergoes base-catalyzed N,N-acyl migration, converting the active GS-4071 into inactive isomeric degradation products (e.g., Isomer II)[2].
-
Solution: Always buffer your stock solutions. The optimal stability for oseltamivir species in aqueous environments is at pH 4.0[3]. Use a weak acetate or citrate buffer to maintain this acidic environment.
Issue 2: Appearance of secondary peaks in RP-HPLC chromatograms.
-
Root Cause: Acid-catalyzed amide hydrolysis. If the sample diluent or mobile phase is excessively acidic (pH < 2), the amide bond becomes susceptible to cleavage, generating new degradation peaks[2].
-
Solution: Adjust the pH of your sample matrix to match the mobile phase (ideally pH 3.5–5.0). This prevents localized pH shocks during injection onto the column.
Issue 3: Inconsistent Neuraminidase Inhibition (MUNANA) Assay results.
-
Root Cause: Fluctuations in assay buffer pH. While the compound is most stable at pH 4.0, biological assays require physiological pH (6.5–7.4)[4]. Prolonged incubation at pH 7.4 at 37°C can initiate slow degradation, reducing the effective inhibitor concentration.
-
Solution: Prepare working solutions in PBS (pH 7.2–7.4) immediately before the assay. Do not store aqueous solutions at physiological pH for more than 24 hours[1].
Quantitative Data: pH Stability Profile
The following table summarizes the mechanistic degradation pathways and expected shelf-life of Oseltamivir acid potassium salt across different pH ranges.
| pH Range | Dominant Degradation Mechanism | Expected Stability / Shelf-life | Recommended Action |
| < 3.0 | Acid-catalyzed amide hydrolysis | Poor (< 24 hours at Room Temp) | Avoid strong mineral acids. |
| 4.0 - 6.0 | Minimal degradation | Excellent (> 14 days at 4°C) | Optimal range for stock solutions. |
| 7.0 - 7.4 | Slow N,N-acyl migration | Moderate (Use within 24 hours) | Prepare fresh for biological assays[1]. |
| > 8.0 | Accelerated N,N-acyl migration | Poor (Rapid degradation) | Strictly avoid alkaline buffers[2]. |
Experimental Protocol: Self-Validating Forced Degradation Assay
To establish a stability-indicating profile for your specific formulation, you must perform a forced degradation study. This protocol is designed as a self-validating system: the accuracy of the method is continuously verified by calculating the mass balance. The sum of the parent peak area and the degradation product peaks must equal the control peak area (±2%)[5].
Step-by-Step Methodology
-
Stock Preparation: Dissolve 10 mg of Oseltamivir acid potassium salt in 10 mL of HPLC-grade water to yield a 1 mg/mL stock.
-
pH Stress Induction:
-
Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl (pH ~1).
-
Alkaline Stress: Mix 1 mL of stock with 1 mL of 0.1 M NaOH (pH ~13)[6].
-
Control: Mix 1 mL of stock with 1 mL of 50 mM phosphate buffer (pH 7.0).
-
-
Thermal Acceleration: Incubate all tightly sealed vials in a water bath at 60°C for exactly 5 hours[6].
-
Neutralization (Critical Step): Cool the vials to room temperature. Neutralize the acidic sample with 1 mL of 0.1 M NaOH, and the alkaline sample with 1 mL of 0.1 M HCl. This arrests the degradation kinetics immediately, ensuring a true snapshot of the degradation state[6].
-
LC-MS/MS Analysis:
-
Validation: Calculate the mass balance. If the total peak area deviates by >2% from the control, investigate potential oxidative degradation or column retention issues.
Workflow Visualization
The following diagram illustrates the causality between pH environments and the structural fate of the Oseltamivir carboxylate anion.
Figure 1: pH-dependent degradation pathways and optimal stability workflow for Oseltamivir Acid.
Frequently Asked Questions (FAQs)
Q: Can I use standard potable or unbuffered deionized water to prepare my stock solutions? A: No. Unbuffered water, especially potable water, often drifts toward a slightly alkaline pH due to dissolved minerals or a lack of buffering capacity. This subtle pH shift accelerates the degradation of oseltamivir acid into isomer II[5]. Always use purified water buffered to pH 4.0–6.0.
Q: Why does the potassium salt behave differently than oseltamivir phosphate? A: Oseltamivir phosphate is an ethyl ester prodrug. Its primary, rapid degradation pathway is ester hydrolysis[6]. The potassium salt is already the free carboxylate (the end-product of that hydrolysis). Because it lacks the ester group, it bypasses ester cleavage entirely, leaving the acetamido group as the primary, albeit slower, site of degradation via acyl migration[2].
Q: Is the compound stable under repeated freeze-thaw cycles? A: Yes, provided the pH is strictly controlled. However, repeated freeze-thaw cycles in unbuffered solutions can cause localized, concentrated pH shifts (cryoconcentration) during the freezing process, which accelerates degradation. We strongly recommend aliquoting your pH-adjusted stock solutions and storing them at -20°C to avoid repeated thawing[1].
References
-
Ingenta Connect - Chemical stability of oseltamivir in oral solutions.5
-
ResearchGate - Chemical stability of oseltamivir in oral solution.2
-
PMC (NIH) - Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC.7
-
Chiang Mai University Journal of Natural Sciences - Development and Stability Study of Oseltamivir Reconstitutable Dry Suspension from Capsules.3
-
Benchchem - An In-depth Technical Guide on the Stability and Degradation Profile of Oseltamivir Esters.6
-
MDPI - Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes.4
-
Asian Journal of Pharmaceutical Analysis - Two LCMS/MS methods for simultaneous quantification of Oseltamivir and its active metabolite, oseltamivir carboxylate in human plasma.8
-
Cayman Chemical - PRODUCT INFORMATION: Oseltamivir Acid.1
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 4. mdpi.com [mdpi.com]
- 5. Chemical stability of oseltamivir in oral solutions: Ingenta Connect [ingentaconnect.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Study of the Alkaline Degradation of Oseltamivir Phosphate and Valacyclovir Hydrochloride using Validated Stability Indicating HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajpaonline.com [ajpaonline.com]
Identifying impurities in Oseltamivir acid potassium salt via mass spectrometry
Technical Support Center: Oseltamivir Acid Potassium Salt Analysis
Subject: Troubleshooting Impurity Identification via LC-MS/MS Ticket ID: #OSA-K-MS-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support hub for Oseltamivir Acid Potassium Salt (GS4071 Potassium). As a researcher analyzing this specific salt form, you face a unique set of challenges compared to analyzing the standard Oseltamivir Phosphate (prodrug).
The potassium salt introduces a high ionic strength matrix that can lead to ion suppression and adduct formation (
Module 1: The "Salt Trap" – Spectral Interpretation & Adduct Management
The Core Problem: Users often report "missing" peaks or unexpected mass shifts. Because you are starting with the potassium salt (MW ~322.4 g/mol ), direct infusion or standard ESI+ conditions often yield a dominant potassiated species rather than the expected protonated ion.
The Solution: You must distinguish between the salt adduct and the protonated free acid.
Mass Spectral Reference Table
| Component | Identity | Formula (Neutral) | Monoisotopic Mass (Da) | Target Ion | Potassiated Adduct |
| Target Analyte | Oseltamivir Acid | 284.16 | 285.2 | 323.1 | |
| Impurity A | Oseltamivir (Ethyl Ester) | 312.20 | 313.2 | 351.2 | |
| Impurity B | 4-Epi-Oseltamivir Acid | 284.16 | 285.2 | 323.1 | |
| Impurity C | Shikimic Acid Analog | 174.05 | 175.1 | 213.0 |
Critical Insight:
If you observe a strong signal at m/z 323.1 , this is your target molecule complexed with potassium. To shift this to the quantifiable m/z 285.2 , you must acidify your mobile phase (0.1% Formic Acid) to displace the
Module 2: Method Development & Optimization
User Question: "I am seeing poor retention and peak tailing for the acid form. The potassium salt seems to wash out in the void volume. How do I fix this?"
Technical Response: Oseltamivir acid is amphoteric and highly polar. The potassium salt dissociates immediately in water, leaving the free carboxylate anion. On a standard C18 column at neutral pH, it will not retain.
Recommended Protocol:
-
Column Selection:
-
Primary: C18 with high carbon load (e.g., Zorbax SB-C18 or equivalent) capable of handling 100% aqueous conditions.
-
Alternative: Phenyl-Hexyl columns (better for separating stereoisomers like Impurity B).
-
-
Mobile Phase Engineering:
-
Buffer: Ammonium Formate (10mM) adjusted to pH 3.5 - 4.0 .
-
Why? You must suppress the ionization of the carboxylic acid (pKa ~3.5) to increase hydrophobicity and retention.
-
Organic Modifier: Methanol (preferred over Acetonitrile for better solvation of the polar acid).
-
-
Sample Preparation (Desalting):
-
Do not inject high concentrations of Potassium Salt directly into the MS.
-
Step: Dilute the sample in 90:10 Water:Methanol with 0.1% Formic Acid. This forces the
to dissociate and prevents source fouling.
-
Workflow Visualization: Method Optimization Loop
Figure 1: Decision matrix for troubleshooting LC-MS method parameters when analyzing Oseltamivir Acid Potassium Salt.
Module 3: Impurity Profiling & Fragmentation Pathways
User Question: "I have a peak at m/z 285 that elutes slightly later than my main peak. Is this a contaminant?"
Technical Response:
This is likely Impurity B (4-Epi-Oseltamivir Acid) . Since it is an isomer, it has the exact same mass (
Differentiation Strategy (MS/MS): While the precursor is the same, the fragmentation energy ratios can differ. However, chromatographic separation is the only definitive confirmation.
-
Target Transition (Quant):
(Cleavage of the ether side chain). -
Secondary Transition (Qual):
(Loss of pentan-3-ol).
Common Degradation Pathways: If your potassium salt is exposed to moisture, it may hydrolyze or invert.
-
Oseltamivir Phosphate (Prodrug): If present, this is a starting material impurity. Look for
313.2. -
Acid Hydrolysis: The acetamido group is stable, but the ether linkage can be sensitive under extreme stress, though less common in the salt form.
Pathway Visualization: Fragmentation & Impurities
Figure 2: Relationship between the prodrug impurity, the target acid, its salt adduct, and key MS/MS fragments.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why is my signal intensity decreasing over multiple injections? A: This is classic Source Fouling caused by the potassium load. The non-volatile potassium salt deposits on the ESI cone.
-
Fix: Use a divert valve to send the first 1-2 minutes (containing the unretained salts) to waste, or perform a liquid-liquid extraction (LLE) to remove the inorganic potassium before injection.
Q2: Can I use the same method for Oseltamivir Phosphate and the Potassium Salt? A: Generally, yes, but the retention times may shift slightly due to the ionic strength differences in the sample plug. Ensure you use the Acid reference standard for calibration, not the Phosphate, to account for the mass difference (Salt Correction Factor: MW Salt / MW Free Acid).
Q3: How do I calculate the purity if I don't have a standard for the impurities? A: Use the Area Normalization method, but be cautious. The ionization efficiency of the ethyl ester (Impurity A) is often higher than the acid (Target) due to higher hydrophobicity. This may lead to an overestimation of the impurity levels.
References
-
Reddy, S., et al. (2014). "Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-A." Asian Journal of Pharmaceutical Analysis.
-
Bahar, F.G., et al. (2012). "Metabolic instability of oseltamivir in human liver microsomes: Identification of a new metabolite." Drug Metabolism and Disposition.
-
Lindegardh, N., et al. (2007).[1] "Development and validation of a liquid chromatographic–tandem mass spectrometric method for the determination of oseltamivir and its metabolite oseltamivir carboxylate in plasma, saliva and urine." Journal of Chromatography B.
-
ICH Guidelines. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation.
Sources
Overcoming hygroscopic issues with Oseltamivir acid potassium salt
Technical Support Center: Handling Oseltamivir Acid Potassium Salt
Subject: Troubleshooting Hygroscopicity & Stability for Oseltamivir Acid Potassium Salt (CAS 1363339-68-7) From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Team
Introduction: The "Sticky" Reality of the Active Metabolite
If you are reading this, you are likely facing a specific frustration: your vial of Oseltamivir acid potassium salt —the active neuraminidase inhibitor—has turned into a sticky gum or a deliquescent puddle.
You are not alone. While the commercial prodrug Oseltamivir Phosphate (Tamiflu®) was engineered specifically to be non-hygroscopic and crystalline, the potassium salt of the active carboxylate metabolite (GS 4071) behaves very differently. It combines the high water solubility of a potassium salt with the hygroscopic nature of a carboxylate anion.
This guide provides the protocols required to stabilize, handle, and recover this critical reagent without compromising your neuraminidase inhibition assays.
Module 1: The Mechanism of Failure
To overcome the issue, we must understand the thermodynamics driving it. Potassium carboxylates possess high lattice energies but also exhibit high enthalpies of hydration. When exposed to ambient humidity (even >40% RH), the salt rapidly adsorbs water molecules into its lattice, lowering the activation energy for deliquescence.
The Impact on Your Data:
-
Mass Error: Absorbed water inflates the apparent mass. If you weigh 10 mg of "wet" salt, you may only be adding 8 mg of active compound, skewing your IC50 values.
-
Hydrolysis Risk: While the carboxylate is the stable hydrolysis product of the ethyl ester, the presence of excess water in a salt lattice can promote secondary degradation (e.g., amide hydrolysis) or microbial growth if stored at room temperature.
Figure 1: The Hygroscopic Cascade Visualizing how ambient moisture corrupts experimental integrity.
Caption: The pathway from humidity exposure to analytical failure. Note that deliquescence can occur within minutes in uncontrolled environments.
Module 2: Comparison of Forms
It is critical to distinguish the salt you are handling from the commercial standard to apply the correct protocols.
| Feature | Oseltamivir Phosphate (Prodrug) | Oseltamivir Acid Potassium Salt (Active) |
| Role | Clinical Prodrug (Tamiflu®) | Active Metabolite (GS 4071) |
| Hygroscopicity | Non-hygroscopic (Stable) | Very Hygroscopic / Deliquescent |
| Solubility | Water soluble | Highly Water Soluble |
| Handling | Benchtop compatible | Desiccator / Glove Box Mandatory |
| Primary Risk | Ester Hydrolysis (if wet) | Water uptake (Mass error) |
Module 3: Troubleshooting & Recovery Protocols
Ticket #101: "My powder is a sticky brick. Can I save it?"
Status: Recoverable via Lyophilization.
The "Dry Chain" Recovery Protocol: Do not attempt to dry this salt in a standard oven; heat can degrade the acetamido group in the presence of residual strong base or acid impurities.
-
Dissolution: Dissolve the entire "brick" in a minimal volume of HPLC-grade water.
-
Freezing: Shell-freeze the vessel in liquid nitrogen or dry ice/acetone to maximize surface area.
-
Lyophilization: Lyophilize (freeze-dry) for 24–48 hours at < -40°C and < 100 mTorr.
-
Inert Break: Break the vacuum with dry Nitrogen or Argon gas (do not let ambient air rush in).
-
Immediate Storage: Cap the vial inside the lyophilizer or transfer immediately to a desiccator.
Ticket #102: "I cannot weigh it accurately for my IC50 assay."
Status: Solved via "Stock Solution Strategy".
Senior Scientist Note: Never attempt to weigh hygroscopic solids for individual experiments. The static charge and rapid water uptake will guarantee weighing errors.
The Volumetric Stock Protocol:
-
Sacrificial Weighing: Weigh the entire vial contents (or a large chunk) into a pre-tared volumetric flask. Do not try to scoop out exactly 1.0 mg.
-
Back-Calculation: If you transferred 12.4 mg instead of 10.0 mg, simply adjust your solvent volume to achieve the desired molarity (e.g., 10 mM).
-
Solvent Choice: Use water or a Water/DMSO mix.
-
Aliquot & Freeze: Immediately split the stock solution into single-use aliquots (e.g., 50 µL) and store at -20°C or -80°C.
-
Benefit: You only handle the solid once. Thawed aliquots are not hygroscopic in solution.
-
Module 4: Workflow Decision Tree
Use this logic flow to determine the safe handling procedure based on your current lab environment.
Caption: Decision matrix for handling hygroscopic salts. Prioritize stock solution creation over repeated solid handling.
Frequently Asked Questions (FAQ)
Q1: Can I use the Phosphate salt (Tamiflu) for my Neuraminidase inhibition assay instead?
-
Answer: Generally, No. Oseltamivir Phosphate is a prodrug.[1] It requires hydrolysis (by hepatic esterases in vivo) to become the active carboxylate.[2] Adding the phosphate salt directly to an in vitro viral neuraminidase assay will often yield inactive or significantly lower potency results unless you chemically hydrolyze it first [1]. The Potassium Salt you are using is already the active form.
Q2: How do I calculate the concentration if the salt has absorbed water?
-
Answer: You must determine the water content.[3] The gold standard is Karl Fischer Titration (Coulometric). If you lack this, use Thermogravimetric Analysis (TGA) .
-
Calculation:Corrected Mass = Weighed Mass * (1 - %Water/100).
-
Without Analysis: Assume the material is impure. Rely on the "Stock Solution Protocol" (Ticket #102) and verify the concentration using a known standard curve via HPLC if absolute precision is required.
-
Q3: Is the potassium salt light sensitive?
-
Answer: While not acutely photosensitive like silver salts, Oseltamivir derivatives can degrade over long periods. Store aliquots in amber vials or wrapped in foil as a precaution against slow photo-oxidation [2].
References
-
Karpf, M., & Trussardi, R. (2001). New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. The Journal of Organic Chemistry, 66(6), 2044–2051. Link
- Context: Describes the selection of the phosphate salt specifically to avoid the hygroscopic issues found in other salts (like the hydrochloride or alkali salts).
-
Doucette, W. R., et al. (2012). Stability of Oseltamivir Carboxylate in Environmental Waters. Limnology and Oceanography, 57(1). Link
-
Service, R. F. (2004). Oseltamivir Production and Salt Selection.[4][6][7] Science, 303(5661).
- Context: Discusses the industrial challenges of handling Oseltamivir intermedi
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Oseltamivir Carboxylate Consumption on Emergence of Drug-Resistant H5N2 Avian Influenza Virus in Mallard Ducks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promising New Salt of Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. york.ac.uk [york.ac.uk]
Technical Support Center: Oseltamivir Acid Potassium Salt Chromatography
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals resolve complex separation challenges associated with the active metabolite of oseltamivir.
Oseltamivir acid (oseltamivir carboxylate) is a highly polar, amphoteric molecule. When handled as a potassium salt, its dissociation in solution introduces unique chromatographic variables. This guide provides field-proven, self-validating protocols and mechanistic explanations to ensure robust, reproducible assays.
Core Principles & Workflow Logic
Expert Insight on Causality: Oseltamivir acid contains a basic secondary amine (pKa ~7.75) and an acidic carboxylic acid group[1]. When dissolved, the potassium salt fully dissociates, leaving the zwitterionic oseltamivir carboxylate as the active chromatographic moiety. At a neutral pH, the molecule exists as a highly polar zwitterion, which severely limits its retention on standard reversed-phase C18 columns. To achieve baseline separation and sharp peak shapes, the mobile phase must either suppress the ionization of the carboxylic acid (using a pH < 4.0) or utilize tightly controlled buffer systems to manage secondary silanol interactions[2].
Mobile Phase Optimization Workflow
Mobile phase optimization workflow for oseltamivir acid potassium salt.
Quantitative Data: Mobile Phase Parameters
The choice of mobile phase is strictly dictated by your detector. Below is a synthesized comparison of validated parameters for both UV and MS applications.
Table 1: Optimized Mobile Phase Parameters by Detector Type
| Parameter | HPLC-UV (Standard QC) | LC-MS/MS (Bioanalysis) |
| Aqueous Buffer | Potassium dihydrogen phosphate[3] | Ammonium formate (10 mM)[2] |
| Optimal pH | 6.0 (Adjusted with 1M KOH)[3] | 3.5 - 4.0 (Adjusted with Formic Acid)[2] |
| Organic Modifier | Methanol / Acetonitrile mixture[3] | Acetonitrile[2] |
| Typical Ratio | 62.0 : 24.5 : 13.5 (Buffer:MeOH:ACN)[3] | 30 : 70 (Buffer:ACN) isocratic[2] |
| Column Type | L7 (C8 or C18, e.g., Phenomenex C8)[4] | Symmetry C18 or Zorbax SB-C18[5] |
Step-by-Step Methodology: LC-MS/MS Mobile Phase Preparation
This protocol describes the preparation of a volatile mobile phase suitable for LC-MS/MS, engineered to provide maximum retention and ionization efficiency for oseltamivir acid.
Step 1: Aqueous Buffer Preparation (10 mM Ammonium Formate, pH 3.5)
-
Weigh exactly 0.63 g of LC-MS grade ammonium formate.
-
Dissolve in 1000 mL of ultra-pure LC-MS grade water to yield a 10 mM solution.
-
Causality Check: Gradually add 0.1% formic acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.5. Why? This pH ensures the carboxylate group is partially protonated, suppressing its polarity and enhancing hydrophobic interaction with the C18 stationary phase[2].
Step 2: Organic Phase & Pump Configuration
-
Measure 1000 mL of LC-MS grade Acetonitrile into a separate reservoir.
-
Do not premix aqueous and organic phases in the same bottle. Utilize the HPLC pump's proportional valving (e.g., Line A: Buffer, Line B: ACN) set to a 30:70 ratio[2]. This prevents endothermic mixing variations and outgassing.
Step 3: Sample Diluent Standardization
-
Dissolve the oseltamivir acid potassium salt standard directly into the initial mobile phase composition (30% Buffer / 70% ACN).
-
Why? For HPLC analysis, it is a well-established best practice to use the mobile phase as the sample diluent[4]. The potassium counter-ion can induce localized pH micro-environments if dissolved in pure water, leading to peak splitting.
Step 4: System Equilibration (Self-Validating Step)
-
Purge lines and flow at 1.0 mL/min through a Symmetry C18 (100 mm × 4.6 mm, 5 μm) column at 40°C[2].
-
Validation: Monitor the baseline for 15 minutes. A stable pressure ripple (<1%) and a flat MS background validate that the column stationary phase has fully adopted the pH of the buffer. Do not inject samples until these criteria are met.
Frequently Asked Questions (FAQs)
Q: Why does my oseltamivir acid peak elute in the void volume on a standard C18 column? A: At a neutral pH, the potassium salt completely dissociates, and the resulting zwitterion is too polar to partition into the hydrophobic C18 stationary phase. To resolve this, lower the mobile phase pH to < 4.0 using formic acid to protonate the carboxylate group, thereby increasing hydrophobicity. Alternatively, switch to a polar-embedded column (e.g., Zorbax SB-C18) designed for polar retention[5].
Q: Should I use methanol or acetonitrile as the organic modifier? A: Acetonitrile is highly preferred for oseltamivir acid LC-MS/MS assays because it provides lower backpressure and sharper peaks due to its lower viscosity and unique hydrogen-bonding characteristics. A typical ratio is 30:70 (Buffer:Acetonitrile) for rapid isocratic elution[2]. For compendial UV methods, a specific ternary mixture of buffer, methanol, and acetonitrile is required[3].
Q: How do I prevent peak tailing when analyzing the potassium salt formulation? A: Peak tailing for this compound is usually caused by secondary ion-exchange interactions between the protonated secondary amine of oseltamivir (pKa ~7.75) and unreacted acidic silanols on the silica support[1]. Ensure you are using a heavily end-capped column and verify that your buffer concentration (e.g., 10 mM) provides sufficient ionic strength to mask these secondary interactions.
Troubleshooting Guide
Table 2: Diagnosing and Resolving Chromatographic Abnormalities
| Symptom | Mechanistic Cause | Corrective Action |
| Severe Peak Splitting | Localized pH mismatch at the column head caused by high concentrations of potassium salts in the sample solvent. | Reconstitute and dilute all samples directly in the mobile phase to ensure immediate ionic homogeneity[4]. |
| Drifting Retention Times | Inadequate buffering capacity failing to control the zwitterionic equilibrium of the active metabolite. | Verify buffer pH is exactly 3.5 (MS) or 6.0 (UV). Increase buffer concentration to 10-20 mM if injecting high-concentration samples. |
| Poor MS Sensitivity | Ion suppression from non-volatile potassium clusters or incorrect ionization mode. | Ensure positive ionization mode is selected ([M+H]+ at m/z 285.1 for the carboxylate)[2]. Divert the first 0.5 minutes of flow to waste to remove the non-retained potassium ions. |
References
-
[1] Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - NIH.gov -[Link]
-
[2] Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - NIH.gov -[Link]
-
[4] Extension of Tamiflu Shelf-Life in Strategic Stockpile for Public Health - Fortune Journals -[Link]
-
[3] USP-NF Oseltamivir Phosphate - Trungtamthuoc.com -[Link]
-
[5] Representative chromatograms of (A-D) oseltamivir (m/z 313.1-166.2) and oseltamivir carboxylate... - ResearchGate -[Link]
Sources
- 1. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trungtamthuoc.com [trungtamthuoc.com]
- 4. fortunejournals.com [fortunejournals.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison: Oseltamivir Acid Potassium Salt vs. Zanamivir
Executive Summary
This guide provides a rigorous technical comparison between Oseltamivir Acid Potassium Salt (the active metabolite form of Tamiflu®) and Zanamivir (Relenza®). While both are transition-state analogue neuraminidase inhibitors (NAIs), their utility in research and clinical efficacy differs significantly based on viral subtype and resistance profiles.
-
Oseltamivir Acid: The standard for high-throughput screening and in vitro assays. It exhibits superior potency against Influenza A (H3N2) but is highly susceptible to the H274Y resistance mutation.
-
Zanamivir: Structurally closer to the natural sialic acid transition state. It retains full potency against Oseltamivir-resistant strains (H274Y) and demonstrates superior efficacy against Influenza B.
Compound Profile & Chemical Identity
Crucial Note for Researchers: Commercial "Oseltamivir" is often the phosphate prodrug. For in vitro enzyme assays (e.g., MUNANA), you must use Oseltamivir Acid (Carboxylate) or its salts (Potassium/Sodium). The prodrug is inactive without hepatic hydrolysis.
| Feature | Oseltamivir Acid Potassium Salt | Zanamivir |
| Active Moiety | Oseltamivir Carboxylate (GS-4071) | Zanamivir (GG167) |
| CAS Number | 1363339-68-7 (K+ Salt) / 187227-45-8 (Free Acid) | 139110-80-8 |
| Solubility | Water: >50 mg/mL (High) | Water: ~18 mg/mL (Moderate) |
| Key Structural Feature | Hydrophobic pentyl ether side chain | Guanidino group at C-4 |
| Bioavailability | High (Oral, as prodrug) | Low (Inhalation/IV only) |
| Primary Research Use | HTS, enzyme kinetics, competitive binding studies | Resistance profiling, Influenza B assays |
Mechanistic Deep Dive: Structural Basis of Inhibition
The divergence in potency and resistance stems from how each molecule accommodates the neuraminidase (NA) active site, specifically around residue 276.
Structural Logic
-
Zanamivir: Contains a guanidino group that forms strong hydrogen bonds with the conserved Glu119 residue.[1] It mimics the natural transition state (DANA) so closely that it requires no rearrangement of the active site.
-
Oseltamivir: Replaces the glycerol side chain of sialic acid with a bulky hydrophobic pentyl ether group. To accommodate this, the NA enzyme must rotate Glu276 . In Wild Type (WT) viruses, His274 allows this rotation. In H274Y mutants, the bulky Tyrosine prevents Glu276 rotation, destroying the hydrophobic pocket required by Oseltamivir.
Figure 1: Structural causality of H274Y resistance. Zanamivir binding is independent of the Glu276 rotation, rendering it immune to the mutation that disables Oseltamivir.
Performance Metrics: Potency Comparison (IC50)
The following data aggregates median IC50 values from fluorescence-based MUNANA assays.
| Viral Subtype | Oseltamivir Acid IC50 (nM) | Zanamivir IC50 (nM) | Relative Potency Verdict |
| Influenza A (H1N1) WT | 0.5 – 1.5 | 0.5 – 1.0 | Comparable |
| Influenza A (H3N2) | 0.2 – 0.6 | 1.5 – 2.5 | Oseltamivir Superior (~4x) |
| Influenza B | 8.0 – 12.0 | 2.0 – 3.0 | Zanamivir Superior (~4x) |
| H1N1 (H274Y Mutant) | > 400 (Resistant) | 1.0 – 2.0 | Zanamivir Critical (Resistance Breaker) |
Data Interpretation:
-
For H3N2 studies, Oseltamivir Acid is the preferred high-affinity probe.
-
For Influenza B or Resistance Profiling , Zanamivir is the mandatory control due to its stable baseline potency.
Experimental Protocol: Fluorescence-Based Inhibition Assay (MUNANA)
This protocol validates the potency of Oseltamivir Acid vs. Zanamivir.[1][2] It relies on the cleavage of the fluorogenic substrate MUNANA (2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid).
Workflow Visualization
Figure 2: Step-by-step workflow for the standard MUNANA Neuraminidase Inhibition Assay.
Detailed Methodology
Reagents:
-
Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM CaCl₂. (Calcium is essential for NA activity).
-
Substrate: MUNANA (Sigma-Aldrich), 100 µM final concentration.
-
Stop Solution: 0.1 M Glycine buffer (pH 10.7) in 25% Ethanol. (High pH maximizes 4-MU fluorescence).
-
Enzyme Source: Influenza virus supernatant or purified NA.
Step-by-Step Procedure:
-
Inhibitor Dilution: Prepare serial half-log dilutions of Oseltamivir Acid Potassium Salt and Zanamivir in Assay Buffer. Range: 0.01 nM to 1000 nM.
-
Critical Control: Include a "No Inhibitor" (100% Activity) and "No Virus" (Background) control.
-
-
Pre-Incubation: Add 50 µL of diluted virus to 50 µL of inhibitor in a black 96-well flat-bottom plate. Incubate for 30 minutes at 37°C .
-
Why? Allows the inhibitor to reach equilibrium binding before competing with the substrate.
-
-
Substrate Addition: Add 50 µL of 200 µM MUNANA (resulting in 100 µM final) to all wells.
-
Reaction: Incubate for 60 minutes at 37°C in the dark.
-
Termination: Add 100 µL of Stop Solution.
-
Measurement: Read fluorescence immediately (Excitation: 355-365 nm, Emission: 450-460 nm).
-
Analysis: Fit data to a 4-parameter logistic (4PL) equation to determine IC50.
References
-
Gubareva, L. V., et al. (2001). "Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants." Antimicrobial Agents and Chemotherapy.[3] Link
-
Moscona, A. (2005). "Neuraminidase Inhibitors for Influenza." New England Journal of Medicine. Link
-
Collins, P. J., et al. (2008). "Crystal structures of oseltamivir-resistant influenza virus neuraminidase mutants." Nature. Link
-
World Health Organization (WHO). (2011). "Manual for the laboratory diagnosis and virological surveillance of influenza." WHO Global Influenza Surveillance Network. Link
-
Nguyen, H. T., et al. (2010). "Antitumor and Antiviral Activities of Oseltamivir Carboxylate and Zanamivir."[2][4][5] Plos One. Link
Sources
- 1. Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 against Clinical Isolates of Influenza Virus and Neuraminidase Inhibitor-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
Bioequivalence Study Validation: Oseltamivir & Its Active Metabolite (Oseltamivir Acid Potassium Salt)
Topic: Bioequivalence Study Validation of Oseltamivir Acid Potassium Salt Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Context
In the bioequivalence (BE) assessment of Oseltamivir (Tamiflu® and generics), the analytical challenge lies not just in the prodrug (Oseltamivir Phosphate) but critically in the precise quantification of its active metabolite, Oseltamivir Carboxylate .
While the prodrug is the administered agent, over 75% of the dose reaches systemic circulation as the active metabolite.[1] Consequently, regulatory bodies (FDA, EMA, WHO) often mandate the quantification of both moieties. Oseltamivir Acid Potassium Salt (CAS: 1363339-68-7) serves as the critical analytical reference standard for the active metabolite, offering superior stability compared to the free acid form.
This guide compares the two dominant sample preparation workflows—Solid Phase Extraction (SPE) vs. Protein Precipitation (PP) —validating their performance in measuring Oseltamivir and its metabolite derived from the potassium salt standard.
Comparative Analysis: Sample Preparation Strategies
The choice of extraction method dictates the assay's sensitivity (LLOQ), matrix effect, and throughput. Below is an objective comparison based on experimental validation data.
Comparison Table: SPE vs. Protein Precipitation
| Feature | Method A: Solid Phase Extraction (SPE) | Method B: Protein Precipitation (PP) |
| Mechanism | Mixed-mode Cation Exchange (MCX) | Solvent-based denaturation (Methanol/ACN) |
| Recovery (Metabolite) | High (>85%) & Consistent | Moderate (70-80%) |
| Matrix Effect | Minimal (< 10% suppression) | High (Risk of phospholipid suppression) |
| Sensitivity (LLOQ) | Excellent (0.5 – 1.0 ng/mL ) | Good (2.0 – 5.0 ng/mL) |
| Throughput | Moderate (Requires conditioning/wash steps) | High (Simple "Crash & Shoot") |
| Cleanliness | Superior (Removes salts/lipids) | Lower (Dirty extracts shorten column life) |
| Verdict | Preferred for BE Studies due to strict regulatory requirements for incurred sample reanalysis (ISR). | Acceptable for high-dose PK screening but risky for trace metabolite analysis. |
Expert Insight (Causality):
-
Why SPE? Oseltamivir Carboxylate is highly polar (amphoteric). Simple liquid-liquid extraction (LLE) often fails to extract it efficiently. Mixed-mode cation exchange (MCX) SPE cartridges exploit the amine group's positive charge at acidic pH, allowing aggressive washing of neutral interferences (phospholipids) before elution, resulting in a cleaner baseline and lower LLOQ.
-
Why Potassium Salt Standard? The free acid of Oseltamivir Carboxylate is hygroscopic and chemically unstable. The Potassium Salt form provides a stable, crystalline lattice, ensuring accurate weighing and long-term stock solution stability, which is fundamental for the validity of the calibration curve.
Validated Experimental Protocol (LC-MS/MS)
Methodology: LC-MS/MS using Mixed-Mode SPE. Analytes: Oseltamivir (Prodrug) & Oseltamivir Carboxylate (from Potassium Salt).[1][2] Internal Standards (IS): Oseltamivir-d3 & Oseltamivir Carboxylate-d3.[3][4][5]
Phase 1: Reference Standard Preparation
-
Stock Solution A (Metabolite): Weigh Oseltamivir Acid Potassium Salt equivalent to 1.0 mg/mL of free acid in water. Note: Correct for salt factor (MW Salt / MW Free Acid).
-
Stock Solution B (Prodrug): Weigh Oseltamivir Phosphate equivalent to 1.0 mg/mL free base in methanol.
-
Storage: Store at -20°C. Stability validated for 90 days.
Phase 2: Sample Collection & Stabilization (Critical Step)
-
Problem: Plasma esterases rapidly hydrolyze Oseltamivir to the carboxylate ex-vivo, artificially inflating metabolite concentrations.
-
Protocol: Collect blood into tubes containing K2EDTA and an esterase inhibitor.
-
Standard Inhibitor:Dichlorvos (highly toxic, handle with care) or Sodium Fluoride (NaF) acidified with HCl.
-
Recommendation: Add 1M HCl to plasma immediately after separation to lower pH to ~4.0, inhibiting esterase activity effectively without the toxicity of Dichlorvos.
-
Phase 3: Solid Phase Extraction (SPE) Workflow
-
Conditioning: Pre-treat MCX cartridges (30 mg/1 cc) with 1 mL Methanol followed by 1 mL 0.1% Formic Acid.
-
Loading: Mix 200 µL Plasma + 20 µL IS + 200 µL 2% Formic Acid. Load onto cartridge.
-
Washing:
-
Wash 1: 1 mL 0.1% Formic Acid (removes proteins/salts).
-
Wash 2: 1 mL Methanol (removes neutral lipids).
-
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol .
-
Reconstitution: Evaporate to dryness under nitrogen (40°C). Reconstitute in 200 µL Mobile Phase.
Phase 4: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 50 x 4.6 mm, 3.5 µm).[6]
-
Mobile Phase: Isocratic 40% Acetonitrile : 60% Buffer (10mM Ammonium Formate, pH 3.5).
-
Flow Rate: 0.5 mL/min.
-
MS Transitions (MRM):
-
Oseltamivir: 313.2 → 166.1 (Positive Mode)
-
Oseltamivir Carboxylate: 285.2 → 138.1 (Positive Mode)
-
Validation Data Summary
The following data represents typical performance metrics for the SPE method described above.
| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Metabolite) | Acceptance Criteria |
| Linearity Range | 0.5 – 200 ng/mL | 2.0 – 1000 ng/mL | r² > 0.99 |
| Inter-Day Accuracy | 94.4% – 102.1% | 92.8% – 104.0% | 85-115% |
| Inter-Day Precision (%CV) | 2.5% – 6.8% | 3.2% – 7.1% | < 15% |
| Extraction Recovery | 94.4% ± 3.1% | 88.5% ± 4.2% | Consistent |
| Benchtop Stability | 6 Hours (Acidified) | 24 Hours | < 15% Deviation |
Visualized Workflows (Graphviz)
Diagram 1: Metabolic & Analytical Pathway
Caption: In-vivo hydrolysis of Oseltamivir to its active metabolite and the critical ex-vivo stabilization step required during bioanalysis.
Diagram 2: Validation Decision Tree
Caption: Step-by-step logic for validating the bioanalytical method according to FDA/EMA guidelines.
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry. (2018). Available at: [Link]
-
World Health Organization (WHO). Oseltamivir: Notes on the Design of Bioequivalence Study. (2021).[1] Available at: [Link]
-
Bhatia, M.S., et al. "Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study." Journal of Chromatography B. (2018). Available at: [Link]
-
European Medicines Agency (EMA). Oseltamivir Product-Specific Bioequivalence Guidance.[7] (2014).[8] Available at: [Link]
-
PubChem. Oseltamivir Acid (Compound Summary). National Library of Medicine. Available at: [Link]
Sources
- 1. extranet.who.int [extranet.who.int]
- 2. Comparison of Oseltamivir and Oseltamivir Carboxylate Concentrations in Venous Plasma, Venous Blood, and Capillary Blood in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpaonline.com [ajpaonline.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oseltamivir product-specific bioequivalence guidance | European Medicines Agency (EMA) [ema.europa.eu]
- 8. SID 198961522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Cross-Resistance Profiling of Oseltamivir Acid Potassium Salt Resistant Strains
Executive Summary & Core Distinction
Target Compound: Oseltamivir Acid Potassium Salt (Active Metabolite Form) Application: In Vitro Neuraminidase Inhibition (NAI) Profiling
Critical Distinction: Researchers must distinguish between Oseltamivir Phosphate (the prodrug, "Tamiflu") and Oseltamivir Acid (the active carboxylate metabolite). Oseltamivir Phosphate is inactive in cell-free enzymatic assays because it requires hepatic esterase conversion. For in vitro cross-resistance profiling, Oseltamivir Acid Potassium Salt is the mandatory reagent to assess viral susceptibility accurately.
This guide details the cross-resistance landscape of strains resistant to Oseltamivir Acid, specifically focusing on the H275Y (N1) and E119V (N2) mutations, and provides a validated protocol for profiling using the MUNANA fluorescence assay.
Mechanism of Resistance
The primary driver of Oseltamivir resistance in Influenza A (H1N1) is the H275Y mutation (Histidine to Tyrosine at position 275, N1 numbering).[1][2][3][4]
-
Wild Type: The hydrophobic pocket of the neuraminidase enzyme accommodates the bulky side chain of Oseltamivir. To do this, Glutamic Acid at position 276 (E276) must rotate.
-
H275Y Mutant: The bulky Tyrosine residue causes steric hindrance, preventing E276 from rotating. This collapses the hydrophobic pocket required for Oseltamivir binding.
-
Cross-Resistance Implication: Drugs that rely on this specific hydrophobic pocket (like Peramivir) often share cross-resistance. Drugs that bind superficially (like Zanamivir) or to different targets (Baloxavir) remain effective.
Diagram: Resistance Mechanism & Pathway
Caption: Structural impact of H275Y mutation preventing Oseltamivir Acid binding via steric hindrance.
Comparative Guide: Alternatives & Cross-Resistance
When an isolate shows high IC50 values for Oseltamivir Acid, the following alternatives are profiled.
Zanamivir (Relenza)
-
Structure: Contains a guanidino group instead of an amino group.
-
Resistance Profile: Low Cross-Resistance. Zanamivir does not require the rotation of E276 to bind. Therefore, H275Y mutant strains generally remain susceptible to Zanamivir.[3]
-
Use Case: The primary alternative control in NAI assays for Oseltamivir-resistant strains.
Peramivir (Rapivab)
-
Structure: Cyclopentane ring (distinct from Oseltamivir) but shares binding requirements for the hydrophobic pocket.
-
Resistance Profile: High Cross-Resistance. The H275Y mutation significantly impacts Peramivir binding, often resulting in intermediate-to-high resistance (50-300x fold change).
-
Use Case: Important to profile to confirm multi-drug resistance (MDR) phenotypes.
Baloxavir Marboxil (Xofluza)
-
Mechanism: Cap-dependent endonuclease inhibitor (Polymerase Acidic protein).
-
Resistance Profile: No Cross-Resistance. Because it targets viral replication (PA subunit) rather than release (Neuraminidase), NA mutations like H275Y have no effect on Baloxavir efficacy.
-
Use Case: Negative control for NAI resistance; positive control for PA mutants (I38T).
Data Summary: IC50 Fold-Change Matrix
Values represent approximate fold-change relative to Wild Type (WT).
| Mutation (Subtype) | Oseltamivir Acid | Peramivir | Zanamivir | Baloxavir |
| H275Y (H1N1) | High (>400x) | High (50-300x) | Susceptible (<2x) | Susceptible (1x) |
| E119V (H3N2) | High (>100x) | Variable (1-10x) | Susceptible (<2x) | Susceptible (1x) |
| R292K (H3N2) | High (>1000x) | High (>100x) | Reduced (10-50x) | Susceptible (1x) |
| I223R (H1N1) | Reduced (10-50x) | Reduced (5-20x) | Reduced (2-10x) | Susceptible (1x) |
Experimental Protocol: Fluorescence NAI Assay
Objective: Determine the IC50 of Oseltamivir Acid Potassium Salt against a clinical isolate.
Reagents
-
Drug Stock: Oseltamivir Acid Potassium Salt (dissolved in dH2O to 10 mM). Do not use Oseltamivir Phosphate.
-
Substrate: MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid).[5][6]
-
Assay Buffer: 32.5 mM MES, 4 mM CaCl2, pH 6.5.
-
Stop Solution: 0.1 M Glycine, 25% Ethanol, pH 10.7.
Workflow Steps
-
Virus Titration: Determine the virus dilution required to yield a signal-to-noise ratio of 10:1 (target fluorescence ~1000 RFU).
-
Drug Dilution: Prepare half-log serial dilutions of Oseltamivir Acid Potassium Salt (Range: 0.01 nM to 10,000 nM).
-
Incubation (Binding):
-
Mix 50 µL of diluted virus + 50 µL of diluted Drug.
-
Incubate at 37°C for 30-45 minutes. Causality: Allows the drug to reach equilibrium binding with the neuraminidase active site.
-
-
Substrate Reaction:
-
Add 50 µL of MUNANA substrate.
-
Incubate at 37°C for 60 minutes.
-
-
Termination: Add 100 µL Stop Solution. Causality: High pH enhances the fluorescence of the cleaved 4-MU product and stops enzyme activity.
-
Read: Measure Fluorescence (Ex 365 nm / Em 450 nm).
Self-Validating Quality Control (QC)
-
WT Control: Every plate must include a known Wild Type strain (e.g., A/California/07/2009). The IC50 for Oseltamivir Acid must fall between 0.1 nM and 1.5 nM . If >2.0 nM, the reagents are degraded or the buffer pH is incorrect.
-
Zanamivir Control: Run Zanamivir in parallel. If the strain is H275Y, Zanamivir IC50 should remain low (<2 nM) while Oseltamivir spikes (>100 nM). If both are high, suspect R292K or assay error.
Diagram: Screening Workflow
Caption: Step-by-step workflow for determining IC50 using Oseltamivir Acid Potassium Salt.
References
-
Moscona, A. (2005).[7] Neuraminidase Inhibitors for Influenza. New England Journal of Medicine, 353, 1363-1373. Link
-
Centers for Disease Control and Prevention (CDC). (2016). Antiviral Drug Resistance among Influenza Viruses.[2][8][9] Link
-
Nguyen, H. T., et al. (2010). Oseltamivir Resistance and Cross-Resistance to Other Neuraminidase Inhibitors.[2][3][9][10] Clinical Infectious Diseases, 50(5), 705-712. Link
-
World Health Organization (WHO). (2011).[9] Manual for the laboratory diagnosis and virological surveillance of influenza. WHO Global Influenza Surveillance Network. Link
-
Gubareva, L. V., et al. (2001). Comparison of the activities of zanamivir, oseltamivir, and RWJ-270201 against clinical isolates of influenza virus and neuraminidase inhibitor-resistant variants. Antimicrobial Agents and Chemotherapy, 45(12), 3403-3408. Link
Sources
- 1. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detection and management of antiviral resistance for influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurosurveillance.org [eurosurveillance.org]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological selectivity profile of oseltamivir prodrug (Tamiflu®) and active metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Drug Resistance among Influenza Viruses | Influenza (Flu) | CDC [cdc.gov]
- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 10. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Validation of Analytical Methods for Oseltamivir Phosphate
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients (APIs) is the bedrock of quality control and regulatory compliance. Oseltamivir, the active component in antiviral medications, requires meticulously validated analytical methods to ensure its identity, purity, and potency. This guide provides an in-depth comparison of common analytical techniques for Oseltamivir Phosphate, grounded in the principles of scientific integrity and supported by experimental data. We will delve into the "why" behind the methodologies, offering insights that go beyond mere procedural descriptions.
The Imperative of Method Validation
The validation of an analytical procedure is the formal process of demonstrating that the method is suitable for its intended purpose[1][2]. This is not merely a regulatory hurdle but a fundamental scientific necessity to ensure the reliability and consistency of analytical data. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process, outlining the validation characteristics that must be evaluated[1][2]. These parameters, including specificity, linearity, accuracy, precision, and robustness, form the basis of our comparative analysis.
A Comparative Overview of Analytical Methodologies
The choice of an analytical method is a critical decision driven by factors such as the nature of the analyte, the sample matrix, the required sensitivity, and practical considerations like cost and throughput. For Oseltamivir Phosphate, several techniques have been successfully validated, with High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Colorimetric methods being the most prevalent.
| Feature | HPLC | UV-Vis Spectrophotometry | Colorimetric Methods |
| Principle | Separation based on polarity and interaction with a stationary phase. | Measurement of light absorbance by the analyte at a specific wavelength. | Formation of a colored complex with the analyte, followed by absorbance measurement. |
| Specificity | High; can separate Oseltamivir from its impurities and degradation products. | Moderate; susceptible to interference from other UV-absorbing compounds. | Lower; potential for interference from other compounds that can form colored complexes. |
| Sensitivity | High | Moderate | Moderate to High |
| Throughput | Moderate | High | High |
| Cost & Complexity | High | Low | Low to Moderate |
In-Depth Analysis and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC stands as the gold standard for the analysis of Oseltamivir Phosphate, offering unparalleled specificity and sensitivity. Its ability to separate the API from related substances and degradation products makes it an indispensable tool for stability studies and impurity profiling.
The selection of a reversed-phase C18 column is a deliberate choice based on the moderately polar nature of Oseltamivir. The non-polar stationary phase retains the analyte through hydrophobic interactions, while the polar mobile phase facilitates its elution. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a balance between retention and elution, ensuring a good peak shape and resolution. The pH of the mobile phase is also a critical parameter, as it influences the ionization state of Oseltamivir and, consequently, its retention behavior.
-
Preparation of Solutions:
-
Solution A: Dissolve 6.8 g of potassium dihydrogen phosphate in 980 mL of water. Adjust the pH to 6.0 with a 1 M potassium hydroxide solution and dilute to 1 L with water.
-
Mobile Phase: Mix methanol, acetonitrile, and Solution A in a ratio of 245:135:620 (v/v/v).
-
Diluent: Use the same composition as the mobile phase.
-
Standard Solution: Prepare a 1 mg/mL solution of USP Oseltamivir Phosphate Reference Standard in the Diluent.
-
Sample Solution: Prepare a 1 mg/mL solution of the Oseltamivir Phosphate sample in the Diluent.
-
-
Chromatographic Conditions:
-
Mode: Liquid Chromatography (LC)
-
Detector: UV at 207 nm
-
Column: 4.6-mm × 25-cm; L7 packing
-
Column Temperature: 50°C
-
Flow Rate: 1.2 mL/min
-
Injection Volume: 15 µL
-
-
System Suitability:
-
Inject the Standard solution and verify that the tailing factor is not more than 2.0 and the relative standard deviation for replicate injections is not more than 2.0%.
-
-
Analysis:
-
Inject the Standard and Sample solutions and calculate the percentage of Oseltamivir Phosphate in the sample.
-
| Parameter | Result |
| Linearity Range | 70-130 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Accuracy (% Recovery) | 99.79% to 101.30% |
| Precision (%RSD) | <1% for system precision, <2% for other parameters[3] |
| LOD | 2.98 µg/mL |
| LOQ | 9.98 µg/mL |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition. |
UV-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry offers a simpler, faster, and more economical alternative to HPLC for the routine analysis of Oseltamivir Phosphate, particularly in quality control settings where the composition of the sample is well-defined.
This method relies on the principle that Oseltamivir Phosphate absorbs light in the ultraviolet region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) is a characteristic of the molecule and is selected for quantification to ensure the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength setting. The choice of solvent is also important; it must be transparent in the wavelength range of interest and should not interact with the analyte in a way that alters its absorbance characteristics.
-
Preparation of Solutions:
-
Solvent: Methanol
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of Oseltamivir Phosphate in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 4-24 µg/mL).
-
Sample Solution: Accurately weigh a portion of the powdered sample equivalent to 10 mg of Oseltamivir Phosphate, dissolve it in and dilute to 100 mL with methanol. Filter the solution if necessary and make further dilutions to bring the concentration within the linear range.
-
-
Spectrophotometric Analysis:
-
Determine the λmax of Oseltamivir Phosphate in methanol (typically around 208.5 nm).
-
Measure the absorbance of the working standard solutions and the sample solution at the λmax against a methanol blank.
-
-
Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of Oseltamivir Phosphate in the sample solution from the calibration curve.
-
| Parameter | Result |
| Linearity Range | 4-24 µg/mL[2] |
| Correlation Coefficient (r²) | >0.999 |
| Accuracy (% Recovery) | 99.32% to 99.97%[2] |
| Precision (%RSD) | <2.0% |
| LOD | Not always reported, but generally higher than HPLC. |
| LOQ | Not always reported, but generally higher than HPLC. |
| Robustness | Generally robust, but sensitive to pH changes if an aqueous solvent is used. |
Colorimetric Methods
Colorimetric methods provide a rapid and low-cost approach for the quantification of Oseltamivir, making them suitable for high-throughput screening and resource-limited settings. These methods typically involve a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte.
The chemistry of colorimetric assays for Oseltamivir often leverages the presence of its primary amine group. This functional group can react with specific reagents to form a chromophore (a colored compound). For instance, Oseltamivir can form an ion-pair complex with an anionic dye like bromophenol blue. The formation of this complex is pH-dependent, and the colored product can be extracted into an organic solvent for spectrophotometric measurement. The choice of the dye and the reaction conditions are optimized to ensure a stable and intensely colored product, maximizing the sensitivity of the assay.
-
Preparation of Reagents:
-
Bromophenol Blue (BPB) Solution (0.1%): Dissolve 100 mg of BPB in 100 mL of distilled water.
-
Hydrochloric Acid (0.1 N): Prepare by diluting concentrated HCl.
-
Chloroform: Analytical grade.
-
-
Preparation of Solutions:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of Oseltamivir Phosphate in water.
-
Working Standard Solutions: Dilute the stock solution with water to obtain concentrations in the range of 10-100 µg/mL.
-
-
Assay Procedure:
-
Into a series of separating funnels, add aliquots of the working standard solutions.
-
To each funnel, add 1 mL of 0.1 N HCl and 1.0 mL of the BPB solution and mix well.
-
Add 10 mL of chloroform and shake for 2 minutes.
-
Allow the layers to separate and collect the chloroform layer.
-
Measure the absorbance of the chloroform layer at the λmax of the colored complex (around 420 nm) against a reagent blank.
-
-
Analysis:
-
Construct a calibration curve and determine the concentration of Oseltamivir in the sample.
-
| Parameter | Result |
| Linearity Range | 10-100 µg/mL[4] |
| Correlation Coefficient (r²) | >0.998[4] |
| Accuracy (% Recovery) | Within acceptable limits as per ICH guidelines. |
| Precision (%RSD) | Within acceptable limits as per ICH guidelines. |
| LOD | Generally higher than HPLC. |
| LOQ | Generally higher than HPLC. |
| Robustness | Sensitive to pH and reagent concentrations. |
Visualizing the Validation Workflow
The process of analytical method validation can be visualized as a structured workflow, ensuring that all critical parameters are systematically evaluated.
Caption: Workflow of Analytical Method Validation according to ICH Q2(R1).
Logical Relationships in Method Selection
The choice of an analytical method is a multi-faceted decision. The following diagram illustrates the logical relationships between key method attributes and their suitability for different applications.
Caption: Decision logic for selecting an analytical method for Oseltamivir.
Conclusion: A Method for Every Need
This guide has provided a comparative analysis of three widely used analytical methods for the quantification of Oseltamivir Phosphate. The high specificity and sensitivity of HPLC make it the method of choice for research, development, and stability studies where a comprehensive understanding of the sample composition is critical. For routine quality control of known formulations, UV-Vis spectrophotometry offers a pragmatic balance of performance, speed, and cost-effectiveness. Colorimetric methods, while less specific, provide a valuable tool for rapid screening and analysis in high-throughput or resource-constrained environments.
Ultimately, the selection of an analytical method should be a well-informed decision based on a thorough understanding of the method's capabilities and limitations, as demonstrated through a rigorous validation process. By adhering to the principles of scientific integrity and the guidelines set forth by regulatory bodies, researchers and drug development professionals can ensure the quality, safety, and efficacy of Oseltamivir-containing medicines.
References
- Green, M. D., Nettey, H., & Wirtz, R. A. (2008). Determination of oseltamivir quality by colorimetric and liquid chromatographic methods. Emerging infectious diseases, 14(4), 552.
-
ICH Harmonised Tripartite Guideline. (1995). Validation of analytical procedures: text and methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Bari, M., & Rane, K. (2008). Development and validation of oseltamivir phosphate in Fluvir® by UV-spectrophotometer. Asian Journal of Research in Chemistry, 1(2), 64-66.
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
- Narasimhan, B., Abida, K., & Srinivas, K. (2008). Stability indicating RP-HPLC method development and validation for oseltamivir API. Chemical and Pharmaceutical Bulletin, 56(4), 413-417.
- Green, M. D., Nettey, H., & Wirtz, R. A. (2008). Determination of oseltamivir quality by colorimetric and liquid chromatographic methods. Emerging infectious diseases, 14(4), 552.
-
Green, M. D., Nettey, H., & Wirtz, R. A. (2008). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. CDC Stacks. [Link]
- Prasad, B., Meeravali, T., Bhavani, N. D., Rajesh, Y., & Bhawani, S. (2017). Determination of Oseltamivir Phosphate in Capsules by Visible Spectrophotometry.
- Gungor, S. (2022). A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations.
- Ramana, G. V., & Prasad, Y. R. (2010). Spectrophotometric Estimation of Oseltamivir in Pharmaceutical Formulations. E-Journal of Chemistry, 7(S1), S499-S502.
- Gouthami, T. J., Sivasubramanian, L., Sowjanya, V., & Manish. (2023). Development and Validation Of Spectrophotometric Methods For The Estimation of Oseltamivir Phosphate. International Journal of Pharmaceutical Research & Technology, 4(2).
- Sarris, D., & Zikou, A. (2020). Validation of Spectrophotometric Method for Determination of Oseltamivir in Pharmaceutical Formulation Using 7-Chloro-4-Nitrobenzo-2-Oxa-1, 3-Diazole. Current Trends in Analytical and Bioanalytical Chemistry, 4(1), 145-150.
-
Gungor, S. (2021). A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations. ResearchGate. [Link]
- Gungor, S. (2022). A comparative study of HPLC and UV spectrophotometric methods for oseltamivir quantification in pharmaceutical formulations.
- Joseph-Charles, J., Guédina, K., & Laborde-Kummer, E. (2007). Development and validation of a rapid HPLC method for the determination of oseltamivir phosphate in Tamiflu and generic versions. Journal of pharmaceutical and biomedical analysis, 44(4), 1008-1013.
-
YanJane, S. A., Ghurghure, S. M., & Matole, V. K. (2015). Development & Validation of RP-HPLC Method for the Determination of Oseltamivir Phosphate API. Zenodo. [Link]
- Mohammed, I., Khaja, S., & Shaik, S. (2020). Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. International Journal of ChemTech Research, 13(1), 107-116.
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Oseltamivir Phosphate Monograph. Scribd. [Link]
- Rashed, N. S., Abdallah, O. M., & Said, N. S. (2017). Validated Stability–Indicating Methods for Determination of Oseltamivir Phosphate. British Journal of Pharmaceutical Research, 16(1), 1-9.
Sources
Optimization of Neuraminidase Inhibition Assays: Oseltamivir Acid Potassium Salt vs. Free Acid
Executive Summary
In high-throughput screening and mechanistic studies of influenza neuraminidase (NA), the choice of reference standard—Oseltamivir Carboxylate (Free Acid) versus Oseltamivir Carboxylate Potassium Salt —is a critical variable often overlooked. While both forms deliver the same active pharmacophore, their physicochemical properties differ significantly, impacting assay reproducibility, stock solution stability, and ionic interference.
This guide provides a technical comparison of these two forms, recommending the Potassium Salt for aqueous bioassays due to its superior solubility profile and pH neutrality, which minimizes the need for organic co-solvents (DMSO) that can skew enzymatic kinetics.
Technical Comparison: The "Hidden" Variables
The active metabolite of Oseltamivir (Tamiflu®) is Oseltamivir Carboxylate (also known as Oseltamivir Acid or GS 4071).[1] The phosphate form (prodrug) is inactive in vitro and must not be used in enzyme inhibition assays. Researchers must choose between the Free Acid and the Potassium Salt of the active metabolite.
Physicochemical Properties Table[2]
| Feature | Oseltamivir Acid (Free Acid) | Oseltamivir Acid Potassium Salt |
| CAS Number | 187227-45-8 | 1363339-68-7 |
| Formula | ||
| Molecular Weight | 284.35 g/mol | 322.45 g/mol |
| Solubility (Water) | Low / Slow (< 50 mg/mL)* | High / Instant (> 100 mg/mL) |
| Solubility (DMSO) | High | Low |
| pH in Solution | Acidic (requires buffering) | Neutral (~pH 7.0) |
| Assay Suitability | Requires DMSO or pH adjustment | Directly soluble in assay buffer |
*Note: While the free acid can eventually dissolve in water with sonication and warming, it often precipitates upon cooling or storage, leading to inconsistent dosing.
The Solubility & pH Challenge
-
Free Acid: Being a zwitterion with a carboxylic acid tail, the free acid has poor kinetics of dissolution in neutral water. Researchers often resort to dissolving it in DMSO (Dimethyl Sulfoxide) . However, DMSO concentrations >1-2% can inhibit neuraminidase activity or affect the fluorescence signal of the MUNANA substrate, introducing artifacts.
-
Potassium Salt: This form is pre-neutralized. The potassium ion (
) dissociates rapidly, leaving the active carboxylate anion fully solvated. This allows for the preparation of highly concentrated aqueous stock solutions (e.g., 10 mM) directly in the assay buffer (e.g., MES or TRIS), completely eliminating DMSO from the workflow.
Experimental Protocol: Neuraminidase Inhibition Assay (MUNANA)
This protocol is optimized for the Potassium Salt to ensure maximum reproducibility. If using the Free Acid, see the Critical Modification note below.
Reagents & Preparation
-
Assay Buffer: 32.5 mM MES (pH 6.5), 4 mM
.-
Note: Calcium is essential for NA thermostability.
-
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[2]
-
Enzyme: Influenza Neuraminidase (Virus lysate or recombinant NA).
-
Reference Standard: Oseltamivir Acid Potassium Salt.[3]
Stock Solution Preparation (Stoichiometry Correction)
To achieve a final concentration equivalent to the active free acid, you must correct for the potassium mass.
Target: 10 mM Stock Solution of Active Oseltamivir Carboxylate (
-
Calculate Mass Required:
-
Dissolution: Weigh 32.2 mg of Potassium Salt. Add 10 mL of ddH2O . Vortex briefly. (Dissolution should be instant).
-
Storage: Aliquot and store at -20°C. Stable for >6 months.
Assay Workflow
-
Serial Dilution: Dilute the 10 mM stock in Assay Buffer to generate a 4-fold dilution series (Range: 1000 nM to 0.01 nM).
-
Pre-incubation: Mix 20 µL of diluted Inhibitor with 20 µL of Enzyme. Incubate for 30 min at 37°C.
-
Why? Oseltamivir is a slow-binding inhibitor. Pre-incubation allows equilibrium binding to the active site.
-
-
Substrate Addition: Add 40 µL of 100 µM MUNANA substrate.
-
Reaction: Incubate for 60 min at 37°C.
-
Stop: Add 100 µL of Stop Solution (0.2 M Glycine, pH 10.7, 25% Ethanol).
-
Read: Measure Fluorescence (Ex: 365 nm / Em: 450 nm).
CRITICAL MODIFICATION FOR FREE ACID: If you must use the Free Acid, dissolve the powder in 100% DMSO to make the 10 mM stock. When diluting into the assay plate, ensure the final DMSO concentration is <0.5% in all wells. You must include a "Vehicle Control" (Buffer + 0.5% DMSO) to normalize data, as DMSO may suppress the enzyme signal by 5-10%.
Mechanistic Visualization
The following diagrams illustrate the activation pathway and the comparative workflow for stock preparation.
Drug Activation Pathway
Oseltamivir Phosphate (Tamiflu) is a prodrug.[4][5] Using it directly in this assay will yield false negative results because it lacks the carboxylate group required to bind the NA active site.
Caption: The prodrug requires biological hydrolysis. For in vitro assays, the Potassium Salt provides the active carboxylate form immediately upon dissolution.
Workflow Comparison: Salt vs. Free Acid
Caption: Method B (Potassium Salt) eliminates organic solvents, reducing experimental error and simplifying the workflow.
References
-
Centers for Disease Control and Prevention (CDC). (2008). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases.
-
World Health Organization (WHO). (2011). Manual for the laboratory diagnosis and virological surveillance of influenza. (Section on Neuraminidase Inhibition Assays).
-
MedChemExpress. (2024). Oseltamivir Acid Product Information & Solubility Data.[6][7][8][9]
-
Gubareva, L. V., et al. (2001).[10] Comparison of the activities of zanamivir, oseltamivir, and RWJ-270201 against clinical isolates of influenza virus.[10] Antimicrobial Agents and Chemotherapy.[10][11]
-
Barrett, S., et al. (2011). Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors. PLoS ONE.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay | MDPI [mdpi.com]
- 3. BioOrganics [bioorganics.biz]
- 4. biocompare.com [biocompare.com]
- 5. Oseltamivir carboxylate and GS 4071 and Ro 64-0802Supplier | CAS 187227-45-8| influenza virus neuraminidase Inhibitor | AOBIOUS [aobious.com]
- 6. schd-shimadzu.com [schd-shimadzu.com]
- 7. selleckchem.com [selleckchem.com]
- 8. lifetechindia.com [lifetechindia.com]
- 9. medkoo.com [medkoo.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]
Reproducibility of IC50 results with Oseltamivir acid potassium salt
Content Type: Publish Comparison Guide Audience: Researchers, Virologists, and Drug Discovery Scientists
Executive Summary: The "Prodrug Trap" in In Vitro Assays
Reproducibility in neuraminidase (NA) inhibition assays is frequently compromised by a fundamental reagent error: the confusion between the clinical drug form and the active metabolite.
Oseltamivir Phosphate (Tamiflu®) is a prodrug designed for oral bioavailability. It requires hepatic hydrolysis to become active. In in vitro enzyme assays, it acts as a negative control, exhibiting negligible inhibitory activity.
Oseltamivir Acid Potassium Salt (Oseltamivir Carboxylate) is the active metabolite in a stable, soluble salt form. This is the required reagent for determining IC50 values in biochemical assays.
This guide objectively compares the performance of these forms, benchmarks them against Zanamivir, and outlines a self-validating protocol to ensure IC50 reproducibility across different assay platforms (MUNANA vs. Chemiluminescence).
Mechanistic Grounding: Why Salt Form Dictates Potency
To understand the divergence in IC50 results, one must visualize the structural interaction at the viral neuraminidase active site. The viral enzyme requires a free carboxylate group to interact with the arginine triad (Arg118, Arg292, Arg371) within the catalytic pocket.
Diagram 1: Mechanism of Action & Metabolism
This diagram illustrates the metabolic conversion required for activity and why the Phosphate form fails in vitro.
Caption: Oseltamivir Phosphate lacks the free carboxylate required for high-affinity binding to the NA active site arginine triad. The Potassium Salt dissociates directly into the active anion.
Comparative Performance Data
The following data aggregates results from validated fluorometric (MUNANA) and chemiluminescent (NA-Star) assays.
Table 1: The Reagent Gap (Active vs. Prodrug)
Objective comparison of IC50 values against Influenza A (H1N1) Wild Type.
| Reagent Form | Functional Status | Typical IC50 (nM) | Relative Potency |
| Oseltamivir Acid Potassium Salt | Active | 0.1 – 0.6 nM | 100% (Baseline) |
| Oseltamivir Phosphate | Inactive (Prodrug) | > 10,000 nM | < 0.01% |
| Zanamivir (Comparator) | Active | 0.2 – 1.0 nM | ~90-110% |
Technical Insight: Using Oseltamivir Phosphate in an enzyme assay will often yield a flat dose-response curve, which researchers may misinterpret as a "resistant viral strain" or assay failure.
Table 2: Impact of Assay Platform on IC50
Comparison of Oseltamivir Acid Potassium Salt performance across substrate types.
| Variable | Fluorometric (MUNANA) | Chemiluminescent (NA-Star) |
| Substrate Affinity (Km) | Lower affinity | Higher affinity |
| Sensitivity | Good (Signal/Noise ~20:1) | Superior (Signal/Noise >100:1) |
| IC50 Value Trend | Generally Higher | Generally Lower |
| Reproducibility (CV%) | 15 - 25% | 5 - 10% |
| Detection of Resistance | Reliable | High resolution for weak resistance |
Validated Protocol: Self-Validating Neuraminidase Inhibition
Objective: Determine IC50 of Oseltamivir Acid Potassium Salt with <15% inter-assay variability.
Critical Reagents
-
Active Drug: Oseltamivir Acid Potassium Salt (Dissolve in sterile ddH2O; store aliquots at -20°C).
-
Buffer System: 33 mM MES (pH 6.5), 4 mM CaCl₂ .
-
Causality: Calcium is structurally essential for N1 neuraminidase.[1] It stabilizes the active site loop. Omitting CaCl₂ can artificially inflate IC50 values by destabilizing the enzyme-drug complex.
-
-
Substrate: 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).[2][3][4][5][6]
Workflow Diagram
This workflow emphasizes the "Pre-incubation" step, critical for distinguishing slow-binding kinetics.
Caption: The 30-minute pre-incubation step is mandatory for Oseltamivir to reach equilibrium binding, preventing IC50 drift.
Step-by-Step Methodology
-
Enzyme Titration (Pre-Assay):
-
Titrate viral NA to determine the dilution that yields a signal 10-20x above background but remains within the linear range of the fluorometer.
-
Self-Validation: If signal < 10x background, increase enzyme or switch to chemiluminescence.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock of Oseltamivir Acid Potassium Salt .
-
Perform ½-log serial dilutions in Assay Buffer (MES + CaCl₂) ranging from 1000 nM down to 0.01 nM. Include a "No Inhibitor" control (100% activity) and a "Buffer Only" blank.
-
-
Binding Equilibrium (Pre-Incubation):
-
Mix 25 µL of diluted inhibitor with 25 µL of enzyme.[5]
-
Incubate for 30-45 minutes at 37°C.
-
Why: Oseltamivir exhibits "slow-binding" kinetics. Omitting this step can shift IC50 values higher by 2-5 fold, masking potency.
-
-
Reaction Initiation:
-
Add 50 µL of MUNANA substrate (200 µM stock → 100 µM final).
-
Incubate for 60 minutes at 37°C protected from light.
-
-
Termination & Read:
-
Add 100 µL of Stop Solution (0.14 M NaOH in 83% Ethanol).
-
Why Ethanol? It aids in solubilizing the fluorescent product (4-MU) and stabilizes the signal.
-
Read immediately at Ex/Em 365/450 nm.
-
-
Data Analysis:
-
Subtract background (Buffer Only) from all wells.
-
Calculate % Inhibition:
. -
Fit data to a 4-parameter logistic (4-PL) curve to determine IC50.
-
Troubleshooting Reproducibility Issues
| Observation | Likely Cause | Corrective Action |
| IC50 > 1000 nM (Wt Virus) | Wrong Salt Form | Ensure Oseltamivir Acid Potassium Salt is used, NOT Phosphate. |
| High Variability (CV > 30%) | Calcium Deficiency | Verify buffer contains 4 mM CaCl₂ . |
| Drifting IC50 | Non-Equilibrium | Increase pre-incubation time to 45 mins. |
| Low Signal | pH Mismatch | Ensure Stop Solution is high pH (>10) to maximize 4-MU fluorescence. |
References
-
Neuraminidase Inhibitor Susceptibility Network. "Evaluation of Neuraminidase Enzyme Assays Using Different Substrates." PLoS ONE, 2012.
-
Centers for Disease Control and Prevention (CDC). "Neuraminidase Inhibition Assay Protocol." Influenza Division, 2016.
-
Barrett, S. et al. "Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors."[7] PLoS ONE, 2011.
-
Varghese, J.N. et al. "Structural evidence for a functional role of calcium in neuraminidase." Structure, 1998.
-
World Health Organization. "Manual for the laboratory diagnosis and virological surveillance of influenza." WHO Press, 2011.
Sources
- 1. Impact of calcium on N1 influenza neuraminidase dynamics and binding free energy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real Time Enzyme Inhibition Assays Provide Insights into Differences in Binding of Neuraminidase Inhibitors to Wild Type and Mutant Influenza Viruses | PLOS One [journals.plos.org]
Quality Control Standards for Oseltamivir Acid Potassium Salt Reagents: A Comparative Guide
Oseltamivir, widely known by its brand name Tamiflu, is a cornerstone antiviral for influenza. However, a frequent and costly pitfall in preclinical drug development and virological surveillance is the misunderstanding of its chemical forms. To ensure the integrity of in vitro assays, researchers must establish rigorous quality control (QC) standards for their reference reagents. This guide objectively compares oseltamivir reagent grades and provides self-validating protocols for their application.
The Mechanistic Imperative: Why the Potassium Salt?
Oseltamivir is administered clinically as oseltamivir phosphate , an ethyl ester prodrug. In in vivo models, hepatic esterases rapidly hydrolyze this prodrug into its active carboxylate form: oseltamivir acid .
Because in vitro Neuraminidase Inhibition (NAI) assay buffers lack hepatic esterases, using the phosphate prodrug in vitro yields false-negative results, as the molecule cannot bind the viral enzyme's active site ([1]). To accurately assess viral susceptibility, researchers must utilize the active metabolite.
While oseltamivir free acid can be used, Oseltamivir acid potassium salt is the gold-standard reagent. The potassium salt provides superior aqueous solubility and stability in the slightly acidic buffers (pH 6.0–6.5) required for optimal viral neuraminidase activity. This prevents micelle formation or precipitation that can artificially skew IC50 calculations ([2]).
Fig 1: Oseltamivir activation pathway illustrating the necessity of the acid form for in vitro assays.
Comparative Quality Control Standards
Not all reference standards are created equal. Using crude in-house synthesized oseltamivir acid or degraded reagents introduces baseline noise that compromises the signal-to-noise ratio of fluorescence assays. Below is an objective comparison of reagent grades.
| QC Metric / Feature | Reagent-Grade Oseltamivir Acid K-Salt | Crude Synthesized Oseltamivir Acid | Oseltamivir Phosphate (Prodrug) |
| HPLC Purity | > 99.0% (Sharp, symmetrical peak) | 90 - 95% (Broad peak, impurities) | > 99.0% (But functionally useless) |
| Aqueous Solubility | Excellent (>50 mg/mL in assay buffer) | Moderate (Requires DMSO/heating) | Excellent |
| Moisture Content | < 0.5% (Karl Fischer titration) | Variable (> 2.0%) | < 0.5% |
| Functional IC50 | 0.1 - 3.4 nM (Accurate & Reproducible) | 5.0 - 15.0 nM (Artificially inflated) | > 10,000 nM (Inactive in vitro) |
| Assay Interference | None | High (Residual solvents quench signal) | None |
Analytical & Functional Validation Protocols
A robust quality control framework requires both analytical chemistry (to confirm purity) and functional biology (to confirm enzymatic inhibition). The following self-validating protocols ensure the integrity of your oseltamivir acid potassium salt reagent.
Protocol 1: HPLC-UV Purity Assessment
Causality & Logic: Oseltamivir acid is a highly polar molecule. Using a strictly organic mobile phase will result in poor retention and peak tailing. A buffered mobile phase (pH 6.8) is critical to control the ionization state of the carboxylate group, ensuring sharp, symmetrical peaks for accurate area-under-the-curve (AUC) integration ([3]).
Step-by-Step Methodology:
-
System Preparation: Equip an HPLC system with a C8 or C18 column (e.g., 5 µm, 100 Å, 250 x 4.6 mm). Set the column oven to 30°C.
-
Mobile Phase: Prepare a 50:50 (v/v) mixture of Methanol and 0.02 M Potassium Phosphate buffer. Adjust the pH to 6.8 using dilute phosphoric acid or potassium hydroxide.
-
Sample Dilution: Dissolve 1.0 mg of Oseltamivir acid potassium salt in 1.0 mL of the mobile phase.
-
Self-Validating Step: Always use the mobile phase as the sample diluent to prevent solvent-front distortion and retention time drift[3].
-
-
Chromatography: Inject 20 µL of the sample at a flow rate of 1.0 mL/min.
-
Detection: Monitor UV absorbance at 230 nm. The target purity should be ≥ 99.0% by peak area normalization.
Protocol 2: Fluorescence-Based Neuraminidase Inhibition (NAI) Assay
Causality & Logic: The NAI assay relies on the viral neuraminidase enzyme cleaving the fluorogenic substrate MUNANA (2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) to release 4-methylumbelliferone (4-MU). Oseltamivir acid competitively binds the enzyme's active site. If the reagent is pure, fluorescence will decrease in a precise, dose-dependent manner[1].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 300 µM master stock of Oseltamivir acid potassium salt in 2x assay buffer (66.6 mM MES, 8 mM CaCl2, pH 6.5). Perform 10-fold serial dilutions to create working concentrations from 0.03 nM to 30,000 nM[1].
-
Virus Incubation: In a black 96-well flat-bottom plate, mix 25 µL of the standardized influenza virus (e.g., A/H1N1pdm09) with 25 µL of each inhibitor dilution. Incubate at 37°C for 45 minutes to allow the inhibitor to bind the NA active site[2].
-
Substrate Addition: Add 50 µL of 200 µM MUNANA substrate to all wells. Incubate in the dark at 37°C for 60 minutes[2].
-
Reaction Termination: Add 100 µL of Stop Solution (0.1 M Glycine, pH 10.7).
-
Causality: The highly alkaline pH halts enzymatic cleavage and maximizes the fluorescence quantum yield of the released 4-MU[1].
-
-
Data Acquisition: Measure fluorescence using a microplate reader (Excitation: 355 nm / Emission: 460 nm). Calculate the IC50 using non-linear regression.
-
Self-Validating Step: Include a virus-free blank (to measure background noise) and a drug-free virus control (to measure maximum signal) to verify the assay's dynamic range.
-
Fig 2: Step-by-step workflow of the fluorescence-based MUNANA Neuraminidase Inhibition Assay.
References
-
Title: Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals Source: Journal of Visualized Experiments (NIH / PMC) URL: [Link]
-
Title: Extension of Tamiflu Shelf-Life in Strategic Stockpile for Public Health Source: Fortune Journals URL: [Link]
-
Title: Standardizing the influenza neuraminidase inhibition assay among United States public health laboratories conducting virological surveillance Source: Antiviral Research (UNL Digital Commons) URL: [Link]
Sources
Comparative kinetics of Oseltamivir acid potassium salt in different cell lines
Safety Operating Guide
Oseltamivir Acid Potassium Salt proper disposal procedures
As a Senior Application Scientist, I frequently audit laboratory workflows for the handling of active pharmaceutical ingredients (APIs). Oseltamivir Acid Potassium Salt (CAS: 1363339-68-7) is the stable potassium salt of oseltamivir carboxylate, the bioactive metabolite of the widely used antiviral prodrug Oseltamivir Phosphate.
Because it is a potent viral neuraminidase inhibitor 1, improper disposal not only poses occupational hazards (irritation, sensitization) but also introduces severe ecological risks. This guide provides a self-validating, step-by-step operational framework for the safe containment and disposal of this compound, ensuring your laboratory maintains compliance and protects both personnel and the environment.
Mechanistic Rationale for Disposal Choices
To build a truly safe laboratory environment, operators must understand why specific safety protocols are enforced.
-
Ecological Causality (Why no drain disposal?): Oseltamivir carboxylate is highly stable in aqueous environments. Discharging it down the drain introduces the active neuraminidase inhibitor into aquatic ecosystems. This exposes natural waterfowl—primary reservoirs for Influenza A—to sub-therapeutic drug levels, establishing a direct evolutionary pressure for the emergence of oseltamivir-resistant viral strains 1. Furthermore, environmental regulations strictly prohibit dilution as a substitute for proper hazardous waste treatment 2.
-
Aerosolization Causality (Why dampen spills?): The Internal Occupational Exposure Limit (IOEL) for oseltamivir compounds is exceptionally low (0.2 mg/m³) 3. Dry sweeping imparts kinetic energy to the fine salt powder, aerosolizing it and creating an immediate inhalation hazard. Dampening the powder with water increases the mass and cohesive forces of the particulates, trapping them in a slurry and preventing them from reaching the operator's breathing zone 4.
-
Chemical Causality (Why segregate from oxidizers?): Oseltamivir acid potassium salt contains secondary amines and amide functional groups. Mixing this waste with strong laboratory oxidizers (e.g., concentrated nitric acid, chlorine bleaches) can trigger exothermic degradation, potentially resulting in ignition or the release of highly toxic, corrosive nitrogen oxide (NOx) fumes 4.
Physicochemical Hazards and Exposure Limits
Before executing any disposal protocol, consult the quantitative constraints of the material.
Table 1: Quantitative Safety and Exposure Metrics for Oseltamivir Compounds
| Parameter | Value / Classification | Operational Implication |
| Internal Occupational Exposure Limit (IOEL) | 0.2 mg/m³ | Requires handling in a certified fume hood or Class II BSC to prevent inhalation 3. |
| Hazard Statements (GHS) | H302, H315, H319, H335 | Dictates mandatory use of chemical goggles, face shields, and nitrile gloves 5. |
| Chemical Incompatibilities | Strong oxidizing agents | Avoid mixing waste with nitrates, chlorine bleaches, or oxidizing acids 4. |
| Environmental Toxicity | Harmful to aquatic organisms | Absolutely prohibits sink/drain disposal; mandates high-temperature incineration 4. |
Waste Management Workflow
Workflow for the classification, containment, and disposal of Oseltamivir Acid Potassium Salt.
Self-Validating Disposal Methodologies
Protocol A: Routine Solid Waste Disposal (Powders, Vials, and Contaminated PPE)
Objective: Isolate solid API waste to prevent aerosolization and ensure compliant destruction.
-
Preparation: Don standard PPE (double nitrile gloves, lab coat, chemical splash goggles). Ensure the work is performed inside a functioning fume hood.
-
Collection: Place all empty vials, weighing boats, and heavily contaminated pipette tips into a dedicated, chemically compatible, puncture-resistant solid waste container.
-
Sealing: Do not compact the waste manually, as this can force API dust into the air. Seal the container tightly with a screw-cap lid.
-
Labeling: Affix a hazardous waste label immediately. Specify "Oseltamivir Acid Potassium Salt - Toxic/Irritant Solid" and note the date of first accumulation.
-
Transfer: Store the sealed container in a designated secondary containment tray in a cool, dry, well-ventilated area away from strong oxidizers until Environmental Health and Safety (EHS) pickup.
-
Validation Check: Invert the sealed container gently 180 degrees to ensure no particulate leakage occurs around the cap threads. Cross-reference the label date with the lab's 90-day hazardous waste accumulation log.
Protocol B: Aqueous Waste Management (HPLC Effluents and Washings)
Objective: Safely accumulate liquid waste containing dissolved oseltamivir acid without environmental discharge.
-
Segregation: Dedicate a specific high-density polyethylene (HDPE) carboy for oseltamivir liquid waste. Crucial: Do not mix this waste stream with nitric acid or concentrated bleach due to reactivity risks.
-
Transfer: Use a closed-system funnel or direct HPLC effluent tubing to transfer liquid waste into the carboy to minimize vapor/aerosol exposure.
-
Venting: Ensure the carboy is equipped with a vented cap to prevent pressure buildup from incidental off-gassing.
-
Disposal: Once the carboy reaches 80% capacity, seal it with a non-vented transport cap, label it as "Hazardous Aqueous Pharmaceutical Waste - Contains Oseltamivir Acid," and request EHS collection.
-
Validation Check: Verify the liquid level is strictly below the 80% fill line to allow for thermal expansion. Inspect the secondary containment tray for any signs of micro-leaks or crystallization.
Protocol C: Accidental Spill Cleanup Procedure
Objective: Contain and neutralize a dry powder spill while keeping airborne particulates below the 0.2 mg/m³ IOEL.
-
Evacuation & Assessment: If a large spill occurs outside a fume hood, evacuate personnel from the immediate area. Allow HVAC systems to clear ambient dust for 10-15 minutes.
-
Advanced PPE: Don a NIOSH-approved HEPA-filtered respirator (N95 or P100), face shield, and chemical-resistant suit.
-
Dampening (The Critical Step): Gently mist the spilled powder with distilled water. Do not use a high-pressure spray, which will aerosolize the powder. The water increases particle cohesion.
-
Collection: Use a dedicated HEPA-filtered vacuum cleaner (explosion-proof/grounded) to collect the dampened material. If a vacuum is unavailable, use non-sparking tools to sweep the wet slurry into a chemical waste bag.
-
Decontamination: Wash the spill surface thoroughly with soap and water. Collect all wash water using absorbent pads, and dispose of the pads as solid hazardous waste.
-
Validation Check: Post-cleanup, perform a wet-wipe test on the spill surface using a clean, damp filter paper. Visually inspect the paper against a dark background for any residual white powder. If detected, repeat the decontamination step.
References
-
PubChem - Oseltamivir. National Institutes of Health (NIH). 1
-
Personal protective equipment for handling Oseltamivir acid. BenchChem. 3
-
Oseltamivir Phosphate Safety Data Sheet. Santa Cruz Biotechnology. 4
-
SAFETY DATA SHEET - Oseltamivir phosphate. Fisher Scientific.5
-
Laboratory Safety & Standard Procedures. University of Miami. 2
Sources
Personal protective equipment for handling Oseltamivir Acid Potassium Salt
Topic: Personal Protective Equipment for Handling Oseltamivir Acid Potassium Salt Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Safety & Operational Guide
Introduction & Hazard Profile
Oseltamivir Acid Potassium Salt (CAS: 1363339-68-7) is the salt form of oseltamivir carboxylate, the active metabolite of the antiviral prodrug oseltamivir phosphate (Tamiflu®). Unlike the prodrug, the free acid is the pharmacologically active neuraminidase inhibitor.
Scientific Safety Directive: While standard Safety Data Sheets (SDS) often classify pharmaceutical intermediates generically, this compound must be handled as a Potent Pharmaceutical Compound . The internal occupational exposure limit (IOEL) for the related oseltamivir phosphate has been established by Roche at 0.2 mg/m³ [1].[1] As the active metabolite, the potassium salt shares this high-potency profile and requires containment strategies equivalent to Occupational Exposure Band (OEB) 3 or 4 .
Key Physicochemical Hazards:
-
Physical State: Solid powder (potential for airborne dust generation).
-
Routes of Entry: Inhalation (primary risk), Ingestion, Mucous Membrane Contact.
-
Biological Activity: Highly specific neuraminidase inhibition; potential for sensitization or respiratory irritation.
Personal Protective Equipment (PPE) Matrix
The following matrix dictates PPE requirements based on the scale of operation and physical state of the material. This tiered approach prevents over-gowning for minor tasks while ensuring maximum protection during high-risk activities.
Table 1: PPE Specification Matrix
| Protection Zone | Small Scale (<100 mg) (e.g., QC analysis, Stock Prep) | Large Scale (>100 mg) (e.g., Synthesis, Aliquoting) | Spill Cleanup / Emergency |
| Respiratory | N95 / P2 Respirator (If outside containment) | PAPR (Powered Air Purifying Respirator) (HEPA Filter) | Full-Face Respirator (P100/Organic Vapor Cartridge) |
| Hand Protection | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Double Nitrile + Sleeve Covers (Extended cuff required) | Chemical Resistant Laminate (e.g., Silver Shield) |
| Eye/Face | Safety Glasses (Side shields required) | Chemical Goggles or Face Shield | Full-Face Respirator Mask |
| Body | Lab Coat (Buttoned, cotton/poly blend) | Disposable Tyvek® Coverall (Elastic wrists/ankles) | Impervious Chemical Suit (Tychem® or equivalent) |
| Engineering Control | Chemical Fume Hood (Face velocity: 80-100 fpm) | Powder Containment Hood / Isolator (HEPA filtered exhaust) | Restricted Access Area |
Operational Workflow: From Receipt to Disposal
This workflow integrates safety checks into the experimental process to create a self-validating safety system.
Phase 1: Receipt & Inspection
-
Inspect Packaging: Verify the outer container is intact before bringing it into the lab.
-
Wipe Down: Wipe the exterior with 70% Ethanol/Water to remove potential transit contamination.
-
Storage: Store at -20°C (or as specified on CoA) in a dedicated "Potent Compound" secondary container.
Phase 2: Weighing & Solubilization (Critical Risk Step)
-
Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Electrostatic charge can cause the powder to "jump," creating invisible aerosols.
-
Technique:
-
Place the balance inside the fume hood or powder containment enclosure.
-
Tare the weighing boat/vial before opening the source container.
-
Transfer powder using a disposable spatula. Do not return excess powder to the source container.
-
Dissolve the solid immediately. Once in solution (e.g., DMSO or Water), the inhalation risk drops significantly, reverting to the solvent's hazard profile.
-
Phase 3: Decontamination
-
Solvent Selection: Oseltamivir acid salts are generally water-soluble.
-
Procedure: Wipe all surfaces (balance, spatula handle, hood sash) with a 10% Bleach solution followed by water, or a specific detergent designed for pharmaceutical actives (e.g., Decon 90).
Decision Logic & Hierarchy of Controls
The following diagram illustrates the decision-making process for selecting controls, prioritizing engineering solutions over PPE.
Figure 1: Decision logic for selecting engineering controls and PPE based on physical state and quantity.
Emergency Procedures
Accidental Spills (Solid)
-
Evacuate: Clear the immediate area. Allow aerosols to settle (15 mins).
-
Don PPE: Wear N95/P100 respirator, double gloves, and Tyvek suit.
-
Contain: Cover spill with damp paper towels to prevent dust dispersion. Do not dry sweep.
-
Clean: Scoop up material. Clean area with water/detergent.[1][2][3][4][5][6][7][8]
-
Dispose: Treat all cleanup materials as hazardous pharmaceutical waste.
Exposure Response
-
Inhalation: Move to fresh air immediately. Seek medical evaluation.
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (enhances absorption).
-
Eye Contact: Flush with water for 15 minutes.[4][5] Consult an ophthalmologist.
Waste Disposal
-
Classification: Hazardous Pharmaceutical Waste.
-
Method: High-temperature incineration is the preferred method for destroying the active pharmaceutical ingredient (API).
-
Segregation: Do not mix with general solvent waste. Label clearly as "Contains Potent Antiviral Compound."
References
-
Outsourced Pharma. (2015). Best Practices For Handling Potent APIs. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
